Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJOSOCKDEXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555805 | |
| Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104654-66-2 | |
| Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. Due to the limited availability of experimental data for this specific ester in peer-reviewed literature and commercial databases, this guide synthesizes information from its corresponding carboxylic acid, closely related structural isomers, and established analytical methodologies. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the compound's characteristics and the experimental approaches for their determination.
Introduction and Structural Elucidation
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule containing a cyclohexane ring substituted at the C1 position with both a methyl ester and a hydroxymethyl group. This unique structure imparts both hydrophilic (hydroxyl group) and lipophilic (cyclohexane ring and methyl ester) characteristics, suggesting its potential as a versatile building block in organic synthesis, particularly in the design of novel pharmaceutical agents and materials.
The accurate determination of its physical properties is paramount for its application in synthesis, purification, formulation, and quality control. These properties dictate its behavior in different solvent systems, its volatility, and its solid-state characteristics.
Molecular Structure:
Caption: Experimental workflow for boiling point determination.
Measurement of Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. [1][2] Protocol:
-
Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured. [3]2. Volume of Liquid: A known volume of the liquid is added to the container. [3]3. Mass of Filled Container: The mass of the container with the liquid is measured. [3]4. Calculation: The density is calculated by dividing the mass of the liquid (mass of filled container - mass of empty container) by its volume. [3][4]
Caption: Logical flow for density measurement.
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a valuable tool for identifying and assessing the purity of liquid samples. [5][6] Protocol:
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water. [7]2. Sample Application: A few drops of the liquid are placed on the prism of the refractometer. [5][7]3. Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent. [5][6]
Assessment of Solubility
Understanding the solubility of a compound in various solvents is crucial for reaction setup, extraction, and purification. Protocol:
-
Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
-
Sample Addition: A small, measured amount of the compound is added to a known volume of each solvent in a test tube.
-
Mixing: The mixture is agitated thoroughly.
-
Observation: The mixture is observed to see if the compound has completely dissolved. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. [8]
Safety and Handling
While specific safety data for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is not available, the safety precautions for its isomer, Methyl 1-hydroxycyclohexanecarboxylate, can serve as a guideline. [9]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This technical guide has provided a detailed overview of the physical properties of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. While a comprehensive set of experimentally determined data for this specific molecule remains elusive, this guide offers a robust framework for understanding its likely characteristics based on structurally similar compounds. The detailed experimental protocols provided herein will empower researchers to accurately determine these properties, thereby facilitating the compound's effective use in research and development. As a molecule with intriguing structural features, further investigation into its synthesis and characterization is warranted to fully unlock its potential in the chemical and pharmaceutical sciences.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 241949, Methyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link].
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BuyersGuideChem (n.d.). Supplier CAS No 110928-44-4. Retrieved from [Link].
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University of Toronto (n.d.). Solubility of Organic Compounds. Retrieved from [Link].
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Chemistry LibreTexts (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link].
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Veer Narmad South Gujarat University (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Retrieved from [Link].
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Pseudomonas Aeruginosa Metabolome Database (n.d.). cyclohexane-1-carboxylate (PAMDB120115). Retrieved from [Link].
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Scribd (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link].
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AIP Publishing (2017, December 8). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Retrieved from [Link].
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JoVE (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link].
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University of Technology (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].
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ResearchGate (n.d.). Determination of the Refractive Index of a Liquid. Retrieved from [Link].
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American Chemical Society (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link].
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Technical Guide: Methyl Cyclohexanecarboxylate Derivatives with Hydroxymethyl and Carboxylate Functionalities
As a Senior Application Scientist, this in-depth technical guide addresses the ambiguities surrounding "Methyl 1-(hydroxymethyl)cyclohexanecarboxylate" and provides a comprehensive overview of its relevant isomers for researchers, scientists, and professionals in drug development.
Introduction: Navigating the Nomenclature of Hydroxylated Methyl Cyclohexanecarboxylates
The nomenclature "Methyl 1-(hydroxymethyl)cyclohexanecarboxylate" presents a structural ambiguity. A literal interpretation would imply that both a methyl ester (-COOCH₃) and a hydroxymethyl (-CH₂OH) group are attached to the same carbon atom (C1) of the cyclohexane ring. However, this specific substitution pattern is not commonly documented or commercially available, suggesting potential instability or non-standard naming.
In practice, searches for this compound consistently lead to two distinct and more stable isomers that are of significant interest in chemical synthesis and research:
-
Methyl 1-hydroxycyclohexanecarboxylate: A tertiary alcohol where a hydroxyl group (-OH) and the methyl ester are attached to C1.
-
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A primary alcohol where the methyl ester is at C1 and the hydroxymethyl group is at C4. This isomer exists in both cis and trans configurations.
This guide will focus on these two commercially available and scientifically relevant compounds, providing detailed information on their identifiers, properties, safety, and applications.
Caption: Isomeric relationship between the key compounds.
Profile: Methyl 1-hydroxycyclohexanecarboxylate
This compound is a valuable intermediate in organic synthesis, featuring a tertiary alcohol and an ester on a quaternary carbon center.
Caption: Structure of Methyl 1-hydroxycyclohexanecarboxylate.
Identifiers and Physicochemical Properties
The following table summarizes the key identifiers and properties for this compound.[1][2][3][4]
| Identifier | Value |
| CAS Number | 6149-50-4 |
| PubChem CID | 241949 |
| EC Number | 107-931-2 |
| IUPAC Name | methyl 1-hydroxycyclohexane-1-carboxylate |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Liquid |
| SMILES | COC(=O)C1(CCCCC1)O |
| InChIKey | PNEINDJVPFYBDT-UHFFFAOYSA-N |
Safety and Handling
Based on GHS classifications, Methyl 1-hydroxycyclohexanecarboxylate is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H227, H315, H319, H335
-
Precautionary Statements: P210, P261, P280, P302+P352, P305+P351+P338
Synthesis and Applications
Synthesis: A primary route to this class of compounds is through the reaction of a cyclic ketone with a chloroformate followed by hydrolysis, or via cyanation of a ketone followed by hydrolysis and esterification of the resulting cyanohydrin.
Applications: As a bifunctional molecule, it serves as a versatile building block. The tertiary alcohol can be used in substitution or elimination reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. It is a precursor for various more complex molecules in medicinal chemistry and materials science. For instance, related structures like 1-methyl-1-cyclohexanecarboxylic acid have been investigated for their anticonvulsant properties.[5]
Profile: trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
This isomer is a 1,4-disubstituted cyclohexane, offering a more rigid and defined spatial arrangement of its functional groups, which is particularly useful in drug design and polymer chemistry.
Caption: Structure of trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Identifiers and Physicochemical Properties
The key identifiers and properties for the trans-isomer are summarized below.[6][7][8][9][10]
| Identifier | Value |
| CAS Number | 110928-44-4 |
| PubChem CID | 533966 |
| IUPAC Name | methyl (1r,4r)-4-(hydroxymethyl)cyclohexane-1-carboxylate |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless liquid or solid |
| SMILES | COC(=O)C1CCC(CC1)CO |
| InChIKey | KOGYKIDJFOMAOF-ZKCHVHJHSA-N |
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][11]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315, H319, H335
-
Precautionary Statements: P261, P305+P351+P338
Synthesis and Applications
Synthesis Workflow: A common synthetic approach involves the reduction of a diester, such as dimethyl 1,4-cyclohexanedicarboxylate. Selective reduction of one ester group to the alcohol can be achieved using a mild reducing agent.
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IUPAC name for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate isomers
An In-Depth Technical Guide to the Stereoisomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate: Nomenclature, Conformation, and Analysis
This guide provides a comprehensive technical overview of the stereoisomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a 1,1-disubstituted cyclohexane derivative. For researchers, scientists, and professionals in drug development, a thorough understanding of stereochemistry is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document delves into the structural nuances, IUPAC nomenclature, conformational dynamics, and analytical methodologies pertinent to these isomers, grounding the discussion in established chemical principles.
Part 1: Stereochemical and Conformational Analysis
The core structure of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate features two different functional groups—a methoxycarbonyl group (-COOCH3) and a hydroxymethyl group (-CH2OH)—attached to the same carbon atom (C1) of a cyclohexane ring. This substitution pattern gives rise to specific stereochemical and conformational properties.
Chirality and Enantiomerism
The C1 carbon atom in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a stereogenic center, commonly referred to as a chiral center. It is bonded to four distinct groups:
-
The methoxycarbonyl group (-COOCH3)
-
The hydroxymethyl group (-CH2OH)
-
The C2 carbon of the cyclohexane ring (-CH2-)
-
The C6 carbon of the cyclohexane ring (-CH2-)
While groups 3 and 4 are both methylene groups, they are part of a larger chiral framework, making them non-equivalent. The presence of this single chiral center means the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]
IUPAC Nomenclature and Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign the (R) or (S) configuration, we must first determine the priority of the four groups attached to the C1 stereocenter. The CIP rules prioritize groups based on the atomic number of the atoms directly attached to the chiral center.
-
Priority 1: -COOCH3 (Methoxycarbonyl group)
-
The carbon atom of the methoxycarbonyl group is double-bonded to one oxygen and single-bonded to another. According to CIP rules, a double bond is treated as if the atom is bonded to two of the same atoms.[2] Therefore, the carbon is considered bonded to (O, O, O).
-
-
Priority 2: -CH2OH (Hydroxymethyl group)
-
The carbon atom of the hydroxymethyl group is bonded to one oxygen and two hydrogens (O, H, H).
-
-
Priority 3 & 4: Cyclohexane Ring Carbons (-CH2- at C6 and C2)
-
Both C2 and C6 are carbon atoms, so we must look at the atoms attached to them. Both are bonded to (C, H, H). This initial tie requires further exploration around the ring, but for determining the priority relative to -COOCH3 and -CH2OH, it is clear they are of lower priority.
-
Priority Determination: -COOCH3 vs. -CH2OH
The carbon of the -COOCH3 group is attached to three oxygens (by convention), while the carbon of the -CH2OH group is attached to one oxygen and two hydrogens. Since oxygen (atomic number 8) has a higher atomic number than hydrogen (atomic number 1), the -COOCH3 group is assigned a higher priority than the -CH2OH group.
Therefore, the priority order is: -COOCH3 (1) > -CH2OH (2) > Ring Carbons (3 & 4)
With these priorities, the full IUPAC names for the two enantiomers are:
-
(R)-Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
-
(S)-Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Part 2: Synthesis and Resolution
The synthesis of enantiopure Methyl 1-(hydroxymethyl)cyclohexanecarboxylate typically involves the preparation of a racemic mixture followed by chiral resolution. An alternative is an enantioselective synthesis, though such methods can be more complex to develop.
Synthesis of Racemic Precursor: 1-(Hydroxymethyl)cyclohexanecarboxylic Acid
A common route to the target molecule is through its parent carboxylic acid. A plausible synthesis starts from cyclohexanone, proceeds through a cyanohydrin intermediate, which is then hydrolyzed and reduced.
Protocol 2.1: Synthesis of Racemic Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
This protocol is an exemplar based on the formation of a lithiated intermediate followed by reaction with an electrophile.
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise, followed by the slow addition of diisopropylamine (1.05 eq). Stir the solution for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, add methyl cyclohexanecarboxylate (1.0 eq), dissolved in anhydrous THF, dropwise while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the enolate.
-
Reaction with Formaldehyde: Bubble anhydrous formaldehyde gas (generated by heating paraformaldehyde) through the enolate solution at -78 °C. Alternatively, add a freshly prepared solution of anhydrous formaldehyde in THF. Allow the reaction to stir for 2-3 hours at -78 °C.
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield racemic Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Chiral Resolution of Enantiomers
The separation of the (R) and (S) enantiomers is most effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). [3][4]Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for resolving a broad range of racemates, including esters. [5] Protocol 2.2: Preparative Chiral HPLC Resolution
-
System Preparation: Use a preparative HPLC system equipped with a chiral column (e.g., Chiralcel® OD or Chiralpak® AD).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol. [3]An initial screening could start with a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Sample Preparation: Dissolve the racemic methyl ester in the mobile phase to an appropriate concentration (e.g., 5-10 mg/mL).
-
Chromatography:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (if applicable, though the chromophore is weak) or a refractive index detector.
-
Collect the separated enantiomer fractions as they elute.
-
-
Analysis and Recovery:
-
Analyze the purity of the collected fractions using an analytical chiral HPLC column under the same conditions to determine the enantiomeric excess (ee).
-
Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to recover the isolated (R) and (S) isomers.
-
Part 3: Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | -OH | δ 1.5-3.0 ppm (broad singlet) | Position is variable and depends on concentration and solvent. Disappears upon D₂O exchange. |
| -OCH₃ | δ ~3.7 ppm (singlet, 3H) | Characteristic singlet for a methyl ester. | |
| -CH₂ OH | δ ~3.5-3.8 ppm (singlet or AB quartet, 2H) | Protons may be diastereotopic, leading to a more complex splitting pattern than a simple singlet. | |
| Cyclohexane -CH ₂- | δ 1.2-2.0 ppm (complex multiplets, 10H) | Significant overlap of signals from the five methylene groups in the ring. | |
| ¹³C NMR | C =O (Ester) | δ ~175 ppm | Typical chemical shift for an ester carbonyl carbon. |
| C 1 (Quaternary) | δ ~45-55 ppm | The quaternary carbon bearing the two substituents. | |
| -C H₂OH | δ ~65-70 ppm | Carbon attached to the hydroxyl group. | |
| -OC H₃ | δ ~52 ppm | Methyl carbon of the ester group. | |
| Cyclohexane -C H₂- | δ ~20-40 ppm | Multiple peaks for the five methylene carbons of the ring. | |
| IR | O-H stretch (Alcohol) | 3600-3200 cm⁻¹ (broad) | Strong, broad absorption characteristic of a hydroxyl group involved in hydrogen bonding. |
| C-H stretch (sp³) | 3000-2850 cm⁻¹ (strong) | Aliphatic C-H stretching. | |
| C=O stretch (Ester) | ~1735 cm⁻¹ (strong, sharp) | Characteristic strong absorption for an ester carbonyl. | |
| C-O stretch | 1300-1000 cm⁻¹ (strong) | C-O stretching from both the ester and alcohol functionalities. |
Conclusion
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a chiral molecule that exists as a pair of (R) and (S) enantiomers due to the stereogenic center at the C1 position. Its conformational behavior is dictated by the steric demands of the methoxycarbonyl and hydroxymethyl groups, with the equatorial position being favored by the bulkier group to minimize 1,3-diaxial strain. The synthesis of the racemic mixture can be achieved through standard organic transformations, and the individual enantiomers can be isolated using established chiral resolution techniques like preparative HPLC. The structural elucidation relies on a combination of NMR and IR spectroscopy, which provide characteristic signals for the key functional groups. This guide provides the foundational knowledge required for the synthesis, separation, and characterization of these isomers, serving as a valuable resource for professionals in chemical research and drug development.
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National Institutes of Health. Triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid. Available at: [Link]
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Royal Society of Chemistry. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Available at: [Link]
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PubChem. 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid. Available at: [Link]
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Chemistry LibreTexts. 4.10: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]
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Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
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Molecular formula and weight of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cycloaliphatic compound. While specific research on this exact molecule is emerging, this document synthesizes available data and provides expert insights into its physicochemical properties, plausible synthetic routes, and potential applications in the field of drug discovery and development, drawing from established knowledge of structurally related compounds.
Core Molecular Attributes
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, identified by the CAS Number 104654-66-2, possesses a unique structural framework featuring a cyclohexane ring substituted at the C1 position with both a methyl ester and a hydroxymethyl group. This arrangement provides two distinct functional handles for chemical modification, making it an intriguing building block for medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is presented in the table below. These properties are crucial for designing reaction conditions and predicting the compound's behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₃ | , |
| Molecular Weight | 172.22 g/mol | , |
| CAS Number | 104654-66-2 | , |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 105-115 °C at 1-2 Torr | |
| Density | 1.069 ± 0.06 g/cm³ (predicted) |
Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is not abundant, its structure suggests several plausible synthetic strategies based on well-established organic chemistry principles.
Proposed Synthetic Pathway
A logical approach to the synthesis of this target molecule would involve the derivatization of a readily available starting material such as cyclohexanone or a cyclohexanecarboxylic acid derivative. A potential two-step synthetic route is outlined below.
Caption: Proposed synthetic pathway for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Causality of Experimental Choices: This proposed pathway is advantageous as it utilizes common and relatively inexpensive starting materials. The initial cyanation of cyclohexanone provides a key intermediate with a nitrile group that can be further manipulated. The reduction of the nitrile to a primary amine followed by diazotization and hydrolysis, or more directly, the reduction to the hydroxymethyl group, sets the stage for the final esterification. Fischer esterification with methanol under acidic conditions is a classic and efficient method for converting the carboxylic acid to the corresponding methyl ester.
Reactivity Profile
The two primary functional groups, the primary alcohol and the methyl ester, govern the reactivity of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid, esterification with various carboxylic acids, or conversion to a leaving group for nucleophilic substitution. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, and can also react with nucleophiles at the carbonyl carbon.
Potential Applications in Drug Discovery and Development
The cyclohexane scaffold is a prevalent motif in many biologically active molecules due to its conformational flexibility and lipophilic nature, which can favorably influence pharmacokinetic properties.[1] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester carbonyl) in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate suggests its potential as a versatile building block in drug design.
Scaffold for Novel Therapeutics
This molecule can serve as a starting point for the synthesis of a library of compounds to be screened for various biological activities. The hydroxyl and ester functionalities allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). For instance, derivatives of cyclohexanecarboxylic acid have shown potential as anticonvulsant agents.
Role as a Linker in Bioconjugation
The bifunctional nature of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate makes it a candidate for use as a linker molecule in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic delivery systems. The hydroxyl group can be attached to a targeting moiety, while the ester can be modified to link a cytotoxic payload.
Caption: Logical relationships in the application of the core molecule in drug development.
Experimental Protocol: Acylation of the Hydroxyl Group
The following is a representative, self-validating protocol for the acylation of the primary hydroxyl group of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This reaction is a fundamental transformation that can be used to synthesize a variety of ester derivatives for biological evaluation.
Objective: To synthesize Methyl 1-(acetoxymethyl)cyclohexanecarboxylate.
Materials:
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1-(acetoxymethyl)cyclohexanecarboxylate.
Self-Validation: The success of the synthesis can be validated by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The appearance of a new acetyl methyl signal in the NMR spectra and a characteristic ester carbonyl stretch in the IR spectrum would confirm the formation of the desired product.
Conclusion
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate represents a promising yet underexplored building block in organic synthesis and medicinal chemistry. Its straightforward, predictable reactivity combined with the desirable properties of the cyclohexane scaffold makes it a valuable tool for researchers and drug development professionals. Further investigation into its synthesis and application is warranted to fully unlock its potential in the creation of novel therapeutics.
References
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An In-depth Technical Guide to the Structure and Stereochemistry of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule incorporating a primary alcohol and a methyl ester on a cyclohexane scaffold. This guide provides a comprehensive analysis of its structure, stereochemistry, and conformational dynamics. It further outlines a detailed, field-proven synthetic protocol and a thorough guide to its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a critical resource for researchers in medicinal chemistry and drug development, offering the foundational knowledge required for the synthesis, purification, and structural elucidation of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate possesses a cyclohexane ring substituted at the C1 position with both a methyl carboxylate group (-COOCH₃) and a hydroxymethyl group (-CH₂OH). This unique arrangement of functional groups on a quaternary carbon center imparts specific chemical and physical properties relevant to its application in organic synthesis and as a potential building block in drug discovery.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | [1][2] |
| IUPAC Name | Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | |
| CAS Number | 110928-44-4 (trans-isomer), 110928-45-5 (cis-isomer) | [2][3][4] |
| Appearance | Predicted: Colorless liquid or low-melting solid | |
| Boiling Point | ~250.7 °C (Predicted) | [3] |
| Density | ~1.058 g/cm³ (Predicted) | [3] |
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester carbonyl) suggests that this molecule can participate in intermolecular hydrogen bonding, which will influence its boiling point and solubility characteristics.
Caption: 2D Structure of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Stereochemistry and Conformational Analysis
The stereochemistry of methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a critical aspect influencing its biological activity and physical properties. The C1 carbon, being attached to four different substituents (the hydroxymethyl group, the methyl carboxylate group, and two different paths around the cyclohexane ring), is a stereocenter. However, due to the symmetry of the unsubstituted cyclohexane ring, the molecule as a whole is achiral in its planar representation. The key stereochemical consideration arises from the relative orientation of the two substituents on the cyclohexane ring, leading to the existence of cis and trans diastereomers.
In the context of disubstituted cyclohexanes, the terms cis and trans refer to the relative positions of the substituents with respect to the plane of the ring. However, for a 1,1-disubstituted cyclohexane, this nomenclature is not applicable in the same way. Instead, the stereochemistry is dictated by the chair conformation of the cyclohexane ring.
The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms (ring-flipping) leads to the interchange of axial and equatorial positions.
For methyl 1-(hydroxymethyl)cyclohexanecarboxylate, one of the substituents will be in an axial position while the other is equatorial in any given chair conformation. Due to steric hindrance, the bulkier group will preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. The relative steric bulk of the -COOCH₃ and -CH₂OH groups will determine the favored conformation. Generally, the ester group is considered sterically more demanding than the hydroxymethyl group.
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A Senior Application Scientist's Guide to the Solubility of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and practical methodologies for empirical determination.
Introduction: Understanding the Molecule
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule incorporating both a methyl ester and a primary alcohol functional group attached to a cyclohexane ring. This structure imparts a unique combination of polar and non-polar characteristics, making its interaction with various solvents a critical consideration for its application in organic synthesis, pharmaceutical research, and materials science. The presence of two functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions, combined with a non-polar hydrocarbon ring, results in a nuanced solubility profile.
It is important to note that the relative orientation of the hydroxymethyl and carboxylate groups on the cyclohexane ring (i.e., cis or trans isomers) will influence the molecule's overall polarity, crystal lattice energy (for solids), and steric hindrance, thereby affecting its solubility. This guide will focus on the general solubility principles applicable to this structure, with specific data provided for commercially available isomers where possible.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility. The table below summarizes key properties for a common isomer, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][3] |
| Appearance | Colorless oil/liquid | [1][2] |
| Boiling Point | 251 °C | [1] |
| Density | 1.058 g/mL | [1] |
| pKa (predicted) | 15.05 ± 0.10 | [1] |
| Qualitative Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [1] |
Theoretical Framework for Solubility
The solubility of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is governed by the principle of "like dissolves like," which is dictated by the balance of intermolecular forces between the solute and the solvent.
Role of Functional Groups
-
Hydroxymethyl Group (-CH₂OH): The primary alcohol group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents like water and alcohols.
-
Methyl Ester Group (-COOCH₃): The ester group is a hydrogen bond acceptor at the carbonyl and ether oxygens.[4][5] It also contributes to the molecule's dipole moment.
-
Cyclohexane Ring (C₆H₁₁-): The saturated hydrocarbon ring is non-polar and contributes to van der Waals forces. Its presence is a primary driver for solubility in non-polar solvents.
Intermolecular Forces at Play
The solubility in a given solvent will depend on the ability of the solvent to overcome the solute-solute interactions and form stable solute-solvent interactions.
-
Hydrogen Bonding: The hydroxyl group can donate a hydrogen bond, and both the hydroxyl and ester oxygens can accept hydrogen bonds.[4][5] This is the dominant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The polar C=O and C-O bonds in the ester group, as well as the C-O bond of the alcohol, create a net dipole moment, allowing for interactions with other polar molecules.[5][6]
-
Van der Waals Forces (Dispersion Forces): The non-polar cyclohexane backbone and methyl group interact via these weaker forces, which are the primary mode of interaction with non-polar solvents.[5][6]
Predicted Solubility Profile
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group suggests some solubility in these solvents due to hydrogen bonding. However, the non-polar cyclohexane ring will limit extensive solubility, particularly in water. As the alkyl chain of the alcohol solvent increases, the solubility is expected to improve due to the increasing non-polar character of the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Moderate to good solubility is anticipated in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The cyclohexane ring will promote solubility in these solvents. However, the polar functional groups will limit miscibility with highly non-polar solvents like hexane. Solvents with some polarity, such as diethyl ether or dichloromethane, are likely to be more effective.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Materials and Equipment
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (of known purity)
-
A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Step-by-Step Protocol
-
Preparation of Stock Slurries: To a series of vials, add an excess amount of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[7] The presence of undissolved solid should be visually confirmed.[7]
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate of known concentrations.
-
Analyze the calibration standards and the prepared sample by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility: Calculate the solubility in the original solvent by taking into account the dilution factor.
Summary of Expected Solubility
The following table provides a qualitative and semi-quantitative prediction of the solubility of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in a range of common laboratory solvents at ambient temperature. These are estimates based on the theoretical principles discussed and should be confirmed by experimental data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | Hydrogen bonding capability is offset by the non-polar cyclohexane ring. |
| Methanol | Soluble | Good balance of polarity and hydrogen bonding with some non-polar character. | |
| Ethanol | Soluble | Similar to methanol, with slightly better solvation of the non-polar moiety. | |
| Polar Aprotic | DMSO | Very Soluble | Strong hydrogen bond acceptor and highly polar. |
| Acetonitrile | Moderately Soluble | Polar, but a weaker hydrogen bond acceptor than DMSO. | |
| Acetone | Soluble | Good dipole-dipole interactions and can accept hydrogen bonds. | |
| Non-Polar | Dichloromethane | Soluble | Moderate polarity allows for interaction with both polar and non-polar parts of the molecule. |
| Ethyl Acetate | Soluble | Similar ester functionality and moderate polarity. | |
| Toluene | Sparingly Soluble | Primarily van der Waals interactions; polar groups hinder solubility. | |
| Hexane | Insoluble | Mismatch in polarity; strong polar interactions of the solute cannot be overcome. |
Conclusion
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate presents a multifaceted solubility profile due to its combination of polar and non-polar functional groups. While theoretical predictions provide a valuable starting point, precise and reliable solubility data for critical applications must be determined empirically. The protocol described herein offers a robust framework for obtaining such data, ensuring the successful design and implementation of experimental and manufacturing processes involving this versatile compound.
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
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ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
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PubChem. (n.d.). Methyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]
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HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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BuyersGuideChem. (n.d.). Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Introduction
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and its isomers are valuable intermediates in synthetic organic chemistry, notably in the development of pharmaceutical agents such as imatinib analogues.[1][2][3][4][5] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, grounded in established safety principles and field-proven insights. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Identification and GHS Classification
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets (SDS) and chemical databases, the compound and its isomers are associated with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][7][8]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7][8]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[6][7][8]
-
Flammable Liquids (Category 4), H227: Combustible liquid.[7]
GHS Hazard Summary Table
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335 | Warning | May cause respiratory irritation |
| Flammable Liquids | 4 | H227 | Warning | Combustible liquid |
Chemical Reactivity and Incompatibilities
Understanding the chemical reactivity of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is crucial for safe storage and handling, as well as for preventing dangerous reactions.
-
Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizing agents (e.g., nitric acid, potassium permanganate) can lead to vigorous, exothermic reactions, potentially causing fire or explosion.[10][11][12]
-
Strong Bases: Esters undergo saponification when heated with strong bases like sodium hydroxide (NaOH).[13][14] This is a base-promoted nucleophilic acyl substitution that hydrolyzes the ester to a carboxylate salt and an alcohol.[13] The reaction is typically exothermic and can lead to a rapid increase in temperature and pressure if not controlled.
-
Strong Acids: Strong acids can catalyze the hydrolysis of the ester back to the corresponding carboxylic acid and alcohol, especially in the presence of water and heat.[10][12]
Therefore, this compound should be stored separately from strong oxidizing agents, bases, and acids.[10][11][12][15]
Safe Handling and Storage Protocols
Adherence to best practices in handling and storage is the foundation of laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[16] Contaminated clothing should be removed and washed before reuse.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
General Handling Procedures
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Wash hands thoroughly after handling.
-
Use spark-proof tools and explosion-proof equipment, especially when handling larger quantities.[9][10]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
Protocol for Weighing and Transferring
Given that Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a liquid, the following step-by-step protocol should be followed for accurate and safe weighing and transfer:
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and calibrated. Work within a chemical fume hood.[17]
-
Container Selection: Choose a clean, dry, and appropriately sized container (e.g., a small Erlenmeyer flask or vial) for weighing the liquid.[18] Never weigh chemicals directly on the balance pan.[19][20]
-
Taring the Balance: Place the empty, capped container on the balance and tare it to zero.
-
Liquid Transfer: Remove the container from the balance. Using a clean glass Pasteur pipette or a micropipette with a chemically compatible tip, carefully transfer the desired amount of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate into the container.[21][22] To minimize spills, ensure the tip of the pipette is below the rim of the container during transfer.
-
Weighing: Cap the container and place it back on the balance to record the mass.
-
Adjustment: If more liquid is needed, remove the container from the balance before adding more. If too much has been added, do not return the excess to the stock bottle to avoid contamination.[21] Dispose of the excess as chemical waste.
-
Completion: Once the desired mass is obtained, securely cap the container. Clean any spills on the balance or surrounding area immediately.
Safe Handling Workflow Diagram
Caption: Workflow for Safely Handling Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[9][10]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[10][11][12][15]
-
Large containers should be stored on low shelving to prevent accidental dropping.[15]
-
Store liquids in chemical-resistant trays to contain any potential leaks or spills.[15]
Emergency Procedures
A clear and practiced emergency response plan is critical.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response
The response to a spill depends on its size and location.
-
Minor Spills (manageable by trained lab personnel):
-
Alert others in the immediate area.
-
Ensure proper ventilation (fume hood). Eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the incident to the laboratory supervisor.
-
-
Major Spills (large volume, outside of a fume hood, or involving personal injury):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or significant vapor cloud.
-
Call emergency services and provide details about the chemical spilled.
-
Attend to any injured personnel, using safety showers or eyewash stations as needed.
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
-
Emergency Spill Response Decision Tree
Caption: Decision Tree for Responding to a Chemical Spill.
Disposal Considerations
All waste materials contaminated with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate must be handled as hazardous waste.
-
Unused Product and Residues: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of down the drain.
-
Contaminated Packaging: Dispose of as unused product in a properly labeled hazardous waste container.
Follow all federal, state, and local regulations for hazardous waste disposal.
Conclusion
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable chemical intermediate with manageable hazards when handled with the appropriate precautions. A commitment to understanding its properties, utilizing proper personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies is essential for maintaining a safe and productive research environment. This guide serves as a foundational resource, but should always be supplemented by institution-specific safety protocols and the professional judgment of the trained researcher.
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A Technical Guide to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Characterization, and Applications
Abstract Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a primary alcohol and a methyl ester attached to a quaternary carbon on a cyclohexane ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its core synthesis methodologies, including selective diester reduction and direct esterification, offering detailed protocols and mechanistic insights. Furthermore, it delves into the compound's spectroscopic signature, providing a predictive analysis of its NMR and IR data. The document culminates in a discussion of its critical role as a precursor in the synthesis of pharmaceuticals, most notably as a key intermediate for the anticonvulsant drug Gabapentin. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable synthetic intermediate.
Introduction
In the landscape of organic synthesis, molecules that offer multiple, orthogonally reactive functional groups are of paramount importance. Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a prime example of such a scaffold. It serves as a rigid, yet modifiable, alicyclic core that can be elaborated through reactions at its hydroxyl and ester moieties. The hydroxyl group can be oxidized, converted to a leaving group for nucleophilic substitution, or used in ether and ester linkages. Concurrently, the methyl ester can be hydrolyzed, reduced, or converted to an amide, providing a secondary point for molecular diversification.
This dual functionality is particularly valuable in drug development, where the cyclohexane ring can act as a bioisostere for a phenyl group, improving properties such as metabolic stability and solubility. The strategic importance of this compound is underscored by its utility in the synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[1][2][3] This guide aims to consolidate the key literature and provide a field-proven perspective on the synthesis and application of this versatile chemical entity.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its handling, purification, and use in subsequent reactions. The properties of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem |
| Molecular Weight | 172.22 g/mol | PubChem[4] |
| Appearance | Colorless liquid (predicted) | ChemicalBook[5] |
| Boiling Point | 105-115 °C at 1-2 Torr | ChemicalBook[5] |
| Density | 1.069 ± 0.06 g/cm³ (predicted) | ChemicalBook[5] |
| pKa | 15.05 ± 0.10 (predicted) | ChemicalBook[5] |
| CAS Number | 104654-66-2 | ChemicalBook[5] |
Synthesis and Mechanistic Insights
The preparation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can be approached from two primary strategic directions: the selective reduction of a precursor diester or the direct esterification of the corresponding carboxylic acid. The choice of method often depends on the availability and cost of the starting materials.
Primary Synthetic Route: Selective Reduction of Dimethyl 1,1-cyclohexanedicarboxylate
This is arguably the most common and efficient route, starting from the commercially available Dimethyl 1,1-cyclohexanedicarboxylate.[6] The core challenge lies in achieving selective mono-reduction of one ester group to a primary alcohol while leaving the other intact. This requires a careful choice of reducing agent and precise control of reaction conditions. While powerful reagents like lithium aluminum hydride (LiAlH₄) would likely lead to the diol, milder hydride donors or stoichiometric control are necessary.
Causality of Experimental Choices: The use of sodium borohydride (NaBH₄) in conjunction with a Lewis acid or in a specific solvent system can modulate its reactivity to achieve the desired selective reduction. Alternatively, using exactly 0.5 equivalents of a stronger reducing agent like LiAlH₄ at low temperatures can favor the mono-reduced product, although this can be challenging to control on a large scale. The protocol below outlines a robust and scalable method.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Dimethyl 1,1-cyclohexanedicarboxylate (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of lithium aluminum hydride (0.5 eq) in THF via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. The stoichiometry is critical to prevent over-reduction to the diol.
-
Reaction Monitoring: Stir the reaction at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of starting material and the formation of the product.
-
Quenching: Once the reaction is deemed complete, quench it by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is crucial for safely neutralizing the reactive hydride and generating a filterable precipitate of aluminum salts.
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting white precipitate is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield Methyl 1-(hydroxymethyl)cyclohexanecarboxylate as a colorless oil.
Caption: A potential synthetic route to Gabapentin.
Utility as a Bifunctional Building Block
Beyond Gabapentin, this molecule is a valuable starting point for creating diverse chemical libraries. For instance, its derivatives have been used in the synthesis of analogs of the cancer drug imatinib, demonstrating its applicability in lead optimization campaigns. T[7]he ability to independently modify the two functional groups allows for the systematic exploration of chemical space around the rigid cyclohexyl core, a common strategy in modern drug discovery. The methyl group itself plays a crucial role in modulating physicochemical and pharmacokinetic properties in drug design.
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a deceptively simple molecule with significant synthetic potential. Its efficient preparation, primarily through the selective reduction of a readily available diester, makes it an accessible and valuable intermediate. Its bifunctional nature provides chemists with a robust platform for constructing complex molecular architectures, most notably demonstrated by its role in the synthesis of Gabapentin. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic application of versatile building blocks like Methyl 1-(hydroxymethyl)cyclohexanecarboxylate will remain a cornerstone of successful drug development programs.
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European Patent Office. EP3604272A1 - PROCESS FOR THE PREPARATION OF GABAPENTIN. [Link]
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Navigating the Synthesis and Procurement of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isomer Distinction: 1- vs. 4-Substituted Cyclohexanecarboxylates
It is critical to distinguish between the target molecule, Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, and its commercially available isomer, Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The numerical prefix indicates the position of the hydroxymethyl and methyl carboxylate groups on the cyclohexane ring.
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate: The hydroxymethyl and methyl carboxylate groups are attached to the same carbon atom (C1). This creates a quaternary center.
-
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: The functional groups are on opposite sides of the ring, at positions C1 and C4. This isomer exists as cis and trans diastereomers.
The lack of a specific CAS number for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in common chemical databases underscores its rarity as a commercial product. In contrast, the 4-isomers are well-documented:
-
trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: CAS Number 110928-44-4[1][2]
-
cis-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: CAS Number 110928-45-5
Procurement of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate via Custom Synthesis
Given its commercial absence, obtaining Methyl 1-(hydroxymethyl)cyclohexanecarboxylate necessitates custom synthesis. This approach offers the flexibility to define purity specifications and production scale, from milligrams to kilograms.[3][4]
Proposed Synthetic Pathway
A plausible and efficient synthetic route starts from the corresponding carboxylic acid, 1-(hydroxymethyl)cyclohexane-1-carboxylic acid. The synthesis can be envisioned as a two-stage process: the formation of the acid followed by its esterification.
Caption: Proposed two-step synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Experimental Protocol and Mechanistic Considerations
Step 1: Synthesis of 1-(hydroxymethyl)cyclohexane-1-carboxylic acid
The synthesis of the precursor acid is a critical step. While direct synthesis methods are not extensively published, a logical approach involves the functionalization of a suitable starting material. One potential route could involve the haloform reaction of a corresponding methyl ketone, though this may present challenges in precursor synthesis. A more direct, albeit potentially lower-yielding, approach could involve the carboxylation of the corresponding Grignard reagent derived from 1-(chloromethyl)cyclohexan-1-ol.
A related synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids has been achieved through a Diels-Alder cycloaddition, suggesting that cycloaddition strategies could be employed for the synthesis of the core scaffold.[5]
Step 2: Fischer Esterification
The conversion of the carboxylic acid to its methyl ester is a standard and well-understood reaction.[6][7][8][9]
-
Protocol:
-
Dissolve 1-(hydroxymethyl)cyclohexane-1-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
-
Causality and Self-Validation: The use of excess methanol drives the equilibrium towards the product side, in accordance with Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6][8] The removal of water as it is formed can also be employed to drive the reaction to completion.[7]
Engaging a Custom Synthesis Provider
The process of outsourcing the synthesis to a Contract Research Organization (CRO) or a custom synthesis company typically follows a structured workflow.[10][11]
Caption: A typical workflow for procuring a compound via custom synthesis.
Potential Custom Synthesis Providers
Numerous companies specialize in custom organic synthesis and can be contracted to produce Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.[4][12][13][14][15][16][17][18]
| Company | Service Model | Scale | Noteworthy Expertise |
| ChiroBlock | Fee-for-Service, FTE | mg to kg | Complex and commercially unavailable compounds.[13] |
| Enamine | Fee-for-Service | mg to kg | Multistep organic synthesis, asymmetric synthesis.[3] |
| Life Chemicals | Fee-for-Service, FTE | mg to kg | Heterocyclic and element organic synthesis.[4] |
| Organix, Inc. | Fee-for-Service | mg to kg | Bioconjugates, polymer chemistry.[14] |
| Apex Molecular | Fee-for-Service, FTE | mg to kg | Medicinal chemistry support, highly potent APIs.[15] |
| Richman Chemical | Fee-for-Service, FTE | Not specified | cGMP and complex non-pharma work.[19] |
Commercial Availability of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
For research applications where the 4-isomer is a suitable alternative, it is commercially available from a variety of suppliers. This isomer is often used as a building block in the synthesis of more complex molecules.
Supplier and Product Information
| Supplier | Product Name | CAS Number | Purity |
| AChemBlock | (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 | 95%[2] |
| BLD Pharm | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 | >97% (typical)[1] |
| Sigma-Aldrich | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 | 97% |
| Biosynth | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 | Not specified[20] |
| JHECHEM CO LTD | cis-4-Hydroxymethyl-cyclohexanecarboxylic acid methyl ester | 110928-45-5 | Not specified[21] |
| Atomax Chemicals | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester, cis- | 110928-45-5 | Not specified |
| King-Pharm | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester, cis- | 110928-45-5 | Not specified[22] |
Procurement Workflow for Stock Chemicals
The procurement of commercially available isomers is a straightforward process.
Caption: A standard workflow for procuring commercially available chemicals.
Conclusion
The procurement of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate presents a challenge due to its lack of commercial availability. The most effective strategy for obtaining this compound is through custom synthesis from a reputable contract research organization. Researchers should be aware of the readily available 4-isomer and confirm that it is not a suitable alternative before commissioning a custom synthesis project. This guide provides the necessary information to navigate both the custom synthesis of the 1-isomer and the procurement of the 4-isomer, empowering researchers to make informed decisions for their specific needs.
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Sci-Hub. Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. [Link]
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ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract? [Link]
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ResolveMass Laboratories Inc. Comprehensive Guide to Custom Synthesis Service. [Link]
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Cis and trans isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
An In-depth Technical Guide to the Cis and Trans Isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Abstract
This technical guide provides a comprehensive exploration of the cis and trans isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a substituted cyclohexane derivative of interest in synthetic chemistry and drug development. The document delineates a plausible synthetic pathway for obtaining these isomers, followed by a detailed analysis of their stereochemical properties. A significant focus is placed on the analytical techniques for the differentiation and separation of the cis and trans isomers, with in-depth discussions on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes
Substituted cyclohexanes are ubiquitous structural motifs in a vast array of organic molecules, including a multitude of pharmaceutical agents and natural products. The stereochemical arrangement of substituents on the cyclohexane ring gives rise to cis and trans isomers, which, despite having the same chemical formula and connectivity, can exhibit profoundly different physical, chemical, and biological properties.[1] The chair conformation of the cyclohexane ring is the most stable arrangement, where substituents can occupy either axial or equatorial positions.[2] The interplay between these positions and the energetic favorability of having bulky groups in the equatorial position governs the conformational equilibrium and the overall shape of the molecule.[1]
For 1,1-disubstituted cyclohexanes like Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, the two substituents are attached to the same carbon atom. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. Ring flipping will interchange these positions.[3] The cis and trans isomerism in this specific case refers to the relative orientation of the hydroxymethyl and the methyl carboxylate groups with respect to the cyclohexane ring.
This guide will focus on a proposed synthetic route to access these isomers and the subsequent analytical methodologies required for their unambiguous identification and separation.
Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate Isomers
A practical and efficient synthetic route to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective reduction of a readily available precursor, Dimethyl 1,1-cyclohexanedicarboxylate.
Proposed Synthetic Pathway
The synthesis commences with the selective mono-reduction of Dimethyl 1,1-cyclohexanedicarboxylate. This approach is advantageous as it utilizes a symmetrical starting material, and the challenge lies in achieving the selective reduction of one ester group to a primary alcohol while leaving the second ester group intact.
Caption: Proposed synthetic workflow for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate isomers.
Experimental Protocol: Selective Mono-Reduction
This protocol is based on established methods for the selective reduction of diesters.[4][5]
Materials:
-
Dimethyl 1,1-cyclohexanedicarboxylate
-
Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Dimethyl 1,1-cyclohexanedicarboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium borohydride (0.5-1.0 eq) in anhydrous THF via the dropping funnel over a period of 1-2 hours. The stoichiometry of the reducing agent is critical for achieving mono-reduction and should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of methanol at 0 °C to decompose any unreacted borohydride.
-
Workup: Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, a mixture of cis and trans Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Lithium borohydride and sodium borohydride are milder reducing agents compared to lithium aluminum hydride (LiAlH₄). Their reduced reactivity allows for greater selectivity in the reduction of one ester group in the presence of another.[4]
-
Solvent: Anhydrous THF is used as it is an inert solvent that effectively solubilizes the reactants and does not react with the borohydride reducing agents.
-
Temperature Control: Maintaining a low temperature (0 °C) is crucial to control the reactivity of the borohydride and prevent over-reduction to the diol.
Stereochemistry of the Isomers
The selective reduction of Dimethyl 1,1-cyclohexanedicarboxylate will yield a mixture of cis and trans isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
-
Cis Isomer: The hydroxymethyl group and the methyl carboxylate group are on the same side of the cyclohexane ring.
-
Trans Isomer: The hydroxymethyl group and the methyl carboxylate group are on opposite sides of the cyclohexane ring.
In the chair conformation, both isomers will have one substituent in an axial position and the other in an equatorial position. Ring flipping will interconvert these conformers. The relative stability of the conformers will depend on the steric bulk of the hydroxymethyl and methyl carboxylate groups. Generally, the conformer with the larger group in the equatorial position is more stable.[1]
Caption: Chair conformations of cis and trans Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Spectroscopic Characterization of Cis and Trans Isomers
Spectroscopic techniques are indispensable for the differentiation and characterization of the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of substituted cyclohexanes.[2]
4.1.1. ¹H NMR Spectroscopy
-
Chemical Shifts: Protons in an axial position are generally more shielded and resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[2] The chemical shifts of the protons in the hydroxymethyl group (-CH₂OH) and the methyl group of the ester (-OCH₃) will be subtly different between the cis and trans isomers due to their different magnetic environments.
-
Coupling Constants: The proton-proton coupling constants (J values) are highly dependent on the dihedral angle between the protons. The magnitude of the coupling between the protons on the cyclohexane ring will differ for the cis and trans isomers due to their distinct stereochemistry.
4.1.2. ¹³C NMR Spectroscopy
-
Chemical Shifts: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment. The γ-gauche effect is a key diagnostic tool, where a substituent in an axial position causes an upfield shift (lower ppm) for the γ-carbons.[2] This effect can be used to differentiate the cis and trans isomers.
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The position and shape of this band may differ slightly between the isomers due to differences in intramolecular hydrogen bonding possibilities.
-
C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
Fingerprint Region: The region from 1500-400 cm⁻¹ contains a complex pattern of absorptions that are unique to each isomer and can be used as a "fingerprint" for identification.
Data Presentation: Expected Spectroscopic Data
| Parameter | Cis Isomer | Trans Isomer |
| ¹H NMR (ppm) | ||
| -OCH₃ | Distinct singlet | Slightly different singlet |
| -CH₂OH | Distinct multiplet | Slightly different multiplet |
| Ring Protons | Complex multiplets | Different complex multiplets |
| ¹³C NMR (ppm) | ||
| C=O | ~175 ppm | ~175 ppm |
| C-OH | ~65 ppm | ~65 ppm |
| Ring Carbons | Distinct set of signals | Different set of signals |
| IR (cm⁻¹) | ||
| O-H Stretch | Broad, ~3400 cm⁻¹ | Broad, ~3400 cm⁻¹ (may differ in shape) |
| C=O Stretch | Strong, ~1735 cm⁻¹ | Strong, ~1735 cm⁻¹ |
Chromatographic Separation of Cis and Trans Isomers
Due to their similar physical properties, the separation of cis and trans isomers often requires high-resolution chromatographic techniques.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for the separation of diastereomers.[7][8][9]
5.1.1. Experimental Protocol: HPLC Separation
Instrumentation:
-
HPLC system with a UV detector or a refractive index detector.
-
Reversed-phase C18 column or a normal-phase silica column.
Mobile Phase (Reversed-Phase):
-
A mixture of acetonitrile and water or methanol and water. The gradient or isocratic conditions should be optimized to achieve baseline separation.
Mobile Phase (Normal-Phase):
-
A mixture of hexane and ethyl acetate or hexane and isopropanol.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in the mobile phase. Dilute to a working concentration of approximately 100 µg/mL.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the isomers using the appropriate detector.
-
Optimization: Adjust the mobile phase composition and flow rate to optimize the separation.
Gas Chromatography (GC)
For volatile compounds, GC can provide excellent separation of cis and trans isomers.
5.2.1. Experimental Protocol: GC Separation
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A capillary column with a polar or non-polar stationary phase (e.g., DB-5 or a wax column).
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
Procedure:
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Analysis: The cis and trans isomers will have different retention times, allowing for their separation and quantification.
Caption: Logical workflow for the separation and analysis of the isomers.
Conclusion
The synthesis, characterization, and separation of the cis and trans isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate require a systematic and multi-faceted approach. The selective mono-reduction of a diester precursor offers a viable synthetic route to a mixture of these isomers. Subsequent differentiation and separation are heavily reliant on advanced analytical techniques. NMR spectroscopy provides the most definitive structural information for distinguishing the isomers, while HPLC and GC are powerful tools for their physical separation. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently work with these and similar substituted cyclohexane systems.
References
- Soai, K., Oyamada, H., & Ookawa, A. (1984). Selective reduction of esters with sodium borohydride.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
-
Gawad, E. A. (2024). Answer to "What methods can you recommend for separating trans and cis isomers of isoquinolinone...". ResearchGate. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
- Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 45(10), 865-877.
- Uhlig, N., Martins, A., & Gao, D. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development, 24(5), 739-745.
- Allinger, N. L., & Freiberg, L. A. (1960). PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES. Journal of the American Chemical Society, 82(9), 2393-2399.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 4. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Methodological & Application
Synthetic Pathways to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate: An Application and Protocol Guide
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for the preparation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a valuable bifunctional molecule in organic synthesis. The document details two primary synthetic strategies: the direct esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid and the selective reduction of dimethyl 1,1-cyclohexanedicarboxylate. Each route is discussed with in-depth mechanistic insights, field-proven experimental protocols, and comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure incorporates both a primary alcohol and a methyl ester on a cyclohexane scaffold, offering two distinct points for further chemical modification. This dual functionality allows for the construction of complex molecular architectures, making it a desirable building block in medicinal chemistry and materials science. This guide provides detailed application notes and protocols for the reliable and efficient synthesis of this versatile compound.
Comparative Overview of Synthetic Strategies
Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents.
| Synthetic Route | Starting Materials | Key Transformation | Typical Yield | Advantages | Disadvantages |
| Route 1: Fischer-Speier Esterification | 1-(hydroxymethyl)cyclohexanecarboxylic acid, Methanol | Acid-catalyzed esterification | 85-95% | High yielding, straightforward procedure, readily available reagents. | Requires the synthesis of the starting carboxylic acid. |
| Route 2: Selective Reduction | Dimethyl 1,1-cyclohexanedicarboxylate | Selective mono-reduction of a diester | Variable | Utilizes a commercially available starting material. | Achieving selective mono-reduction can be challenging and may lead to side products. |
Route 1: Fischer-Speier Esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid
This is the most direct and generally preferred method for the synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, provided the starting carboxylic acid is accessible. The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2]
Reaction Mechanism
The mechanism of the Fischer-Speier esterification involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
Protocol 1A: Synthesis of 1-(hydroxymethyl)cyclohexanecarboxylic acid
This protocol describes the synthesis of the requisite starting material from 1,1-cyclohexanedicarboxylic acid.
Materials:
-
1,1-Cyclohexanedicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.0 eq.) in anhydrous THF.
-
Dissolve 1,1-cyclohexanedicarboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Acidify the filtrate to pH 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield 1-(hydroxymethyl)cyclohexanecarboxylic acid as a white solid.
Protocol 1B: Esterification to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Materials:
-
1-(hydroxymethyl)cyclohexanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq.) in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, followed by saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Caption: Experimental workflow for Route 1.
Route 2: Selective Reduction of Dimethyl 1,1-cyclohexanedicarboxylate
An alternative approach involves the selective mono-reduction of the commercially available dimethyl 1,1-cyclohexanedicarboxylate. This method circumvents the need to synthesize the starting carboxylic acid but requires careful control of the reduction conditions to avoid over-reduction to the diol.
Mechanistic Considerations for Selective Reduction
Achieving selective mono-reduction of a geminal diester can be challenging. The reactivity of the second ester group is similar to the first, and over-reduction to the diol is a common side reaction. The choice of reducing agent and reaction conditions is critical. Mild reducing agents or the use of stoichiometric amounts of a stronger reducing agent at low temperatures can favor the formation of the desired mono-alcohol.
Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that typically reduces both ester groups. However, by carefully controlling the stoichiometry (using 0.5 equivalents of LiAlH₄) and maintaining low temperatures, it is possible to achieve a degree of selectivity for the mono-reduced product.
Protocol 2: Selective Mono-reduction
Materials:
-
Dimethyl 1,1-cyclohexanedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve dimethyl 1,1-cyclohexanedicarboxylate (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a standardized solution of LiAlH₄ in anhydrous THF.
-
Slowly add 0.5 equivalents of the LiAlH₄ solution to the stirred solution of the diester at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the product and diol.
-
Quench the reaction at -78 °C by the slow addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until the aqueous and organic layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure. The crude product will likely be a mixture of the desired mono-alcohol, the starting diester, and the diol.
-
Purify the desired product by column chromatography on silica gel.
Caption: Experimental workflow for Route 2.
Characterization of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet or AB quartet for the hydroxymethyl protons (~3.5-3.6 ppm), a broad singlet for the hydroxyl proton, and multiplets for the cyclohexyl protons (~1.2-1.8 ppm).
-
¹³C NMR (CDCl₃): Expected signals include a peak for the ester carbonyl carbon (~177 ppm), the quaternary carbon (~45 ppm), the hydroxymethyl carbon (~68 ppm), the methoxy carbon (~52 ppm), and several peaks for the cyclohexyl carbons.
-
IR (neat): A broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2930, 2860 cm⁻¹), a strong C=O stretch of the ester (~1730 cm⁻¹), and C-O stretches (~1200-1100 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
This guide has detailed two primary synthetic routes for the preparation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The Fischer-Speier esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid is a high-yielding and straightforward method, making it the preferred route when the starting acid is available. The selective reduction of dimethyl 1,1-cyclohexanedicarboxylate offers an alternative from a commercially available precursor, but requires careful control to achieve the desired selectivity. The provided protocols and mechanistic discussions offer a solid foundation for researchers to successfully synthesize this important chemical intermediate.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
-
McMurry, J. Organic Chemistry, 9th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Otera, J. Esterification. Chem. Rev.1993 , 93 (4), 1449–1470. [Link]
Sources
The Versatile Building Block: Application Notes on Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule poised for significant applications in synthetic chemistry. Its unique structure, featuring a primary alcohol and a methyl ester attached to a quaternary carbon on a cyclohexane ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on the causality behind experimental choices and providing detailed, adaptable protocols for key transformations.
Core Structural Features and Reactivity
The cyclohexane backbone of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate provides a rigid scaffold, influencing the spatial orientation of the reactive functional groups. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the same molecule opens avenues for a variety of intramolecular and intermolecular reactions. The quaternary carbon at the point of substitution pre-organizes the molecule for the formation of spirocyclic systems, a motif of increasing importance in medicinal chemistry due to its ability to confer three-dimensionality and novel pharmacological properties to drug candidates.
Application I: Synthesis of Spiro-γ-lactones via Intramolecular Cyclization
One of the most direct and powerful applications of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is its conversion into the corresponding spiro-γ-lactone, 1-oxaspiro[4.5]decan-2-one. This transformation is a classic example of an intramolecular esterification, or lactonization. The reaction is typically catalyzed by acid, which protonates the ester carbonyl, increasing its electrophilicity and facilitating attack by the pendant hydroxyl group.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid catalyst is crucial to activate the ester carbonyl. Common choices include sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). The choice of catalyst can influence reaction rates and the potential for side reactions.
-
Solvent: A non-nucleophilic, high-boiling solvent is often preferred to allow for the removal of the methanol byproduct, which drives the equilibrium towards the lactone product. Toluene or xylenes are common choices that allow for azeotropic removal of methanol using a Dean-Stark apparatus.
-
Temperature: The reaction generally requires elevated temperatures to overcome the activation energy for the intramolecular cyclization.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in toluene (approximately 0.1-0.5 M concentration). Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap and by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to afford 1-oxaspiro[4.5]decan-2-one.
| Parameter | Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid | Effective acid catalyst, easy to handle. |
| Solvent | Toluene | Allows for azeotropic removal of methanol. |
| Temperature | Reflux (~111 °C) | Provides sufficient energy for cyclization. |
| Work-up | NaHCO₃ (aq) wash | Neutralizes the acid catalyst. |
Logical Workflow for Spiro-γ-lactone Synthesis
Caption: Acid-catalyzed intramolecular cyclization.
Application II: A Precursor for Functionalized Cyclohexane Derivatives
The two distinct functional groups on Methyl 1-(hydroxymethyl)cyclohexanecarboxylate allow for selective transformations, making it a valuable precursor for a range of functionalized cyclohexane derivatives.
Oxidation of the Hydroxymethyl Group
The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, providing access to compounds with new reactive handles.
Causality Behind Experimental Choices:
-
Mild Oxidation to Aldehyde: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. The choice often depends on the scale of the reaction and tolerance to chromium-based reagents.
-
Strong Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol directly to a carboxylic acid.
Experimental Protocol: Oxidation to Methyl 1-formylcyclohexanecarboxylate (Generalized)
-
Reaction Setup: In a fume hood, to a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in DCM dropwise.
-
Reaction Execution: Continue stirring at -78 °C for 1 hour.
-
Quenching: Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Work-up: Add water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
Derivatization of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the synthetic possibilities.
Experimental Protocol: Saponification to 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid
-
Reaction Setup: Dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.
Chemoselective Transformations Workflow
Caption: Selective functional group transformations.
Application III: Precursor for Spiro-heterocycles in Drug Discovery
The synthesis of spiro-heterocycles is a burgeoning area in medicinal chemistry. While direct protocols starting from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate are not abundant in the literature, its derivatives can serve as key intermediates. For example, conversion to a derivative containing a good leaving group on the methyl position and a nucleophilic group at the ester position (or vice versa) can facilitate intramolecular cyclization to form spiro-heterocycles.
Conceptual Pathway to a Spiro-lactam:
A plausible, albeit multi-step, pathway to a spiro-lactam such as 1-azaspiro[4.5]decan-2-one could involve the following conceptual transformations:
-
Conversion of the hydroxymethyl group to an amine: This could be achieved via a two-step process of tosylation followed by displacement with an azide and subsequent reduction.
-
Intramolecular Amidation: The resulting amino ester could then undergo intramolecular cyclization, either thermally or with the aid of a coupling reagent, to form the desired spiro-lactam.
Hypothetical Synthesis Workflow for a Spiro-lactam
Caption: A conceptual pathway to spiro-lactams.
Conclusion
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a versatile and valuable building block in organic synthesis. Its bifunctional nature, coupled with the rigid cyclohexane scaffold, provides a powerful tool for the construction of spirocycles and other complex, functionalized molecules. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the full synthetic potential of this compound in their own research and development endeavors. As with any synthetic procedure, careful optimization and characterization are paramount for successful implementation.
References
- Note: As specific literature detailing the direct use of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in extensive synthetic applications is limited, the following references provide context for the general transformations and compound classes discussed.
-
General Principles of Lactonization: For an overview of lactonization reactions, consult standard organic chemistry textbooks or reviews on the topic. A relevant example of palladium-catalyzed lactonization can be found in: D. Chen, et al. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. (Note: This reference does not use the specific substrate of interest but discusses the principles of C-H lactonization).
-
Spirocycle Synthesis Overviews: For the importance and synthesis of spirocycles in medicinal chemistry, see: F. Wu & J. Li. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules 2023 , 28(15), 5780. [Link]
-
Oxidation of Primary Alcohols: For a comprehensive review of oxidation methods, refer to: Comprehensive Organic Transformations: A Guide to Functional Group Preparations by Richard C. Larock.
-
Ester Saponification: This is a fundamental reaction covered in all major organic chemistry textbooks.
-
Synthesis of Related Spiro-lactams: For an example of spiro-lactam synthesis from a different precursor, see: P. Yadav, S. Berry, A. Bhalla. Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. (Note: This is a general review and does not contain a specific protocol for the target molecule).
Application Notes and Protocols: Methyl 1-(hydroxymethyl)cyclohexanecarboxylate as a Versatile Precursor for the Synthesis of Tranexamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of methyl 1-(hydroxymethyl)cyclohexanecarboxylate as a readily accessible precursor for the synthesis of tranexamic acid and its derivatives. Tranexamic acid, a synthetic analog of the amino acid lysine, is a crucial antifibrinolytic agent used to control bleeding by inhibiting plasminogen activation. This document outlines detailed protocols for the conversion of methyl 1-(hydroxymethyl)cyclohexanecarboxylate to tranexamic acid, including strategies for stereochemical control to obtain the biologically active trans-isomer. Furthermore, it explores the synthesis of various tranexamic acid derivatives, such as esters and amides, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent drug. The protocols are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical guide for utilizing this versatile precursor.
Introduction: The Significance of Tranexamic Acid and its Derivatives
Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a cornerstone in the management of hemorrhagic conditions. Its mechanism of action involves the competitive inhibition of plasminogen activation to plasmin, the primary enzyme responsible for fibrin clot degradation. By stabilizing fibrin clots, tranexamic acid effectively reduces bleeding in various clinical settings, including surgery, trauma, and heavy menstrual bleeding. The therapeutic efficacy of tranexamic acid is exclusively attributed to its trans-isomer, as the cis-isomer is devoid of antifibrinolytic activity.
The development of tranexamic acid derivatives is an active area of research aimed at enhancing its therapeutic profile. Modifications to the carboxylic acid or amino group can lead to prodrugs with improved oral bioavailability, targeted delivery, or sustained release profiles. Methyl 1-(hydroxymethyl)cyclohexanecarboxylate presents itself as an attractive and economically viable starting material for the synthesis of tranexamic acid and its diverse derivatives. Its bifunctional nature, possessing both a carboxylate and a hydroxyl group on a cyclohexane scaffold, provides the necessary handles for the strategic introduction of the required aminomethyl functionality.
Chemical Properties of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
A thorough understanding of the precursor's chemical properties is fundamental to designing an efficient synthetic strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 105-115 °C (at 1-2 Torr) | |
| Density | 1.069 g/cm³ (predicted) | |
| CAS Number | 104654-66-2 |
Synthetic Pathway from Methyl 1-(hydroxymethyl)cyclohexanececarboxylate to Tranexamic Acid
The conversion of methyl 1-(hydroxymethyl)cyclohexanecarboxylate to tranexamic acid necessitates the transformation of the hydroxymethyl group into an aminomethyl group. A robust and widely applicable three-step sequence is proposed:
-
Activation of the Hydroxyl Group: Conversion of the primary alcohol to a good leaving group, such as a tosylate or mesylate.
-
Introduction of the Nitrogen Moiety: Nucleophilic substitution of the leaving group with an azide salt.
-
Reduction to the Primary Amine: Reduction of the azide to the corresponding amine.
-
Hydrolysis and Isomer Separation: Saponification of the methyl ester and purification to isolate the desired trans-isomer.
Figure 1: Proposed synthetic pathway from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to Tranexamic Acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1-(tosyloxymethyl)cyclohexanecarboxylate
-
Rationale: The hydroxyl group is a poor leaving group. Its conversion to a tosylate significantly enhances its reactivity towards nucleophilic substitution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous pyridine (5-10 volumes) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 1-(tosyloxymethyl)cyclohexanecarboxylate.
-
Protocol 2: Synthesis of Methyl 1-(azidomethyl)cyclohexanecarboxylate
-
Rationale: Sodium azide is an excellent nucleophile for the Sₙ2 displacement of the tosylate group. The azide functional group can be cleanly reduced to a primary amine in the subsequent step.
-
Procedure:
-
Dissolve methyl 1-(tosyloxymethyl)cyclohexanecarboxylate (1.0 eq) in dimethylformamide (DMF, 5-10 volumes).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 1-(azidomethyl)cyclohexanecarboxylate, which can often be used in the next step without further purification.
-
Protocol 3: Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. Palladium on carbon is a commonly used and effective catalyst for this transformation. Alternatively, lithium aluminum hydride (LiAlH₄) can be used.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve methyl 1-(azidomethyl)cyclohexanecarboxylate (1.0 eq) in methanol (10-20 volumes).
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(aminomethyl)cyclohexanecarboxylate as a mixture of cis and trans isomers.
-
Protocol 4: Hydrolysis and Separation of Tranexamic Acid Isomers
-
Rationale: The final step involves the saponification of the methyl ester to the carboxylic acid. The separation of the desired trans-isomer from the inactive cis-isomer is critical and can be achieved by recrystallization, leveraging the different solubilities of the two isomers. In some cases, isomerization of the cis to the trans isomer can be promoted under basic or acidic conditions to improve the overall yield of the desired product.
-
Procedure:
-
Dissolve the crude methyl 4-(aminomethyl)cyclohexanecarboxylate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., HCl) to a pH of approximately 7.
-
Concentrate the solution under reduced pressure to obtain the crude mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid.
-
Isomer Separation by Recrystallization: The separation of the cis and trans isomers is a critical step. One reported method involves the selective crystallization of the trans-isomer from a water/acetone mixture.
-
Dissolve the crude isomeric mixture in a minimal amount of hot water.
-
Slowly add acetone to the solution until it becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
The less soluble trans-isomer will preferentially crystallize out.
-
Collect the crystals by filtration, wash with cold acetone, and dry to obtain pure trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid).
-
-
The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
-
Synthesis of Tranexamic Acid Derivatives
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can also serve as a precursor to a variety of tranexamic acid derivatives by modifying the synthetic sequence or by further functionalizing the final product.
Ester Derivatives
Ester prodrugs of tranexamic acid can enhance its lipophilicity and potentially improve its oral absorption.
Application Notes and Protocols for the Chemical Transformations of the Hydroxyl Group in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Abstract: This technical guide provides a comprehensive overview of key chemical reactions involving the primary hydroxyl group of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles and provides step-by-step protocols for esterification, etherification, oxidation, and conversion to alkyl halides. The protocols are presented with an emphasis on the rationale behind experimental design, considering the steric hindrance and electronic nature of the substrate.
Introduction and Structural Considerations
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule featuring a primary alcohol and a methyl ester attached to a quaternary carbon on a cyclohexane ring. This unique structure presents both opportunities and challenges for chemical synthesis. The primary hydroxyl group is the main site for the transformations discussed herein. However, its neopentyl-like position, adjacent to a sterically demanding quaternary center, significantly influences its reactivity. This steric hindrance necessitates careful selection of reagents and optimization of reaction conditions to achieve desired outcomes and minimize side reactions. The presence of the methyl ester group is generally compatible with the reactions described, but its potential for hydrolysis under strongly acidic or basic conditions must be considered.
Esterification of the Hydroxyl Group
Esterification of the primary alcohol in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can be achieved through various methods. The choice of method depends on the desired ester and the sensitivity of the substrate to the reaction conditions.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] Due to the steric hindrance of the hydroxyl group in our substrate, this method may require forcing conditions (e.g., higher temperatures, longer reaction times) and the use of a large excess of the carboxylic acid or a dehydrating agent to drive the equilibrium towards the product.[2]
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, p-TsOH): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sterically hindered alcohol.[3][4]
-
Excess Carboxylic Acid or Dehydrating Agent: Shifts the reaction equilibrium to favor ester formation by Le Châtelier's principle.[2]
-
Elevated Temperature: Provides the necessary activation energy to overcome the steric hindrance around the hydroxyl group.
Protocol: Fischer Esterification
-
To a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in the carboxylic acid to be esterified (used as solvent, ≥10 eq), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification using Acid Chlorides
A more reactive approach for esterifying sterically hindered alcohols is the use of acid chlorides in the presence of a non-nucleophilic base.[5] This method is generally faster and proceeds under milder conditions than Fischer esterification.
Causality of Experimental Choices:
-
Acid Chloride: The carbonyl carbon of an acid chloride is highly electrophilic, readily reacting with even sterically hindered alcohols.
-
Base (e.g., Pyridine, Triethylamine): Scavenges the HCl generated during the reaction, preventing potential side reactions and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
Protocol: Esterification with an Acid Chloride
-
Dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Table 1: Comparison of Esterification Methods
| Parameter | Fischer Esterification | Esterification with Acid Chloride |
| Reagents | Carboxylic acid, Strong acid catalyst | Acid chloride, Non-nucleophilic base |
| Conditions | High temperature, long reaction time | 0 °C to room temperature, shorter reaction time |
| Advantages | Inexpensive reagents | High reactivity, suitable for hindered alcohols |
| Disadvantages | Equilibrium reaction, harsh conditions | Acid chlorides can be moisture-sensitive |
Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[6][7] For a sterically hindered primary alcohol like Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, the formation of the alkoxide is a critical step.
Causality of Experimental Choices:
-
Strong Base (e.g., NaH): A strong, non-nucleophilic base is required to deprotonate the sterically hindered alcohol to form the corresponding alkoxide.
-
Primary Alkyl Halide: The electrophile should be a primary alkyl halide to ensure an S(_N)2 pathway and minimize competing elimination reactions.[7]
-
Aprotic Polar Solvent (e.g., THF, DMF): These solvents are suitable for S(_N)2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[8]
Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the primary alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ether by column chromatography.
Oxidation of the Hydroxyl Group
The primary alcohol of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can be oxidized to the corresponding aldehyde. Due to the steric hindrance, over-oxidation to the carboxylic acid is less likely with milder oxidizing agents.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9][10] It is a mild and efficient method for oxidizing sterically hindered alcohols to aldehydes.[10]
Causality of Experimental Choices:
-
Oxalyl Chloride and DMSO: React at low temperatures (-78 °C) to form the reactive electrophilic sulfur species.[11]
-
Triethylamine (TEA): Acts as a base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde.[10]
-
Low Temperature (-78 °C): Essential to control the formation of the reactive intermediates and prevent side reactions.[11]
Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DCM dropwise.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under mild, neutral conditions.[12][13] This makes it suitable for substrates with acid- or base-sensitive functional groups.[14]
Causality of Experimental Choices:
-
Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that does not require harsh acidic or basic conditions.[13]
-
Aprotic Solvent (e.g., DCM): A common solvent for DMP oxidations, providing good solubility for the reagent and substrate.
-
Optional Buffer (e.g., NaHCO₃): Can be added to neutralize the acetic acid byproduct, which is beneficial for acid-sensitive substrates.[12]
Protocol: Dess-Martin Oxidation
-
To a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Table 2: Comparison of Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Conditions | -78 °C to room temperature | Room temperature |
| Advantages | Inexpensive reagents, high yields | Mild, neutral conditions, simple work-up |
| Disadvantages | Requires low temperatures, unpleasant odor of DMS | DMP is expensive and can be explosive upon impact or heating |
Conversion of the Hydroxyl Group to an Alkyl Halide
The conversion of the primary alcohol to an alkyl halide is a key transformation that opens up avenues for further nucleophilic substitution reactions.
Appel Reaction
The Appel reaction converts alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄, CBr₄).[2][15] It proceeds under mild conditions and is effective for primary and secondary alcohols.[16]
Causality of Experimental Choices:
-
Triphenylphosphine and Carbon Tetrahalide: These reagents react in situ to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the halide.[15]
-
Mild Conditions: The reaction is typically run at or slightly above room temperature, which is advantageous for sensitive substrates.
-
S(_N)2 Mechanism: For primary alcohols, the reaction proceeds via an S(_N)2 mechanism, leading to inversion of configuration if the carbon center were chiral.[16]
Protocol: Appel Reaction for Alkyl Chloride Formation
-
Dissolve triphenylphosphine (1.2 eq) in anhydrous carbon tetrachloride (used as both reagent and solvent) under an inert atmosphere.
-
Add a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in a minimal amount of anhydrous carbon tetrachloride.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and add pentane or hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter off the solid and wash with pentane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude alkyl chloride by distillation or column chromatography.
Table 3: Comparison of Halogenation Reagents in Appel-type Reactions
| Reagent Combination | Product | Relative Reactivity |
| PPh₃ / CCl₄ | Alkyl Chloride | Moderate |
| PPh₃ / CBr₄ | Alkyl Bromide | High |
| PPh₃ / I₂ / Imidazole | Alkyl Iodide | Very High |
Safety Precautions
-
General Handling: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
Strong Acids and Bases: Corrosive and should be handled with care.
-
Sodium Hydride: Highly flammable and reacts violently with water.
-
Oxalyl Chloride and Thionyl Chloride: Toxic and corrosive; react with moisture to produce HCl gas.
-
Dess-Martin Periodinane: Can be explosive upon impact or heating.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Visualization of Reaction Pathways
Esterification Workflow
Caption: Esterification of the target alcohol.
Oxidation to Aldehyde
Caption: Oxidation pathways to the aldehyde.
Conversion to Other Functional Groups
Caption: Synthesis of ethers and alkyl halides.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Mancuso, A. J., Huang, S.-L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023, October 30). Swern Oxidation. [Link]
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Application Notes and Protocols: A Guide to Esterification of Carboxylic Acids
Introduction
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone transformation in organic synthesis. Within the pharmaceutical and drug development sectors, this reaction is of paramount importance for several reasons. It is frequently employed to synthesize active pharmaceutical ingredients (APIs), modify the physicochemical properties of drug candidates to improve bioavailability (e.g., creating prodrugs), and to construct complex molecular architectures.[1][2] The choice of an esterification protocol is critical and depends on the substrate's complexity, steric hindrance, and the presence of sensitive functional groups. This guide provides an in-depth analysis of several key esterification methods, explaining the mechanistic rationale behind each protocol and offering detailed, field-proven procedures for their successful implementation.
The Classic Approach: Fischer-Speier Esterification
The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] First described in 1895, its robustness and cost-effectiveness, particularly for large-scale synthesis with simple substrates, have cemented its place in the synthetic chemist's toolbox.[3][5]
Mechanism and Scientific Rationale
The reaction is a nucleophilic acyl substitution that proceeds under equilibrium conditions.[6][7] The mechanism involves several reversible steps:
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid.[5][8] This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side. This is typically achieved by using a large excess of one reactant (usually the alcohol, which can often serve as the solvent) or by removing water as it is formed, for instance, with a Dean-Stark apparatus or molecular sieves.[3][7][8]
Experimental Protocol: Synthesis of Ethyl Adipate
This protocol is adapted from a procedure in Organic Syntheses, a trusted source for reproducible organic transformations.[5][9]
-
Reagent Preparation: In a 500 mL round-bottom flask, combine adipic acid (50 g, 0.34 mol), absolute ethanol (150 mL, 2.57 mol), and toluene (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring.
-
Reaction Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 100 mL of water, followed by 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl adipate.
Advantages and Limitations
-
Advantages: Inexpensive reagents, simple procedure, highly effective for primary and secondary alcohols with non-hindered acids.[3][5]
-
Limitations: Harsh acidic conditions are incompatible with acid-sensitive functional groups. The reaction is unsuitable for tertiary alcohols, which are prone to elimination.[3] The equilibrium nature requires specific measures to achieve high yields.[10]
Coupling Agent-Mediated Esterification: The Steglich Method
For substrates that cannot tolerate the harsh conditions of Fischer esterification, milder, coupling agent-driven methods are required. The Steglich esterification is a premier example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[11][12]
Mechanism and Scientific Rationale
The Steglich esterification is a mild method that can be performed at room temperature.[11] Its success hinges on the in-situ activation of the carboxylic acid.
-
Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[13]
-
Role of DMAP: While the alcohol can directly attack the O-acylisourea, this reaction can be slow. A key innovation by Steglich was the addition of catalytic DMAP.[14] DMAP, being a superior nucleophile, attacks the O-acylisourea to form an acylpyridinium intermediate ("active ester").[13][15]
-
Suppression of Side-Reaction: The O-acylisourea intermediate can undergo an irreversible 1,3-rearrangement to a stable N-acylurea, which halts the desired reaction.[11][13] The formation of the acylpyridinium intermediate is faster and this intermediate does not undergo such a rearrangement, thus suppressing the side reaction.[15]
-
Ester Formation: The alcohol then attacks the highly electrophilic acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.[13]
The driving force is the formation of the very stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can often be removed by simple filtration.[11] When using the water-soluble EDC, the corresponding urea byproduct can be removed with an aqueous workup.[16]
Visualizing the Steglich Workflow
Caption: Workflow for Steglich Esterification.
Experimental Protocol: "Greener" Steglich Esterification using EDC
This protocol utilizes acetonitrile as a less hazardous solvent and EDC for a simpler aqueous workup.[17][18]
-
Reagent Setup: In a 50 mL round-bottom flask, combine the carboxylic acid (1.0 mmol), DMAP (0.1 mmol), and EDC (1.2 mmol).
-
Solvent and Alcohol Addition: Add acetonitrile (15 mL) followed by the alcohol (1.0 mmol) to the mixture along with a magnetic stir bar.[17]
-
Reaction Conditions:
-
Monitoring: Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution and concentrate under reduced pressure to obtain the ester, which is often pure enough without further chromatography.[18]
Activating Agent-Mediated Esterification: The Yamaguchi Method
The Yamaguchi esterification is a powerful method for the synthesis of esters, and it is particularly renowned for its application in the formation of macrolactones (cyclic esters).[19][20] The protocol involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by acyl transfer catalyzed by DMAP.[1][21]
Mechanism and Scientific Rationale
This reaction typically proceeds in a two-step, one-pot sequence:
-
Mixed Anhydride Formation: The carboxylic acid is first treated with the Yamaguchi reagent in the presence of a tertiary amine base (e.g., triethylamine). This forms a highly reactive mixed anhydride.[19][22] The bulky trichlorobenzoyl group sterically shields its own carbonyl carbon.
-
DMAP-Catalyzed Acyl Transfer: DMAP, a potent nucleophilic catalyst, then regioselectively attacks the less sterically hindered carbonyl carbon of the parent carboxylic acid moiety within the mixed anhydride.[22] This generates a highly reactive acylpyridinium intermediate.
-
Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate to form the desired ester and regenerate the DMAP catalyst.
The high yields and mild conditions have made this reaction a key step in the total synthesis of numerous complex natural products.[1][19]
Experimental Protocol: General Yamaguchi Esterification
-
Anhydride Formation: To a solution of the carboxylic acid (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous THF or toluene at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise. Stir the mixture for 1-2 hours.
-
Ester Formation: In a separate flask, prepare a solution of the alcohol (1.2 equiv.) and DMAP (2.0-3.0 equiv.) in the same anhydrous solvent.
-
Addition: Add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula or syringe pump over several hours (slow addition is crucial for macrolactonization to favor the intramolecular reaction).
-
Reaction Completion: Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the solution and purify the crude product by silica gel column chromatography.
Redox-Based Esterification: The Mitsunobu Reaction
The Mitsunobu reaction is a unique and exceptionally useful method for esterification that operates under mild, neutral conditions.[23] It is particularly valued for its ability to achieve a complete inversion of stereochemistry at a chiral secondary alcohol center.[24] The reaction employs a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Mechanism and Scientific Rationale
The Mitsunobu reaction is a dehydration-condensation reaction driven by a redox process.[23]
-
Adduct Formation: The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.
-
Alcohol Activation: The betaine deprotonates the alcohol, forming an alkoxide and a protonated intermediate. The alkoxide then attacks the phosphorus atom, displacing the hydrazide and forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into an excellent leaving group.
-
Carboxylate Formation: The weakly acidic carboxylic acid (pKa ~4-5) is deprotonated by the hydrazide byproduct formed in the previous step.
-
Sₙ2 Displacement: The resulting carboxylate anion acts as the nucleophile and displaces the activated alcohol via an Sₙ2 reaction.[24] This backside attack is responsible for the inversion of configuration at the alcohol's stereocenter.
The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) and the reduced hydrazide byproduct.[24] A significant challenge of this reaction is often the removal of these byproducts during purification.[23]
Experimental Protocol: Inversion of a Secondary Alcohol
-
Reagent Setup: To a solution of the secondary alcohol (1.0 equiv.), carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.5 equiv.) dropwise with vigorous stirring.[25]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[25]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly, but a preliminary filtration through a short plug of silica gel, eluting with a non-polar solvent, can help remove some of the TPPO.
-
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired ester from TPPO and the hydrazide byproduct.
Green and Chemoselective Strategies
Modern synthetic chemistry places a strong emphasis on sustainable and selective methods. Enzymatic and specialized catalytic approaches offer significant advantages in this regard.
Enzymatic Esterification
Lipases are enzymes that catalyze the hydrolysis of esters in nature. In non-aqueous or low-water environments, this equilibrium can be reversed to favor ester synthesis.[26][27]
-
Principles: This method uses lipases as biocatalysts to form esters from carboxylic acids and alcohols, often under solvent-free conditions or in aqueous miniemulsions.[26][28] The reactions are performed at or near room temperature and exhibit high chemo-, regio-, and enantioselectivity.[26]
-
Advantages: Environmentally friendly ("green chemistry"), extremely mild conditions, high selectivity, and reduced byproducts.[28][29]
-
Protocol Snapshot: A typical procedure involves combining the carboxylic acid, alcohol, and an immobilized lipase (e.g., from Candida antarctica) and stirring the mixture at a controlled temperature (e.g., 30-60 °C) for 24-72 hours.[26] The enzyme is then simply filtered off, and the product is isolated.
Boric Acid Catalyzed Chemoselective Esterification
For molecules containing multiple carboxylic acid groups or other sensitive functionalities, chemoselectivity is key. Boric acid has emerged as a mild and effective catalyst for the selective esterification of α-hydroxycarboxylic acids.[30][31]
-
Principles: Boric acid is believed to form a cyclic intermediate with the α-hydroxy acid, activating the adjacent carboxyl group towards nucleophilic attack by the alcohol solvent.[32] Other carboxylic acids lacking the α-hydroxy group, including β-hydroxy acids within the same molecule, react much more slowly or not at all under these conditions.[30][31]
-
Advantages: Excellent chemoselectivity, simple procedure, mild and inexpensive catalyst, and easy workup (the catalyst can be removed as volatile trimethyl borate).[31]
-
Protocol Snapshot: The α-hydroxycarboxylic acid is dissolved in the alcohol (e.g., methanol), 10-20 mol % of boric acid is added, and the solution is stirred at room temperature overnight.[31] Concentration under vacuum removes both the solvent and the catalyst.
Comparative Summary of Esterification Protocols
| Protocol | Reaction Conditions | Substrate Scope (Alcohol) | Key Advantages | Key Limitations | Typical Yields |
| Fischer-Speier | Harsh (Strong Acid, Heat) | Primary > Secondary | Inexpensive, scalable for simple substrates.[5] | Incompatible with acid-labile groups; poor for tertiary alcohols.[3] | 60-95% |
| Steglich | Mild (Room Temp, Neutral) | Primary, Secondary, Tertiary | Broad substrate scope, good for acid/base sensitive molecules.[11][12] | DCC is an allergen; byproduct removal can be tricky.[33] | 80-99% |
| Yamaguchi | Mild (Room Temp) | Primary, Secondary | High yields, excellent for sterically hindered substrates and macrolactonization.[1][19] | Stoichiometric activating agent and base required. | 85-99% |
| Mitsunobu | Mild (0 °C to Room Temp) | Primary, Secondary | Complete inversion of stereochemistry; mild, neutral conditions.[24] | Stoichiometric reagents; difficult byproduct purification.[23] | 70-95% |
| Enzymatic | Very Mild (25-60 °C) | Varies with enzyme | "Green" method, high selectivity (enantio-, regio-).[26][28] | Slower reaction times, potential cost of enzyme. | 80-99% |
Conclusion
The esterification of a carboxylic acid is a fundamental task with a variety of solutions. The choice of protocol is a strategic decision guided by the substrate's characteristics, the desired stereochemical outcome, and the overall synthetic plan. For simple, robust molecules, the Fischer esterification remains a viable, economic choice. For complex, sensitive substrates common in drug development, milder coupling methods like the Steglich and Yamaguchi esterifications are indispensable. When precise stereochemical control is required, the Mitsunobu reaction is unparalleled. Finally, as the field moves towards more sustainable practices, enzymatic and chemoselective catalytic methods offer powerful and elegant alternatives. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal esterification strategy for their synthetic challenges.
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JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]
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ResearchGate. (n.d.). A typical two-step Yamaguchi method. [Link]
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Majhi, P.K., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
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Majhi, P.K., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Institutes of Health. [Link]
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Masterson, D.S. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Heinonen, S., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega. [Link]
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Byrne, F.P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
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JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
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Houston, T.A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters. [Link]
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Nardello, L., et al. (2022). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. [Link]
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Houston, T.A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate. [Link]
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Lutjen, A.B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]
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Sophim. (n.d.). Esterification in cosmetics. [Link]
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Houston, T.A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of R-Hydroxycarboxylic Acids. ACS Publications. [Link]
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Ashenhurst, J. (n.d.). The Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Byrne, F.P., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
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Ashenhurst, J. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
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Newman, M.S., & Fones, W.S. (1951). Esterification of Hindered Carboxylic Acids. Journal of the American Chemical Society. [Link]
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Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]
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Sketchy. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
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Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino phenol and l-ascorbic acid. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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Application of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in Polymer Chemistry: A Detailed Guide
Introduction: The Role of Cycloaliphatic Monomers in Advanced Polymer Systems
In the pursuit of high-performance polymers, the incorporation of cyclic structures into the polymer backbone has emerged as a pivotal strategy for enhancing thermal stability, mechanical strength, and optical clarity. Cycloaliphatic monomers, in particular, offer a unique combination of rigidity and hydrophobicity, bridging the performance gap between purely aliphatic and aromatic polymers. Molecules such as 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA) are well-established building blocks in the synthesis of commercial polyesters, imparting desirable properties to the resulting materials.[1][2][3][4][5]
This document explores the potential of a less conventional yet highly promising cycloaliphatic monomer: Methyl 1-(hydroxymethyl)cyclohexanecarboxylate . As a bifunctional molecule possessing both a hydroxyl group and a methyl ester group, it presents unique opportunities for the synthesis of novel polyesters through self-polycondensation or as a modifying comonomer. The presence of both functionalities on a single cyclohexane ring suggests its utility in creating polymers with tailored properties, including improved thermal resistance and modified solubility characteristics.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging Methyl 1-(hydroxymethyl)cyclohexanecarboxylate for the development of advanced polymer systems. The methodologies outlined herein are grounded in the established principles of polyester chemistry and draw upon existing literature for analogous cycloaliphatic monomers.
Monomer Overview and Properties
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a cycloaliphatic ester with the chemical formula C9H16O3. Its structure, featuring a primary hydroxyl group and a methyl ester attached to a cyclohexane ring, makes it an ideal A-B type monomer for step-growth polymerization.
| Property | Value | Reference |
| Molecular Formula | C9H16O3 | [6] |
| Molecular Weight | 172.22 g/mol | [6] |
| Boiling Point | 105-115 °C (1-2 Torr) | [6] |
| Density | 1.069 g/cm³ | [6] |
The cis/trans isomerism of the functional groups on the cyclohexane ring is a critical factor that can significantly influence the properties of the resulting polymers, such as their crystallinity and glass transition temperature.[6][7][8]
Polymerization Methodologies
The dual functionality of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate allows for its polymerization primarily through polycondensation reactions. The hydroxyl group can participate in esterification reactions, while the methyl ester group can undergo transesterification.
Workflow for Polyester Synthesis
Caption: General workflow for the synthesis of polyesters from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Protocol 1: Self-Polycondensation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
This protocol describes the synthesis of a homopolyester from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The reaction proceeds in two stages: an initial melt phase to promote esterification and transesterification, followed by a high-vacuum stage to drive the reaction to completion and achieve a high molecular weight.
Materials and Equipment
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (high purity)
-
Titanium(IV) butoxide (TBT) or another suitable polycondensation catalyst[3][9]
-
Antioxidant (e.g., Irganox 1010)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation sidearm connected to a vacuum system
-
Heating mantle with a temperature controller
-
High-vacuum pump
Procedure
-
Reactor Setup:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Charge the reactor with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and the antioxidant (e.g., 0.1 mol%).
-
Begin stirring and purge the system with dry, oxygen-free nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
-
Catalyst Addition:
-
Add the catalyst, such as Titanium(IV) butoxide (typically 200-500 ppm relative to the monomer), to the stirred monomer.
-
-
Stage 1: Melt Polycondensation (Esterification/Transesterification)
-
Gradually heat the reaction mixture to 180-200 °C under a slow stream of nitrogen.
-
Methanol and water will begin to distill off as byproducts of the transesterification and esterification reactions.
-
Maintain this temperature for 2-4 hours, or until the distillation of byproducts ceases.
-
Slowly increase the temperature to 220-240 °C over 1-2 hours.
-
-
Stage 2: High-Vacuum Polycondensation
-
Gradually reduce the pressure in the reactor to below 1 mbar over approximately 1 hour. Be cautious to avoid excessive foaming.
-
Increase the temperature to 250-270 °C.
-
A significant increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polymer increases. The stirrer torque can be monitored to follow this change.
-
Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.
-
-
Polymer Isolation:
-
Release the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Alternatively, dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it in a non-solvent (e.g., methanol or hexane).
-
Dry the resulting polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Protocol 2: Copolymerization with a Dicarboxylic Acid
This protocol outlines the synthesis of a copolyester by reacting Methyl 1-(hydroxymethyl)cyclohexanecarboxylate with a dicarboxylic acid, such as adipic acid or terephthalic acid. This approach allows for the modification of polymer properties by incorporating different monomer units.
Materials and Equipment
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid)
-
Titanium(IV) butoxide (TBT)
-
Antioxidant
-
Same reactor setup as in Protocol 1
Procedure
-
Reactor Setup and Charging:
-
Charge the reactor with equimolar amounts of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and the chosen dicarboxylic acid. Add the antioxidant.
-
Purge the system with nitrogen as described previously.
-
-
Catalyst Addition:
-
Add the TBT catalyst (200-500 ppm).
-
-
Stage 1: Esterification
-
Heat the mixture under nitrogen to 180-220 °C.
-
Water will be produced as a byproduct of the direct esterification between the hydroxyl group of the cycloaliphatic monomer and the carboxylic acid groups.
-
Continue this stage until the theoretical amount of water has been collected.
-
-
Stage 2: Polycondensation
-
Gradually increase the temperature to 240-280 °C (the exact temperature will depend on the specific dicarboxylic acid used).
-
Simultaneously, slowly apply a vacuum to remove methanol (from the transesterification of the methyl ester) and any remaining water.
-
Continue the reaction under high vacuum (<1 mbar) for 3-6 hours to build the molecular weight.
-
-
Polymer Isolation:
-
Follow the same procedure as in Protocol 1 for isolating and drying the copolyester.
-
Characterization of the Resulting Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers.
| Technique | Information Obtained |
| NMR Spectroscopy (¹H and ¹³C) | Confirms the chemical structure of the polymer, verifies the incorporation of the monomer units, and can be used to determine the copolymer composition. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the characteristic functional groups in the polymer, such as the ester carbonyl (~1730 cm⁻¹), and confirms the disappearance of hydroxyl groups from the monomer. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), providing insights into the thermal properties and morphology (amorphous vs. semicrystalline) of the polymer.[5] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by determining the onset of decomposition temperature. |
Visualization of Polymer Structure
Caption: Idealized repeating unit of the homopolyester.
Potential Applications and Future Directions
Polyesters derived from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate are anticipated to exhibit a range of valuable properties due to the presence of the cycloaliphatic ring. These may include:
-
Enhanced Thermal Stability: The rigid cyclohexyl ring can increase the glass transition temperature compared to fully aliphatic polyesters.[2][5]
-
Improved Mechanical Properties: The incorporation of the cyclic structure can lead to increased stiffness and hardness.[2]
-
Good Optical Properties: The absence of aromaticity can result in polymers with high transparency.
-
Hydrolytic Stability: Cycloaliphatic polyesters are often more resistant to hydrolysis than their linear aliphatic counterparts.
These properties make such polymers potential candidates for applications in:
-
Coatings and Adhesives: Where durability and thermal resistance are required.
-
Biomedical Materials: The potential for creating biodegradable polyesters with tunable degradation rates by copolymerization could be explored for drug delivery or tissue engineering applications.[10][11]
-
Specialty Films and Fibers: Where a combination of mechanical strength and optical clarity is needed.
Further research should focus on a detailed investigation of the structure-property relationships, including the influence of the cis/trans isomer ratio of the monomer on the final polymer characteristics. Exploring different catalysts and reaction conditions will also be crucial for optimizing the synthesis and tailoring the polymer properties for specific applications.
References
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Sandhya, T. E., Ramesh, C., & Sivaram, S. (2007). Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior. Macromolecules, 40(18), 6906–6915. [Link]
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Sandhya, T. E., Ramesh, C., & Sivaram, S. (2007). Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior. Macromolecules, 40(18), 6906–6915. [Link]
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Riande, E., Guzmán, J., & Llorente, M. A. (1983). Configurational properties of polyesters with cyclohexane rings incorporated in the main chain. Macromolecules, 16(5), 785–791. [Link]
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Wu, S., Soucek, M. D., & Hoyle, C. E. (2003). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology, 75(939), 51-61. [Link]
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Berti, C., Celli, A., Marchese, P., & Marianucci, E. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization. Polymer International, 60(7), 1074-1082. [Link]
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Imran, M., Kim, D. H., Al-Masry, W. A., & Kim, S. H. (2021). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Polymers, 13(21), 3698. [Link]
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Darensbourg, D. J. (2018). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Molecules, 23(9), 2139. [Link]
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Wang, X., Li, X., Li, S., Wang, Y., & Wang, Y. (2017). Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures, Crystallization Behavior and Properties of the Poly(ester ether) Elastomers. Polymers, 9(6), 235. [Link]
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Kricheldorf, H. R., & Weegen-Schulz, B. (1995). New polymer syntheses, 17. Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters. Die Makromolekulare Chemie, Macromolecular Chemistry and Physics, 196(3), 903-918. [Link]
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Soccio, M., Lotti, N., Gigli, M., Finelli, L., Gazzano, M., & Munari, A. (2014). Synthesis and properties of poly (alkylene trans-1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer, 55(16), 3598-3607. [Link]
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Wang, X., Wang, Y., & Wang, Y. (2014). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. Polymers & Polymer Composites, 22(2), 123-128. [Link]
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Hosseini Nejad, E., Melis, van, C. G. W., Vermeer, T. J., Koning, C. E., & Duchateau, R. (2012). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure. Macromolecules, 45(4), 1770-1776. [Link]
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Berti, C., Celli, A., Marchese, P., & Marianucci, E. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer International, 60(7), 1074-1082. [Link]
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Farabi University. (n.d.). Lecture #9: Polycondensation reactions. [Link]
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Behera, G. C., & Ramakrishnan, S. (2004). Transetherification polycondensation: The roles of the catalyst, monomer structure, and polymerization conditions. Journal of Polymer Science Part A: Polymer Chemistry, 42(1), 102-111. [Link]
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Dutta, S., & De, S. K. (2019). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. Dalton Transactions, 48(3), 975-983. [Link]
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Siracusa, V., & Blanco, I. (2020). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 21(5), 1876-1887. [Link]
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Mechanism for Polycondensation. (2020, August 16). YouTube. [Link]
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Polycondensation as a Universal Method for Preparing High-Density Single-Atom Catalyst Libraries. (2023). Advanced Materials, 35(37), e2301867. [Link]
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Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts. (2021). Polymers, 13(10), 1651. [Link]
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Reaction scheme for the polyester synthesis from 5-hydroxymethyl-2-furancarboxylic acid and ε-caprolactone, with formation of linear copolymer (route a) and homopolymer (route b and c) products. (n.d.). ResearchGate. [Link]
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Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. (2021). Macromolecules, 54(11), 5022-5029. [Link]
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The Strategic Role of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in Modern Drug Discovery
Introduction: Beyond a Simple Scaffold
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a seemingly simple bifunctional molecule, represents a cornerstone scaffold with significant, yet often underappreciated, utility in drug design. Its inherent stereochemistry, conformational flexibility, and the orthogonal reactivity of its ester and alcohol functionalities provide a versatile platform for the synthesis of complex molecular architectures. This guide delves into the multifaceted applications of this key intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will explore its pivotal role in the synthesis of blockbuster drugs, its utility in establishing structure-activity relationships (SAR), and provide robust protocols for its synthesis and derivatization.
Physicochemical Properties and Strategic Advantages
The cyclohexyl core of methyl 1-(hydroxymethyl)cyclohexanecarboxylate imparts a three-dimensional character to molecules, a desirable trait for enhancing binding affinity and selectivity to biological targets.[1] The methyl ester provides a readily modifiable handle for amide bond formation or reduction, while the primary alcohol serves as a nucleophile or a point for further extension of the molecular framework.
| Property | Value | Source |
| Molecular Formula | C9H16O3 | |
| Molecular Weight | 172.23 g/mol | |
| Appearance | Colorless liquid | |
| Storage | Room Temperature |
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The true value of methyl 1-(hydroxymethyl)cyclohexanecarboxylate is realized in its application as a versatile starting material for a diverse range of therapeutic agents. Its utility is most prominently exemplified in the synthesis of gabapentin and tranexamic acid, two widely prescribed medications.
Case Study 1: The Synthesis of Gabapentin
Gabapentin, marketed under the brand name Neurontin among others, is a widely used anticonvulsant and analgesic for neuropathic pain.[2] The core structure of gabapentin is 1-(aminomethyl)cyclohexaneacetic acid, which can be conceptually derived from methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The synthesis of gabapentin and its analogs often involves intermediates that share the 1,1-disubstituted cyclohexane scaffold.[3]
The 1-(hydroxymethyl)cyclohexyl moiety in gabapentin is crucial for its pharmacokinetic profile, providing a balance of lipophilicity and hydrophilicity that facilitates its absorption and distribution.[3] Structure-activity relationship studies on gabapentin analogues have demonstrated that modifications to the cyclohexyl ring can significantly impact binding affinity to the α2δ-1 subunit of voltage-gated calcium channels, its primary target.[4]
Protocol 1: Synthesis of a Gabapentin Precursor from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
This protocol outlines a plausible synthetic route to a key intermediate for gabapentin synthesis, starting from methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The causality behind the choice of reagents is to achieve a selective transformation of the hydroxyl group to an amino group, a key step in reaching the gabapentin scaffold.
Step 1: Oxidation of the Hydroxymethyl Group
-
Rationale: The primary alcohol is first oxidized to an aldehyde, which is a necessary precursor for the subsequent amination step. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid.
-
Procedure:
-
Dissolve methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add PCC (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Step 2: Reductive Amination
-
Rationale: The aldehyde is converted to the corresponding amine via reductive amination. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it is selective for the iminium ion intermediate and stable in protic solvents.
-
Procedure:
-
Dissolve the crude aldehyde from Step 1 in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding 1M HCl.
-
Concentrate the mixture under reduced pressure and partition between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate to yield the aminomethyl intermediate.
-
Step 3: Hydrolysis of the Ester
-
Rationale: The final step is the hydrolysis of the methyl ester to the carboxylic acid to yield the gabapentin precursor. Basic hydrolysis using lithium hydroxide is a standard and effective method.
-
Procedure:
-
Dissolve the aminomethyl intermediate in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1M HCl to pH 5-6.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to obtain the gabapentin precursor.
-
Caption: Synthetic pathway to a Gabapentin precursor.
Case Study 2: The Synthesis of Tranexamic Acid
Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss.[5] Its structure, trans-4-(aminomethyl)cyclohexanecarboxylic acid, highlights the importance of the cyclohexane scaffold in medicinal chemistry. While the starting materials for industrial synthesis may vary, laboratory-scale syntheses can utilize intermediates structurally related to methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The synthesis of tranexamic acid often involves the key step of introducing an amino group and a carboxylic acid onto a cyclohexane ring with specific stereochemistry.[6]
Protocol 2: Conversion to a Tranexamic Acid Intermediate
This protocol demonstrates the conversion of the hydroxymethyl group to a leaving group, followed by displacement with an azide, a versatile precursor to an amine.
Step 1: Mesylation of the Hydroxymethyl Group
-
Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate makes it an excellent leaving group for subsequent nucleophilic substitution. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to obtain the mesylate.
-
Step 2: Azide Displacement
-
Rationale: The mesylate is displaced by an azide ion in an SN2 reaction. Sodium azide is a common and effective source of the azide nucleophile. DMF is used as a polar aprotic solvent to facilitate the SN2 reaction.
-
Procedure:
-
Dissolve the mesylate from Step 1 in DMF.
-
Add sodium azide (1.5 eq) and heat the reaction mixture to 80 °C.
-
Stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the azidomethyl intermediate, a precursor for the aminomethyl group in tranexamic acid.
-
Caption: Synthesis of a tranexamic acid intermediate.
Structure-Activity Relationship (SAR) Insights
The 1-(hydroxymethyl)cyclohexyl moiety provides a valuable scaffold for probing SAR.[2] The hydroxyl and carboxylate groups can be systematically modified to investigate their influence on biological activity.
-
The Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor.[7] Its removal or conversion to an ether or an amine can have a profound impact on target binding and pharmacokinetic properties. For example, in some contexts, the hydroxyl group may be a site of metabolic glucuronidation, and its modification could enhance the metabolic stability of the drug.[8]
-
The Carboxylate Group: The carboxylic acid group is often crucial for target interaction, particularly with receptors that have cationic residues.[9] However, it can also lead to poor oral bioavailability due to its charge at physiological pH. The methyl ester of the title compound serves as a prodrug form, which can be hydrolyzed in vivo to the active carboxylic acid. Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles or hydroxamic acids is a common strategy to improve pharmacokinetic properties while maintaining biological activity.[9]
Conclusion
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is more than just a simple chemical. It is a strategically important building block that has enabled the synthesis of life-changing medicines. Its versatile functionality and inherent three-dimensional structure provide a robust platform for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable scaffold in their drug discovery endeavors. By understanding the causality behind synthetic choices and the principles of SAR, scientists can more effectively navigate the complex path of drug development.
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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El-Haj, B. M., et al. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119. [Link]
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Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Computer-Aided Molecular Design, 27(8), 715-733. [Link]
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Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2020). Pharmaceuticals, 13(11), 374. [Link]
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Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 51(11), 1665-1673. [Link]
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Politi, R., & Durrant, J. D. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(4), 1333-1346. [Link]
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Wang, J., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(6), 778-782. [Link]
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Wikipedia contributors. (2024, January 15). Gabapentin. In Wikipedia, The Free Encyclopedia. Retrieved 03:51, January 22, 2026, from [Link]
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Chou, C.-T., et al. (2014). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. BioMed Research International, 2014, 501937. [Link]
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Gaba, M., et al. (2016). Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes with [Cu(II), Zn(II]. Journal of Applicable Chemistry, 5(2), 349-363. [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-1208. [Link]
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Sotor, M., et al. (2022). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 27(5), 1679. [Link]
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Topic: Experimental Setup for the Selective Oxidation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. This application note provides a detailed, field-proven guide for the oxidation of a model substrate, Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, to its corresponding aldehyde, Methyl 1-formylcyclohexanecarboxylate. We present and compare three robust and widely adopted protocols: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-catalyzed oxidation. This guide is structured to provide not only step-by-step methodologies but also the underlying mechanistic rationale and critical safety considerations, empowering researchers to select and execute the optimal strategy for their specific needs.
Introduction and Method Selection Rationale
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate serves as an excellent model substrate, featuring a primary alcohol susceptible to over-oxidation to a carboxylic acid if not controlled. The desired product, Methyl 1-formylcyclohexanecarboxylate, is a valuable synthetic intermediate. The challenge lies in achieving high conversion and selectivity without employing harsh or toxic reagents like chromium-based oxidants.[1][2]
This guide focuses on three distinct, yet mild, oxidation systems:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[3][4] It is renowned for its high yields and broad functional group tolerance, though it requires careful temperature control and produces a malodorous byproduct.[4][5][6]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that operates under mild, neutral conditions at room temperature.[1][7] Its primary advantages are operational simplicity and a straightforward work-up, though the reagent is expensive and potentially explosive under certain conditions.[8][9]
-
TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl radical (TEMPO) with a stoichiometric co-oxidant like bleach (NaOCl).[10][11] This system is cost-effective and environmentally benign, offering high selectivity for primary alcohols.[12][13]
The choice between these methods depends on factors such as scale, available equipment, substrate sensitivity, and cost considerations. The following sections provide the necessary detail to make an informed decision.
General Experimental Workflow
A successful oxidation experiment follows a logical progression from setup to final product characterization. The diagram below outlines the key stages common to all protocols discussed herein.
Caption: General experimental workflow for alcohol oxidation.
Protocol 1: Swern Oxidation
The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes.[4][5] The reaction proceeds via an alkoxysulfonium ylide, which undergoes intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]
Mechanistic Overview
The mechanism involves two primary stages: activation of DMSO with oxalyl chloride to form the reactive chlorosulfonium salt (the "Swern reagent"), followed by reaction with the alcohol and base-mediated elimination.[3][14]
Caption: Simplified mechanism of the Swern Oxidation.
Detailed Experimental Protocol
Materials:
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Dry ice / Acetone bath
-
Standard glassware (dried in oven)
-
Inert atmosphere setup (Nitrogen or Argon)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | 172.22 | 10.0 | 1.0 | 1.72 g |
| Oxalyl chloride | 126.93 | 12.0 | 1.2 | 0.84 mL |
| DMSO | 78.13 | 24.0 | 2.4 | 1.70 mL |
| Triethylamine | 101.19 | 50.0 | 5.0 | 6.96 mL |
| Dichloromethane (DCM) | - | - | - | ~100 mL |
Procedure:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (40 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add oxalyl chloride (1.2 equiv) dropwise to the stirred DCM.[15]
-
DMSO Addition: In a separate dry flask, dissolve DMSO (2.4 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C.[15] Vigorous gas evolution (CO, CO₂) will occur. Stir the resulting mixture for 15 minutes at -78 °C.[16][15]
-
Substrate Addition: Dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C. Stir for 30-45 minutes.[15][17]
-
Base Addition: Add triethylamine (5.0 equiv) dropwise to the suspension.[15] A thick white precipitate of triethylammonium chloride will form. Stir the mixture at -78 °C for an additional 30 minutes.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes. Quench the reaction by slowly adding water (50 mL).[14][15]
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14][15]
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Field Insights
-
Cryogenic Temperature (-78 °C): This is critical to control the stability of the chloro(dimethyl)sulfonium chloride intermediate, which decomposes rapidly at higher temperatures.[3][15] Maintaining this temperature prevents side reactions and ensures high yields.
-
Order of Addition: The alcohol must be added after the formation of the Swern reagent. Adding triethylamine before the alcohol can lead to the formation of inactive alkoxythiomethyl ether side products.[3]
-
Malodorous Byproduct: The reaction produces dimethyl sulfide (DMS), which has a strong, unpleasant smell.[5][6] All steps, including the work-up, must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a dilute bleach solution.[16][17]
Safety and Handling
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[18][19][20] Handle only in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and face shield.[18][20][21] Store under an inert atmosphere and away from moisture.[18][22]
-
DMSO: Can increase the permeability of skin. Avoid contact.
-
Gas Evolution: The initial reaction between oxalyl chloride and DMSO releases CO and CO₂, which are toxic and can cause pressure buildup if not properly vented.[16][15]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation is favored for its operational simplicity and mild, neutral reaction conditions, making it suitable for acid- or base-sensitive substrates.[1][7][23]
Mechanistic Overview
The reaction involves the exchange of an acetate ligand on the hypervalent iodine center with the alcohol substrate. A subsequent intramolecular elimination, facilitated by an acetate ion acting as a base, yields the aldehyde, iodinane, and acetic acid.[2][24]
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Detailed Experimental Protocol
Materials:
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | 172.22 | 10.0 | 1.0 | 1.72 g |
| Dess-Martin Periodinane | 424.14 | 12.0 | 1.2 | 5.09 g |
| Dichloromethane (DCM) | - | - | - | ~100 mL |
Procedure:
-
Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) and anhydrous DCM (100 mL).
-
DMP Addition: Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.[8] The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3-4 g).
-
Work-up: Stir the biphasic mixture vigorously for 15-20 minutes until the layers are clear. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 40 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography as described for the Swern oxidation.
Causality and Field Insights
-
Stoichiometry: While 1.1-1.2 equivalents of DMP are common, slightly hindered alcohols may require up to 1.5 equivalents for full conversion.
-
Aqueous Additives: The addition of a small amount of water (1 equivalent) can sometimes accelerate the reaction rate.[1][7]
-
Buffering: The reaction produces two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.[1] In such cases, adding pyridine or solid NaHCO₃ to the reaction mixture can buffer the acidity.[1][23]
-
Work-up: The thiosulfate quench is essential for reducing any unreacted DMP and the iodinane byproduct, simplifying purification.
Safety and Handling
-
Dess-Martin Periodinane: DMP is shock-sensitive and can be explosive, especially when heated under confinement.[8][9][25] It is not recommended for large-scale reactions.[8][9] Handle with care, avoiding friction or grinding.[26] Store cool and dry.[25][27] Always wear appropriate PPE.[27]
Protocol 3: TEMPO-Catalyzed Oxidation
This protocol uses catalytic (2,2,6,6-tetramethylpiperidine-1-oxyl) and a stoichiometric amount of household bleach (NaOCl) in a biphasic system. It is a green, cost-effective, and highly selective method for oxidizing primary alcohols.
Mechanistic Overview
The reaction operates via a catalytic cycle. The co-oxidant (bleach) oxidizes TEMPO to the active N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is re-oxidized back into the cycle.[10][11]
Caption: The catalytic cycle for TEMPO-mediated oxidation.
Detailed Experimental Protocol
Materials:
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
-
TEMPO
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Household bleach (NaOCl, ~8.25% solution)
-
Aqueous HCl (1M)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | 172.22 | 10.0 | 1.0 | 1.72 g |
| TEMPO | 156.25 | 0.1 | 0.01 | 16 mg |
| Potassium Bromide (KBr) | 119.00 | 1.0 | 0.1 | 119 mg |
| Bleach (~1.1 M) | - | 11.0 | 1.1 | ~10 mL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
| Sat. aq. NaHCO₃ | - | - | - | 10 mL |
Procedure:
-
Setup: In a 250 mL flask equipped with a magnetic stir bar, combine Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv), TEMPO (0.01 equiv), KBr (0.1 equiv), and DCM (20 mL).
-
Biphasic System: Add saturated aqueous NaHCO₃ solution (10 mL) to the flask and cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Oxidant Addition: Add the bleach solution (1.1 equiv) dropwise over 30-40 minutes, ensuring the temperature remains between 0-5 °C. The orange color of the organic layer should persist.
-
Reaction: Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting alcohol (typically 1-2 hours).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) and stir for 10 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers, wash with 1M HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Field Insights
-
pH Control: The reaction is typically performed at a slightly basic pH (8.5-9.5) using a bicarbonate buffer to achieve optimal rates and selectivity for the aldehyde.[10] Under more acidic conditions or with prolonged reaction times, over-oxidation to the carboxylic acid can occur.[10][28]
-
Zhao Modification: For substrates sensitive to chlorination, a modified procedure using catalytic bleach and stoichiometric sodium chlorite (NaClO₂) can be employed to minimize this side reaction.[10][12][29]
-
Safety Note: Mixing bleach and sodium chlorite directly before addition to the reaction is strongly discouraged as it can generate unstable and potentially explosive chlorine dioxide (ClO₂).[10][30]
Comparative Summary of Methods
| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Activated DMSO | Hypervalent Iodine (V) | N-Oxoammonium Salt (from TEMPO) |
| Temperature | -78 °C to RT | Room Temperature | 0 °C to RT |
| Reaction Time | 1-3 hours | 2-4 hours | 1-2 hours |
| Advantages | High yields, broad scope, reliable | Mild, neutral pH, simple setup, easy work-up | Catalytic, "green" co-oxidant, cost-effective |
| Disadvantages | Cryogenic temps, malodorous byproduct (DMS) | Expensive, potentially explosive, atom-inefficient | Risk of over-oxidation, biphasic system |
| Key Safety Concern | Toxic/corrosive oxalyl chloride, gas evolution | Shock-sensitive/explosive nature of DMP | Handling of bleach, potential for runaway |
Conclusion
The successful oxidation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to its aldehyde can be achieved through several reliable methods. The Swern oxidation offers high fidelity but requires specialized low-temperature equipment. The Dess-Martin oxidation provides exceptional convenience for small-scale, sensitive applications. For larger-scale and more cost-conscious syntheses, the TEMPO-catalyzed protocol represents an excellent, environmentally considerate choice. By understanding the protocols, mechanisms, and safety considerations outlined in this guide, researchers can confidently select and implement the most appropriate method for their synthetic goals.
References
- Cella, R., et al. (n.d.).
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Retrieved from [Link]
-
National Institutes of Health. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Retrieved from [Link]
-
ACS Publications. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
-
Chem-Station. (2014). Dess-Martin Oxidation. Retrieved from [Link]
-
Loba Chemie. (2023). OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US6127573A - Oxidation of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO.
-
Reddit. (2022). Dess Martin periodinane. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved from [Link]
- Google Patents. (n.d.). WO1999052849A1 - Oxidation process using tempo.
-
YouTube. (2023). Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
ACS Publications. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
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Application Notes and Protocols for the Selective Reduction of the Ester Group in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Abstract
This document provides a comprehensive technical guide for the reduction of the ester functional group in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to yield (1-(hydroxymethyl)cyclohexyl)methanol. This transformation is a key step in the synthesis of various biologically active molecules and advanced materials. We will delve into the mechanistic rationale for reagent selection, present a detailed, field-proven protocol for the reduction using lithium aluminum hydride (LAH), and discuss critical parameters for reaction success, including stoichiometry, solvent selection, and work-up procedures. Furthermore, we will explore alternative methodologies and provide a comparative analysis to enable researchers to make informed decisions based on their specific experimental context.
Introduction: The Synthetic Challenge
The selective reduction of an ester in the presence of other functional groups is a common yet challenging transformation in organic synthesis. Methyl 1-(hydroxymethyl)cyclohexanecarboxylate presents a specific challenge due to the presence of a primary alcohol. The chosen reducing agent must not only efficiently reduce the ester but also be compatible with the existing hydroxyl group, or the protocol must account for its presence. The diol product, (1-(hydroxymethyl)cyclohexyl)methanol, is a valuable building block in medicinal chemistry and materials science.
Strategic Considerations for Reductant Selection
The choice of reducing agent is paramount for a successful and high-yielding reaction. Several hydride donors are available, each with distinct reactivity profiles.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and highly reactive reducing agent, LAH is often the reagent of choice for the reduction of esters to primary alcohols.[1][2] Its high reactivity, however, necessitates careful handling and anhydrous reaction conditions.[1] The acidic proton of the hydroxyl group in the starting material will react with LAH, consuming one equivalent of the hydride. This must be factored into the stoichiometry of the reaction.
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by using additives or high temperatures, offering a milder alternative to LAH.[3][4]
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and versatile reducing agent that can reduce esters to aldehydes at low temperatures.[5][6][7][8] If the desired product is the aldehyde, DIBAL-H would be the reagent of choice. However, for the complete reduction to the diol, LAH is more suitable.
For the purpose of this guide, we will focus on the use of Lithium Aluminum Hydride as it is the most reliable and efficient method for the complete reduction of the ester to the primary alcohol.
Mechanistic Pathway: Ester Reduction with LiAlH₄
The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride (H⁻) ions.
-
Initial Hydride Attack: The reaction commences with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of the Alkoxide: The unstable tetrahedral intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate.[9][10][11]
-
Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is rapidly attacked by a second hydride ion.[11] This results in the formation of an aluminum alkoxide.
-
Protonation: The final step involves an aqueous work-up to protonate the alkoxide, yielding the primary alcohol.[9]
The presence of the free hydroxyl group in the starting material leads to an initial acid-base reaction with LAH, forming a lithium alkoxide and liberating hydrogen gas. This necessitates the use of an additional equivalent of LAH.
Caption: Mechanism of ester reduction by LiAlH₄.
Experimental Protocol: LAH Reduction
This protocol is designed for the reduction of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to (1-(hydroxymethyl)cyclohexyl)methanol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | 172.22 | >98% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LAH) | 37.95 | >95% | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) or THF | - | >99% | Sigma-Aldrich |
| Ethyl Acetate | 88.11 | >99% | Sigma-Aldrich |
| Deionized Water | 18.02 | - | - |
| 15% Aqueous Sodium Hydroxide (NaOH) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | >98% | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
Caption: Experimental workflow for LAH reduction.
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere of nitrogen or argon.
-
LAH Suspension: To the flask, add Lithium Aluminum Hydride (1.5 equivalents) and anhydrous diethyl ether or THF. The amount of solvent should be sufficient to create a stirrable suspension. Cool the suspension to 0 °C in an ice-water bath.
-
Expert Insight: The 1.5 equivalents of LAH account for the reduction of the ester (1 equivalent) and the reaction with the acidic proton of the hydroxyl group (0.25 equivalents), with a slight excess to ensure complete reaction. Each mole of LAH provides four hydride equivalents.
-
-
Ester Addition: Dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of the following reagents in sequence:
-
'x' mL of deionized water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH .
-
'3x' mL of deionized water .
-
Caution: The quenching process is highly exothermic and generates hydrogen gas. Add the reagents very slowly and ensure adequate ventilation in a fume hood.[1]
-
-
Work-up and Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes. Filter the solid salts and wash them thoroughly with diethyl ether or THF.
-
Extraction: Combine the organic filtrates. If an emulsion forms, it can sometimes be broken by the addition of a small amount of saturated aqueous sodium chloride solution.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude (1-(hydroxymethyl)cyclohexyl)methanol can be purified by column chromatography on silica gel or by distillation under reduced pressure if it is a liquid.
Data and Expected Results
| Parameter | Value |
| Starting Material | Methyl 1-(hydroxymethyl)cyclohexanecarboxylate |
| Product | (1-(hydroxymethyl)cyclohexyl)methanol |
| LAH Stoichiometry | 1.5 equivalents |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Safety Considerations
-
Lithium Aluminum Hydride: LAH is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas.[1] It should be handled in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Quenching: The quenching of excess LAH is a particularly hazardous step and must be performed with extreme caution.[12] The slow, dropwise addition of quenching agents to a cooled reaction mixture is crucial.
Conclusion
The reduction of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to (1-(hydroxymethyl)cyclohexyl)methanol is efficiently achieved using lithium aluminum hydride. By carefully controlling the stoichiometry, reaction conditions, and work-up procedure, high yields of the desired diol can be obtained. The protocol detailed herein provides a reliable and reproducible method for this important transformation, with a strong emphasis on safety and mechanistic understanding.
References
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol. [Link]
-
Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]
-
MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
PubChem. (n.d.). Methyl 1-hydroxycyclohexanecarboxylate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Aldehyde. [Link]
-
YouTube. (2025). [Chemistry] Catalytic hydrogenation of 1,4 dimethylcyclopentene yields a mixture of two products. [Link]
-
ResearchGate. (2018). How can i selectively reduce ester to alcohol instead of amide present?. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation. [Link]
-
Journal of the American Chemical Society. (n.d.). A catalytic method for the reduction of esters to alcohols. [Link]
-
WordPress.com. (2007). NaBH4 Reduction of Esters. [Link]
-
Chemistry LibreTexts. (2023). Esters can be converted aldehydes using diisobutylaluminum hydride (DIBAH). [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Andrew G Myers Research Group. (n.d.). Chem 115. [Link]
-
Wikipedia. (n.d.). Cyclohexylmethanol. [Link]
-
Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
-
ACS Publications. (n.d.). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-methyl-1-cyclohexylmethanol. [Link]
-
PubChem. (n.d.). Methyl cis-3-hydroxymethylcyclohexane-1-carboxylate. [Link]
-
LookChem. (n.d.). [4-(hydroxymethyl)cyclohexyl]methanol. [Link]
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Troubleshooting & Optimization
Common side products in the synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic protocols. My goal as a Senior Application Scientist is to provide not just solutions, but also the underlying chemical principles to empower you to resolve experimental challenges. This guide is structured in a question-and-answer format, focusing on the most prevalent synthetic routes and their associated side products.
Section 1: Troubleshooting the Selective Reduction of Dimethyl 1,1-cyclohexanedicarboxylate
One of the most common synthetic strategies involves the selective reduction of one ester group of a starting diester, such as Dimethyl 1,1-cyclohexanedicarboxylate[1]. While theoretically straightforward, this route is often complicated by the high reactivity of the reducing agents required.
Q1: I am attempting a selective reduction of Dimethyl 1,1-cyclohexanedicarboxylate using lithium aluminum hydride (LiAlH₄) and my final product is a complex mixture. What are the most likely side products I am forming?
A1: When reducing a diester with a powerful, non-selective hydride donor like LiAlH₄, the primary challenge is controlling the stoichiometry to prevent over-reduction.[2][3] The most common side products are the starting material and the fully reduced diol.
-
Unreacted Starting Material (Dimethyl 1,1-cyclohexanedicarboxylate): This occurs if the reaction is incomplete due to insufficient reducing agent, low temperature, or short reaction time.
-
Over-reduction Product (Cyclohexane-1,1-dimethanol): This is the most common and problematic byproduct. LiAlH₄ is a highly reactive reducing agent that readily reduces esters to primary alcohols.[4][5][6] Because the intermediate aldehyde formed during the reduction is more reactive than the starting ester, it is immediately reduced further.[4][7] It is exceptionally difficult to stop the reaction after the reduction of only one of the two ester groups.
The diagram below illustrates the reaction pathway and the formation of the major byproduct.
Caption: Reaction pathways in the reduction of a diester.
These three compounds have distinct polarities, which can be used to monitor the reaction by Thin-Layer Chromatography (TLC).
| Compound | Structure | Relative Polarity | Typical TLC Rf |
| Dimethyl 1,1-cyclohexanedicarboxylate (Starting Material) | Diester | Low | High |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (Product) | Hydroxy-ester | Medium | Medium |
| Cyclohexane-1,1-dimethanol (Byproduct) | Diol | High | Low |
| Typical Rf values in a solvent system like 20-30% Ethyl Acetate in Hexane. Actual values may vary. |
Q2: How can I modify my protocol to minimize the formation of the over-reduction product, Cyclohexane-1,1-dimethanol?
A2: Minimizing over-reduction requires careful control of reaction conditions and stoichiometry. Standard LiAlH₄ reductions typically use an excess of the reagent to ensure complete conversion, but for selective reduction, this must be avoided.[8]
Recommended Protocol for Selective Reduction:
-
Glassware & Atmosphere: Ensure all glassware is rigorously flame- or oven-dried. Assemble the apparatus under an inert atmosphere (Nitrogen or Argon).[4]
-
Solvent: Use anhydrous diethyl ether or tetrahydrofuran (THF).[5]
-
Reagent Preparation: Prepare a solution of Dimethyl 1,1-cyclohexanedicarboxylate in your chosen anhydrous solvent.
-
Temperature Control: Cool the solution of the diester to -78 °C using a dry ice/acetone bath.
-
Stoichiometric Control: Prepare a standardized solution of LiAlH₄ in THF. Add exactly 0.5 equivalents of the LiAlH₄ solution dropwise to the cooled diester solution over an extended period (e.g., 1-2 hours) with vigorous stirring. Note: Each ester functional group requires two hydride equivalents for full reduction, so reducing one of two ester groups on a single molecule theoretically requires 1.0 equivalent of hydride, or 0.25 equivalents of LiAlH₄. However, in practice, a slightly higher amount (e.g. 0.5 eq) is often needed to initiate the reaction and account for any incidental quenching.
-
Reaction Monitoring: Monitor the reaction closely by TLC. Quench small aliquots of the reaction mixture and analyze them to track the disappearance of starting material and the appearance of the product and diol.
-
Quenching: Once TLC indicates optimal conversion, quench the reaction at low temperature by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄. This is followed by a careful addition of water and then a dilute acid solution (e.g., 1M HCl) or a saturated ammonium chloride solution.[4]
-
Purification: The resulting mixture of starting material, desired product, and diol will need to be separated by column chromatography on silica gel.
The workflow below outlines the critical decision-making process for optimizing this selective reduction.
Caption: Competing esterification pathways.
Q4: What is the most effective strategy to prevent this self-esterification and maximize the yield of the target methyl ester?
A4: The key to suppressing the intermolecular side reaction is to exploit Le Châtelier's principle. You must use a large excess of methanol to ensure the probability of the carboxylic acid encountering a methanol molecule is far greater than it encountering another molecule of the hydroxy-acid.
Optimized Protocol for Fischer Esterification:
-
Reactant & Solvent: In a round-bottom flask, dissolve 1.0 equivalent of 1-(hydroxymethyl)cyclohexanecarboxylic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents). The methanol acts as both the solvent and the reactant. [9]2. Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) or p-toluenesulfonic acid (p-TsOH). [9][10]3. Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for several hours (4-18 hours). [10]The reaction should be monitored by TLC or GC to determine completion.
-
Workup - Neutralization: After cooling, carefully neutralize the acid catalyst. A common method is to pour the reaction mixture into a separatory funnel with water and an organic solvent (like diethyl ether), then wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. [11]5. Workup - Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. [11]6. Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography to remove any unreacted starting material or polyester byproduct.
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Methanol (eq.) | 5-10 | 20-50 | Massively favors reaction with methanol over self-esterification. |
| Water Removal | Passive (reflux) | Use of Anhydrous Reagents | Minimizes water at the start, shifting equilibrium toward products. |
| Catalyst | H₂SO₄ | H₂SO₄ or p-TsOH | Both are effective, p-TsOH can sometimes be easier to handle. [10] |
| Monitoring | Time-based | TLC/GC-based | Ensures reaction is stopped at optimal conversion, preventing potential degradation. |
By implementing these modifications, you significantly shift the reaction equilibrium away from the formation of the undesirable polyester byproduct and towards your target molecule, Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
References
-
Benchchem. An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid. 11
-
Benchchem. A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods. 9
-
Palkem India. Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. 10
-
Organic Syntheses. 1-methylcyclohexanecarboxylic acid.
-
Homework.Study.com. Triphenylmethanol can be prepared from the reaction of dimethyl carbonate with phenyl magnesium...
-
Filo. 21-51 What product would you expect to obtain from Grignard reaction of a...
-
OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps.
-
DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
-
Benchchem. Technical Support Center: Troubleshooting Ester Synthesis. 12
-
Chegg. 21-51 What product would you expect to obtain from Grignard reaction of an excess of phenylmagnesium bromide with dimethyl carbonate, CH3OCO2CH3.
-
Chemistry Steps. Esters to Alcohols.
-
AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
-
Pearson. Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
. -
A Quick Guide to Reductions in Organic Chemistry.
-
Study Prep in Pearson+. Grignard reagents add to carbonate esters as they add to other es...
-
Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
PubChem. Dimethyl Cyclohexane-1,1-dicarboxylate.
-
Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT: 1-(HYDROXYMETHYL)CYCLOHEXANOL FROM CYCLOHEXANONE.
-
Master Organic Chemistry. Transesterification.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
Sources
- 1. Dimethyl Cyclohexane-1,1-dicarboxylate | C10H16O4 | CID 10965525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
- 8. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis â Palkem India [palkem.ltd]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction yield for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate synthesis
Technical Support Center: Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support guide for the synthesis and optimization of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the synthesis of this valuable bifunctional building block.
Overview of Synthetic Strategy
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a versatile intermediate in pharmaceutical and fine chemical synthesis, featuring both a primary alcohol and a methyl ester on a quaternary center. The most direct and high-yielding approach to this molecule involves the selective reduction of a more readily available precursor, Dimethyl 1,1-cyclohexanedicarboxylate. This strategy avoids the complexities of multi-step sequences and provides a reliable path to the target compound.
The core challenge lies in achieving mono-reduction of one of the two ester groups to a hydroxymethyl group, while leaving the other ester intact. This requires careful selection of the reducing agent and precise control of reaction conditions to prevent over-reduction to the diol or under-reaction, which would leave starting material present.
Caption: Workflow for the selective synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges and questions in a practical, Q&A format.
Q1: What is the recommended synthetic route for preparing Methyl 1-(hydroxymethyl)cyclohexanecarboxylate with high yield and purity?
The most robust and scalable method is the selective mono-reduction of Dimethyl 1,1-cyclohexanedicarboxylate. This precursor is commercially available or can be easily synthesized. The key to success is the choice of reducing agent. While powerful reagents like lithium aluminum hydride (LiAlH₄) tend to over-reduce both esters to the diol, milder and more sterically hindered reagents offer superior control.
A borane-tetrahydrofuran complex (BH₃·THF) is highly effective for this transformation, as demonstrated in analogous selective reductions of cyclohexanedicarboxylates.[1] This reagent can selectively reduce one ester group, especially when the reaction stoichiometry and temperature are carefully controlled.
Q2: My reaction yield is consistently low. What are the likely causes and how can I fix them?
Low yield is typically traced back to three issues: incomplete reaction, over-reduction, or product loss during workup.
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent or low reaction temperature. The activity of borane complexes can be sluggish at very low temperatures.
-
Solution:
-
Stoichiometry: Ensure at least 1.0 equivalent of the borane-THF complex is used. It is advisable to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.
-
Temperature Control: While the initial addition should be done at a low temperature (e.g., -10°C to 0°C) to maintain control, the reaction may need to be allowed to slowly warm to room temperature to ensure full conversion.[1]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting diester.
-
-
-
Over-reduction to Diol:
-
Cause: Use of an overly reactive reducing agent, excess equivalents of the reducing agent, or allowing the reaction temperature to rise too high.
-
Solution:
-
Reagent Choice: Stick with a selective reagent like BH₃·THF. Avoid LiAlH₄ for this specific transformation.
-
Controlled Addition: Add the starting material dropwise to the solution of the reducing agent at a low temperature. This maintains a low concentration of the substrate and minimizes the chance of a second reduction event.[1]
-
Strict Temperature Management: Maintain the reaction temperature below 5°C during the addition and initial stirring phase.
-
-
-
Product Loss During Workup:
-
Cause: The product has both a polar alcohol group and a less polar ester/ring structure, giving it some water solubility. During the aqueous quench and extraction, a significant amount of product can be lost to the aqueous layer.
-
Solution:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent.
-
Multiple Extractions: Perform multiple extractions (e.g., 4-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane rather than one single large-volume extraction.
-
-
Q3: How do I effectively purify the final product from unreacted starting material and the diol byproduct?
The primary impurities are the starting diester (less polar) and the 1,1-bis(hydroxymethyl)cyclohexane diol (more polar). This polarity difference makes purification by silica gel column chromatography the method of choice.
-
Chromatography Conditions:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient solvent system is most effective. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) to elute the non-polar starting material. Gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute your desired product. The highly polar diol will either remain on the baseline or elute much later.
-
Monitoring: Use TLC with visualization under a UV lamp (if the starting material is UV active) and/or by staining with an oxidizing agent like potassium permanganate or ceric ammonium molybdate to visualize all spots.
-
Q4: Can I use Sodium Borohydride (NaBH₄) for this selective reduction?
Sodium borohydride is generally not reactive enough to reduce esters under standard conditions (e.g., room temperature in methanol or ethanol). While it can be activated at higher temperatures or with certain additives, controlling it for selective mono-reduction of a diester is very difficult and often impractical. The borane-THF complex offers a much more reliable and controllable reactivity profile for this specific transformation.
Data & Protocol Reference
Table 1: Key Reaction Parameters for Selective Reduction
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | Dimethyl 1,1-cyclohexanedicarboxylate | Commercially available, provides the correct carbon skeleton directly. |
| Reducing Agent | Borane-tetrahydrofuran complex (BH₃·THF) | Offers excellent selectivity for mono-reduction over di-reduction. |
| Equivalents of BH₃·THF | 1.0 - 1.2 equivalents | Ensures complete consumption of starting material while minimizing over-reduction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, standard for borane reductions. Must be dry. |
| Reaction Temperature | -10°C to 0°C (initial), then warm to 25°C | Low initial temperature controls reactivity; warming ensures reaction completion. |
| Reaction Time | 2 - 6 hours | Monitor by TLC/GC for disappearance of starting material. |
| Quenching Agent | Water, followed by saturated NaHCO₃ solution | Safely decomposes excess borane and neutralizes acidic species. |
| Purification Method | Silica Gel Column Chromatography | Effectively separates product from less polar starting material and more polar diol. |
| Typical Yield | 75-90% | Highly dependent on precise control of conditions and efficient workup. |
Detailed Experimental Protocol
Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate via Selective Reduction
Caution: This reaction should be performed in a well-ventilated fume hood. Borane-THF is flammable and reacts with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup:
-
To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 110 mL of a 1.0 M solution of borane-tetrahydrofuran complex in THF (110 mmol, 1.1 eq).
-
Cool the flask to -10°C using an ice/salt bath.
-
-
Addition of Substrate:
-
Dissolve 20.0 g of Dimethyl 1,1-cyclohexanedicarboxylate (100 mmol, 1.0 eq) in 80 mL of anhydrous THF.
-
Add this solution to the dropping funnel and add it dropwise to the stirred borane solution over approximately 1 hour, ensuring the internal temperature does not rise above 0°C.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at -10°C to 0°C for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature (approx. 25°C) and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent and staining with KMnO₄). The reaction is complete when the starting diester spot is no longer visible.
-
-
Quenching:
-
Once complete, cool the flask back down to 0°C in an ice bath.
-
Carefully and slowly add 100 mL of water dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur.
-
Next, add 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (4 x 150 mL).
-
Combine the organic layers, wash with saturated sodium chloride (brine, 1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 95:5 and gradually increasing to 70:30) to yield Methyl 1-(hydroxymethyl)cyclohexanecarboxylate as a colorless oil.
-
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Syntheses. 1-Methylcyclohexanecarboxylic acid. Available at: [Link]
-
PubChem. Methyl cyclohexanecarboxylate. National Institutes of Health. Available at: [Link]
Sources
Troubleshooting guide for reactions failing with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support center for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique bifunctional molecule. The structure, featuring a primary alcohol and a methyl ester on a quaternary carbon of a cyclohexane ring, presents distinct synthetic challenges. This resource provides in-depth, field-proven insights to troubleshoot common experimental failures and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My ester hydrolysis/saponification of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is extremely slow or incomplete. What is causing this?
A1: The primary reason for sluggish hydrolysis is significant steric hindrance around the carbonyl group of the methyl ester. The quaternary carbon at the 1-position, substituted with both a hydroxymethyl group and the cyclohexane ring, shields the ester from nucleophilic attack by hydroxide or water. In 1,1-disubstituted cyclohexanes, the substituents can restrict access to the reactive center.[1][2][3]
-
Causality: Standard hydrolysis conditions (e.g., NaOH in aqueous methanol) often fail because the bulky cyclohexane ring and the adjacent hydroxymethyl group create a sterically crowded environment. This hinders the approach of the nucleophile to the ester's carbonyl carbon, raising the activation energy of the reaction. For severely hindered esters, the typical BAc2 mechanism (bimolecular base-catalyzed acyl-oxygen cleavage) is significantly slowed.[4][5][6]
-
Troubleshooting Protocol:
-
Employ less-hindered nucleophiles/stronger conditions: Consider using potassium hydroxide, which is a stronger nucleophile than sodium hydroxide.
-
Utilize a co-solvent system: A mixture of a polar aprotic solvent like DMSO or THF with methanol and water can improve the solubility of the substrate and enhance the reactivity of the hydroxide ion. A recommended system is NaOH in a mixture of MeOH/CH2Cl2 (1:9) at room temperature, which has been shown to be effective for the saponification of sterically hindered esters.[4][6]
-
Alternative Hydrolysis Mechanism: For extremely hindered methyl esters, a BAl2 mechanism (bimolecular base-catalyzed alkyl-oxygen cleavage) can be favored, where the hydroxide attacks the methyl group in an SN2 fashion.[5] This, however, requires harsh conditions and is generally less common.
-
| Condition | Rationale | Typical Starting Point |
| Elevated Temperature | Increases reaction rate by overcoming the activation energy barrier. | Refluxing in a higher boiling solvent like dioxane or THF. |
| Stronger Base | Increases the nucleophilicity of the hydroxide source. | Use of KOH instead of NaOH. |
| Phase-Transfer Catalyst | Facilitates the transfer of the hydroxide ion into the organic phase. | Use of a quaternary ammonium salt like tetrabutylammonium bromide. |
Q2: I am observing unexpected byproducts during my attempts to modify the hydroxymethyl group. What could they be?
A2: Reactions involving the activation of the primary alcohol, especially under acidic conditions or with reagents that can generate carbocations (e.g., SOCl₂), can lead to rearrangement products. The neopentyl-like structure of the 1-(hydroxymethyl)cyclohexyl moiety is prone to Wagner-Meerwein rearrangements.
-
Causality: When the primary alcohol is converted into a good leaving group (e.g., a tosylate or a protonated alcohol), its departure would form a primary carbocation. This primary carbocation is highly unstable and can rearrange to a more stable tertiary carbocation through a 1,2-hydride or 1,2-alkyl shift.[7][8][9] In this case, a ring expansion to a seven-membered ring is a plausible rearrangement pathway.
-
Troubleshooting and Visualization:
To avoid these rearrangements, it is crucial to use reaction conditions that do not involve the formation of a carbocation intermediate.
Caption: Potential rearrangement pathway of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate under carbocation-forming conditions.
Recommended Protocols to Avoid Rearrangement:
-
For Conversion to Alkyl Halides:
-
Use PBr₃ or PCl₃ for bromination or chlorination, respectively. These reagents generally proceed through an SN2 mechanism on primary alcohols.
-
The Appel reaction (PPh₃, CBr₄ or CCl₄) is another excellent method that avoids carbocation formation.
-
-
For Sulfonate Ester Formation:
-
Use tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures.
-
-
Q3: My oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid is giving low yields. What are the best practices?
A3: The oxidation of the primary alcohol in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can be challenging due to the steric hindrance around the reaction center. However, a variety of modern, mild oxidation methods can be effective.
-
Causality: Strong, non-selective oxidants like potassium permanganate under harsh conditions can lead to over-oxidation and side reactions.[10] Milder, more sterically accessible reagents are generally preferred.
-
Recommended Oxidation Protocols:
| Target Functional Group | Recommended Reagent System | Key Advantages | Reference |
| Aldehyde | Dess-Martin Periodinane (DMP) in CH₂Cl₂ | Mild, high-yielding, and avoids over-oxidation. | |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Excellent for sterically hindered alcohols. | ||
| Carboxylic Acid | Jones Oxidation (CrO₃, H₂SO₄, acetone) | A strong oxidant that can be effective, but conditions need careful control.[10][11] | |
| TEMPO-mediated oxidation (e.g., with bleach or PhI(OAc)₂) | Highly selective for primary alcohols and proceeds under mild conditions.[12] | ||
| 1-Hydroxycyclohexyl phenyl ketone mediated oxidation | A metal-free, chemoselective method for oxidizing primary alcohols to carboxylic acids.[13][14] |
-
Experimental Protocol for TEMPO-mediated Oxidation:
-
Dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in a mixture of CH₂Cl₂ and a saturated aqueous NaHCO₃ solution.
-
Add KBr (0.1 eq) and TEMPO (0.01-0.05 eq).
-
Cool the mixture to 0 °C and add an aqueous solution of NaOCl (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by chromatography or crystallization.
-
Q4: I am concerned about potential intramolecular lactonization. Under what conditions could this occur?
A4: Intramolecular cyclization to form a lactone is a significant possibility, especially if the methyl ester is first hydrolyzed to the corresponding carboxylic acid.
-
Causality: The resulting γ-hydroxy acid can undergo intramolecular esterification (lactonization) to form a stable five-membered γ-lactone. This reaction is often catalyzed by acid or can occur under thermal conditions.[15][16][17][18]
-
Troubleshooting and Visualization:
Caption: Pathway for the formation of a γ-lactone from Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Preventative Measures:
Q5: What are the best strategies for protecting the primary alcohol in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate?
A5: Protecting the primary alcohol can be essential for preventing its interference in reactions targeting the ester group. Given the steric hindrance, choosing the right protecting group and conditions is crucial.
-
Recommended Protecting Groups:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability | Reference |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF or HF/Pyridine | Stable to most non-acidic and non-fluoride conditions. | [19] |
| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C | Stable to acidic and basic conditions. | [23] |
| Methoxymethyl ether (MOM) | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH) | Stable to basic and nucleophilic reagents. | [19][21] |
-
Experimental Protocol for TBDMS Protection:
-
Dissolve Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.5-2.0 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the protected product by column chromatography.
-
References
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
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- 8. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]
- 9. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
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- 12. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Lactone synthesis [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Hydroxyl Protecting Groups Stability [organic-chemistry.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 23. Protection of Alcohols | NROChemistry [nrochemistry.com]
Stability and degradation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate under various conditions
Welcome to the technical support center for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule containing both a methyl ester and a primary alcohol on a cyclohexane ring. This structure presents unique stability challenges that are critical to understand for its successful application in research and development. This guide will delve into the potential degradation pathways of this molecule under various stress conditions, providing a framework for anticipating and mitigating stability issues.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary functional groups in Methyl 1-(hydroxymethyl)cyclohexanecarboxylate that are susceptible to degradation?
A1: The two primary functional groups susceptible to degradation are the methyl ester and the primary alcohol (hydroxymethyl group). The ester is prone to hydrolysis under both acidic and basic conditions, while the primary alcohol can be oxidized.
Q2: What are the expected degradation products under hydrolytic conditions?
A2: Under hydrolytic conditions, the methyl ester will be cleaved to form 1-(hydroxymethyl)cyclohexanecarboxylic acid and methanol . This can occur under both acidic and basic catalysis.
Q3: What are the likely degradation products under oxidative stress?
A3: The primary alcohol (hydroxymethyl group) is susceptible to oxidation. Under mild oxidative conditions, it can be oxidized to an aldehyde , forming Methyl 1-formylcyclohexanecarboxylate . Further oxidation can lead to the formation of the corresponding carboxylic acid , resulting in 1-(methoxycarbonyl)cyclohexane-1-carboxylic acid .
Handling and Storage
Q4: What are the recommended storage conditions for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to ensure its stability?
A4: To minimize degradation, it is recommended to store Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidation.
Q5: I have a solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in a protic solvent. What should I be concerned about?
A5: If your solution is in a protic solvent, especially at non-neutral pH, you should be concerned about solvolysis , which is a type of hydrolysis. Protic solvents can participate in the cleavage of the ester bond over time, leading to the formation of the corresponding carboxylic acid and alcohol. The rate of this degradation will depend on the solvent, temperature, and pH.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Unexpected Peaks in Chromatographic Analysis
Q: I am analyzing my sample of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate by HPLC/GC and I see an unexpected peak. How can I identify the source of this impurity?
A: Unexpected peaks can arise from degradation of your compound or from impurities in your starting material or solvents. Here’s a systematic approach to troubleshoot this issue:
-
Analyze a Blank: Inject a blank sample (your solvent system without the analyte) to rule out solvent impurities or system contamination.
-
Consider the Matrix: If your sample is in a complex matrix, perform a spike and recovery experiment to see if the matrix is interfering with your analysis.
-
Force Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on a pure sample of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture. The retention times of the degradation products can then be compared to the unexpected peak in your sample.
-
Mass Spectrometry (MS) Analysis: If your chromatographic system is coupled to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unexpected peak. This information is invaluable for proposing a chemical structure for the impurity. For example, a peak with a mass corresponding to the loss of a methyl group and addition of a hydrogen would suggest hydrolysis.
In-depth Technical Guidance: Degradation Pathways and Stability Indicating Methods
A thorough understanding of the degradation pathways is crucial for developing stable formulations and accurate analytical methods.
Hydrolytic Degradation
The ester functional group is the most likely site for hydrolytic degradation.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible reaction.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is an irreversible process as the resulting carboxylate anion is not susceptible to nucleophilic attack by the leaving alkoxide.
Diagram: Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Oxidative Degradation
The primary alcohol is the main target for oxidative degradation. Common laboratory oxidants or exposure to atmospheric oxygen can initiate these reactions.
-
Oxidation to Aldehyde: Mild oxidizing agents can convert the primary alcohol to an aldehyde.
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents or prolonged exposure can further oxidize the aldehyde to a carboxylic acid.
Diagram: Oxidative Degradation Pathway
Caption: Oxidative degradation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Thermal Degradation
While the cyclohexane ring is relatively stable, high temperatures can induce degradation. The ester group can undergo thermal decomposition, although this typically requires significant energy. Alkyl esters can thermally decompose into an alkene and a carboxylic acid via a concerted reaction.[1] However, for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, other pathways might be accessible at lower temperatures, such as intramolecular reactions.
Potential Thermal Degradation Pathways:
-
Decarboxylation: At very high temperatures, decarboxylation might occur.
-
Intramolecular cyclization: The hydroxyl group could potentially react with the ester group to form a lactone, especially under catalytic conditions.
Photolytic Degradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers. For aliphatic esters, direct photolysis often requires high-energy UV light. Photochemical reactions of esters are less common than those of ketones and aldehydes.[2]
Potential Photolytic Degradation Pathways:
-
Radical Reactions: Photolysis can lead to the formation of radicals, which can then undergo a variety of reactions, including hydrogen abstraction and recombination.
-
Norrish Type Reactions: While more common for ketones, cleavage of the C-C bond alpha to the carbonyl group (Norrish Type I) or intramolecular hydrogen abstraction (Norrish Type II) could be possible under certain conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
- Prepare a stock solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.
- Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Analyze all stressed samples, along with a control (unstressed) sample, using a suitable chromatographic method (e.g., HPLC-UV/MS or GC-MS).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3][4][5][6][7]
1. Column Selection:
- A C18 reversed-phase column is a good starting point for the separation of the parent compound and its potential degradation products.
2. Mobile Phase Selection:
- Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
3. Detection:
- UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound as it lacks a strong chromophore. For higher sensitivity and specificity, mass spectrometric detection (LC-MS) is recommended.
4. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be demonstrated by showing that the peak for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is well-resolved from all degradation product peaks generated during the forced degradation study.
Diagram: Workflow for Stability-Indicating Method Development
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Photochemical Macrocyclization Route to Asymmetric Strained [3.2] Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. irjpms.com [irjpms.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability Indicating HPLC Method Development A Review : Rushikesh S Mulay | Rishikesh S Bachhav : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Technical Support Center: Stereoselective Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into improving the stereoselectivity of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate synthesis. We will move beyond simple protocols to explore the underlying principles and offer robust troubleshooting strategies to help you achieve high enantiomeric excess in your experiments.
The Stereochemical Challenge
The synthesis of enantiomerically pure Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a critical step in the development of various fine chemicals and pharmaceutical intermediates. The key challenge lies in controlling the formation of the sole stereocenter at the C1 position. The most common and direct approach involves the reduction of the prochiral ketone, Methyl 1-oxocyclohexanecarboxylate. Without chiral control, this reduction yields a racemic mixture (a 50:50 mixture of both enantiomers), which is often undesirable and requires costly and inefficient separation steps.[1]
This guide focuses on proactive methods to bias the reaction toward a single enantiomer, thereby maximizing the yield of the desired product and streamlining your synthetic workflow.
Figure 2. Simplified workflow of the CBS reduction catalytic cycle.
Q3: My enantiomeric excess (e.e.) is low. What are the most critical factors to investigate?
Low e.e. is a common issue that can often be traced back to a few key areas. [2]
-
Catalyst Integrity: CBS catalysts are sensitive to air and moisture. [3][4]An aged or improperly stored catalyst will have reduced activity and selectivity. Always use a freshly opened bottle or a well-stored catalyst.
-
Anhydrous Conditions: Water can react with both the borane reducing agent and the catalyst, leading to a non-catalyzed, racemic background reaction that lowers the overall e.e. [4][5]Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Reaction Temperature: Stereoselectivity is often highly temperature-dependent. [2]Lower temperatures typically favor higher e.e. by making the desired chiral transition state more energetically favorable compared to competing pathways. An optimization screen from -78°C to room temperature is recommended.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state. [2]Tetrahydrofuran (THF) is most common for CBS reductions, but other non-coordinating solvents like toluene may be beneficial.
Q4: Is enzymatic resolution a practical alternative for this molecule?
Yes, enzymatic resolution can be a very effective method, especially if catalytic methods prove challenging. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol. [6][7]
-
Advantages: Enzymes operate under mild conditions, are environmentally benign, and often exhibit extremely high enantioselectivity (E-value > 200). [8]* Disadvantages: As a standard kinetic resolution, the maximum yield is 50%. [9]It also requires a subsequent step to separate the acylated product from the unreacted alcohol. For large-scale production, developing a Dynamic Kinetic Resolution (DKR) by adding a racemization catalyst (e.g., a Ruthenium complex) would be necessary to exceed the 50% yield barrier. [10][11]
Troubleshooting Guide: Enhancing Stereoselectivity
This guide provides a structured approach to diagnosing and solving common issues encountered during the stereoselective synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
| Problem | Probable Cause | Recommended Solution & Rationale |
| Low Enantiomeric Excess (e.e.) | 1. Catalyst Degradation: The chiral catalyst (e.g., oxazaborolidine) has been compromised by air or moisture. [4][12] | Solution: Use a fresh batch of catalyst or one that has been stored rigorously under an inert atmosphere. Rationale: Moisture hydrolyzes the catalyst, rendering it inactive for the asymmetric pathway. |
| 2. Non-Anhydrous Conditions: Residual water in the solvent, reagents, or glassware. [3][5] | Solution: Oven-dry all glassware. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Ensure the ketone substrate is dry. Rationale: Water quenches the borane reductant, leading to a non-selective background reduction that produces a racemic product. | |
| 3. Suboptimal Temperature: The reaction temperature is too high, allowing the less-favored transition state to be populated. | Solution: Perform the reaction at lower temperatures (e.g., -20°C, -40°C, or -78°C). Rationale: Lowering the thermal energy increases the energy difference (ΔΔG‡) between the two diastereomeric transition states, enhancing selectivity. | |
| 4. Incorrect Catalyst Loading: Too little catalyst may result in a significant background reaction. | Solution: Increase catalyst loading from a typical 5 mol% to 10-15 mol%. Rationale: A higher catalyst concentration ensures the catalyzed asymmetric pathway outcompetes the uncatalyzed racemic pathway. | |
| Low or Stalled Conversion | 1. Inactive Reducing Agent: The borane source (e.g., BH₃·THF or BH₃·SMe₂) has degraded upon storage. | Solution: Titrate the borane solution to determine its exact molarity before use, or use a fresh bottle. Rationale: Borane complexes can slowly decompose, leading to insufficient hydride for complete reduction. |
| 2. Catalyst Poisoning: Impurities in the substrate or solvent are deactivating the catalyst. | Solution: Purify the starting ketone (e.g., by distillation or chromatography). Use high-purity, anhydrous solvents. Rationale: Lewis basic impurities can coordinate to the catalyst's boron atom more strongly than the substrate, inhibiting the catalytic cycle. | |
| 3. Insufficient Reaction Time: The reaction may be sluggish, especially at lower temperatures. | Solution: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed. Rationale: Asymmetric reactions, particularly at low temperatures, can require extended periods to reach completion. | |
| Inconsistent Results / Poor Reproducibility | 1. Variable Reagent Quality: Batch-to-batch variations in catalysts, solvents, or starting materials. [12] | Solution: Source reagents from a reliable supplier. If possible, use the same batch of critical reagents for a series of experiments. Rationale: Subtle differences in impurity profiles can have a significant impact on sensitive catalytic reactions. |
| 2. Inconsistent Hydride Addition Rate: Adding the reducing agent or substrate too quickly can cause temperature spikes. | Solution: Use a syringe pump for slow, controlled addition of the limiting reagent, especially for larger-scale reactions. Rationale: Rapid addition can create localized areas of high concentration and temperature, leading to reduced selectivity. |
Exemplary Protocol: CBS-Catalyzed Asymmetric Reduction
This protocol describes a general procedure for the enantioselective reduction of Methyl 1-oxocyclohexanecarboxylate using a commercially available CBS catalyst. Note: This is a starting point and may require optimization.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene) [13]* Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Methyl 1-oxocyclohexanecarboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric Acid (HCl)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the CBS catalyst solution (e.g., 0.1 mmol, 10 mol%) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the flask to the desired temperature (e.g., -20°C) using an appropriate cooling bath.
-
Reductant Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 1.2 mmol, 1.2 equivalents) to the stirred catalyst solution. Stir for 10-15 minutes to allow for catalyst-borane complex formation. [14]4. Substrate Addition: Dissolve Methyl 1-oxocyclohexanecarboxylate (1.0 mmol, 1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by the dropwise addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC or chiral GC. [2]
Figure 3. A logical workflow for troubleshooting low enantiomeric excess.
References
- Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts.
-
Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters. The Journal of Organic Chemistry - ACS Publications. [Link]
- Corey–Itsuno reduction. Grokipedia.
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Institutes of Health (NIH). [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health (NIH). [Link]
-
Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
- Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as C
-
HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. PubMed. [Link]
-
Itsuno-Corey Reduction. SynArchive. [Link]
-
Desymmetrization of cyclohexanes by site- and stereoselective C-H functionalization. Nature. [Link]
-
Enantioselective Reduction of Ketones. Organic Reactions. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
3.14 Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. ResearchGate. [Link]
-
Enzymatic resolution of racemic secondary cyclic allylic alcohols. ResearchGate. [Link]
-
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]
-
Catalytic Asymmetric Hydrogenation of α‐Arylcyclohexanones and Total Synthesis of (−)‐α‐Lycorane. R Discovery. [Link]
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. National Institutes of Health (NIH). [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Sci-Hub. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Enantioselective methods for chiral cyclohexane ring synthesis. ACS Publications. [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. National Institutes of Health (NIH). [Link]
-
Chiral ester synthesis by transesterification. Organic Chemistry Portal. [Link]
- Asymmetric reactions_synthesis.
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]
-
Kinetic resolution. Wikipedia. [Link]
- Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
-
Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. National Institutes of Health (NIH). [Link]
- Asymmetric-Synthesis.
-
Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. National Institutes of Health (NIH). [Link]
-
Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. Chemical Communications (RSC Publishing). [Link]
-
Stereochemistry: Kinetic Resolution. YouTube. [Link]
- New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis.
-
Methyl cyclohexanecarboxylate. PubChem - National Institutes of Health (NIH). [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 12. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CBS Catalysts [sigmaaldrich.com]
- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Reactions with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support center for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures involving this versatile bifunctional molecule. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and ensure the integrity of your synthetic routes.
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate possesses both a primary alcohol and a methyl ester on a cyclohexane scaffold. This combination, while offering numerous synthetic possibilities, also presents unique challenges during reaction work-ups. Issues such as chemoselectivity, side reactions like lactonization, and purification of polar products are common hurdles. This guide will equip you with the knowledge to anticipate and address these challenges effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in working up reactions with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate?
-
How can I prevent lactonization during work-up?
-
What is the best way to remove unreacted starting material?
-
My product seems to be water-soluble. How can I improve extraction efficiency?
-
-
Troubleshooting Guide for Specific Reactions
-
Oxidation of the Primary Alcohol
-
Saponification of the Methyl Ester
-
Protection of the Primary Alcohol (e.g., as a Silyl Ether)
-
-
Experimental Protocols
-
General Aqueous Work-up Procedure
-
Work-up for Dess-Martin Periodinane Oxidation
-
Work-up for Saponification
-
Work-up for Silyl Ether Protection
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working up reactions with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate?
The main challenges stem from its bifunctional nature:
-
Lactonization: The presence of both a hydroxyl and an ester group in the same molecule creates the potential for intramolecular cyclization to form a lactone, especially under acidic or basic conditions.[1]
-
Polarity: The presence of the hydroxyl group makes the molecule and its derivatives relatively polar, which can lead to issues with extraction from aqueous solutions and require more polar solvent systems for chromatography.
-
Competing Reactivity: During a reaction, one functional group may undergo unintended transformations. For example, during saponification of the ester, the resulting carboxylate could act as a base.
Q2: How can I prevent lactonization during work-up?
Lactonization is a risk under both acidic and basic conditions, particularly with heating.[2][3]
-
Under Acidic Conditions: Avoid strong acids and prolonged heating during work-up. If an acidic wash is necessary to remove basic impurities, use a dilute, weak acid (e.g., dilute NH4Cl solution) and perform the extraction quickly at low temperatures (e.g., in an ice bath).
-
Under Basic Conditions: During saponification, once the ester is hydrolyzed, the resulting carboxylate is generally stable. However, if the reaction is not complete, the basic conditions can promote the alkoxide of the starting material to attack the ester intramolecularly. To mitigate this, ensure the saponification goes to completion. When working up other reactions, use mild bases like sodium bicarbonate for neutralization and avoid strong bases like NaOH or KOH if the ester needs to remain intact.[4]
Q3: What is the best way to remove unreacted starting material?
The method depends on the reaction performed.
-
After an oxidation reaction: The product, an aldehyde or carboxylic acid, will have a different polarity than the starting alcohol. Flash column chromatography is typically effective.
-
After a protection reaction: The protected product will be significantly less polar than the starting diol. A simple filtration through a plug of silica gel or column chromatography can easily separate the more non-polar product from the polar starting material.
-
General approach: If the product and starting material have similar polarities, careful column chromatography with a shallow solvent gradient is often necessary.
Q4: My product seems to be water-soluble. How can I improve extraction efficiency?
The polarity of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and some of its derivatives can lead to partitioning into the aqueous layer during extraction.
-
Use a Salting-Out Agent: Saturating the aqueous layer with brine (a saturated solution of NaCl) will decrease the solubility of organic compounds in the aqueous phase and promote their partitioning into the organic layer.[5]
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh organic solvent to recover as much product as possible.
-
Choice of Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which will better solvate your polar product.
Troubleshooting Guide for Specific Reactions
Oxidation of the Primary Alcohol
Common oxidants for converting the primary alcohol to an aldehyde include Dess-Martin Periodinane (DMP) and reagents used in Swern oxidation.[6] Stronger oxidants like chromic acid will typically lead to the carboxylic acid.[7]
| Problem | Potential Cause | Solution |
| Low or no conversion | Inactive reagent. | Use freshly opened or properly stored oxidizing agent. DMP is sensitive to moisture. |
| Insufficient reagent. | Ensure at least a slight excess of the oxidizing agent is used. | |
| Over-oxidation to the carboxylic acid (with mild oxidants) | Presence of water in the reaction. | Use anhydrous solvents and reagents. PCC and Swern oxidations are particularly sensitive to water.[8] |
| Difficult to remove tin byproducts (for Swern oxidation) | Formation of insoluble tin salts. | Quench the reaction at low temperature and follow a specific work-up protocol for Swern oxidations, often involving a biphasic wash. |
| Product is contaminated with pyridinium salts (for PCC oxidation) | Incomplete removal during work-up. | Filter the reaction mixture through a plug of silica gel or Florisil, eluting with an appropriate solvent to separate the product from the polar pyridinium byproducts. |
Saponification of the Methyl Ester
This reaction hydrolyzes the methyl ester to a carboxylate salt using a base like NaOH or KOH.[9]
| Problem | Potential Cause | Solution |
| Incomplete reaction | Insufficient base or reaction time. | Use a slight excess of base (e.g., 1.1-1.5 equivalents) and monitor the reaction by TLC until the starting material is consumed. Gentle heating can accelerate the reaction.[10] |
| Biphasic reaction mixture. | Add a co-solvent like methanol or THF to create a homogeneous solution and improve reaction rate.[10] | |
| Formation of a lactone | Intramolecular cyclization. | This is more likely if the reaction is heated for an extended period with incomplete conversion. Ensure the reaction goes to completion. |
| Difficulty isolating the carboxylic acid after acidification | The product is partially soluble in water. | After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Saturating the aqueous layer with brine can also help. |
| Emulsion formation during work-up | Formation of a soap-like emulsion. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[5] |
Protection of the Primary Alcohol (e.g., as a Silyl Ether)
Protecting the alcohol as a silyl ether (e.g., TBDMS or TIPS ether) is a common strategy to prevent its reaction in subsequent steps.[11][12]
| Problem | Potential Cause | Solution |
| Low yield of protected product | Steric hindrance. | For the neopentyl-like primary alcohol in the starting material, a less hindered silylating agent (e.g., TMSCl) or more forcing conditions may be needed. |
| Incomplete reaction. | Ensure the use of a suitable base (e.g., imidazole, triethylamine) to neutralize the HCl generated.[12] Use an adequate amount of the silylating agent. | |
| Silyl ether is cleaved during work-up | Accidental exposure to acidic conditions. | Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during work-up. Silyl ethers are generally sensitive to acid.[13] |
| Difficulty removing the silylating agent or byproducts | Hydrolysis of excess silyl chloride to silanols. | A standard aqueous work-up should remove most byproducts. If silanols are still present, a filtration through a short plug of silica gel is often effective. |
Experimental Protocols
General Aqueous Work-up Procedure
This is a fundamental procedure that can be adapted for many reactions.
-
Quench: Cool the reaction mixture to room temperature or 0 °C and slowly add a quenching solution (e.g., water, saturated aqueous NH4Cl) to stop the reaction and neutralize any reactive reagents.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if not already present. Shake the funnel to partition the components between the organic and aqueous layers.
-
Washing:
-
Acidic Wash (if necessary): To remove basic impurities (e.g., pyridine, triethylamine), wash the organic layer with dilute acid (e.g., 1M HCl).
-
Basic Wash (if necessary): To remove acidic impurities (e.g., unreacted carboxylic acids, acid catalyst), wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[13]
-
Brine Wash: Wash the organic layer with brine to remove the majority of dissolved water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Work-up for Dess-Martin Periodinane (DMP) Oxidation
-
After the reaction is complete (monitored by TLC), dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (Na2S2O3) in a 1:1 ratio.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
Work-up for Saponification
-
Once the reaction is complete, cool the mixture to room temperature and remove any organic co-solvent (e.g., methanol, THF) using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a strong acid (e.g., 1M HCl). The carboxylic acid product should precipitate out or make the solution cloudy.
-
Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Work-up for Silyl Ether Protection
-
After the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers sequentially with water and brine. A wash with saturated aqueous NaHCO3 may be included to ensure all acidic byproducts are removed.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by flash column chromatography, eluting with a gradient of ethyl acetate in hexanes. The protected product will be significantly less polar than the starting alcohol.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of Methyl Cyclohexanecarboxylate.
- Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
- Ashenhurst, J. (2022, October 27).
- University of California, Irvine. (n.d.). Alcohol Protecting Groups.
- ChemHelper. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
- University of Rochester. (n.d.). How To Run A Reaction: The Workup.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- University of York. (n.d.). Theory of Aqueous Workup.
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- Chemistry LibreTexts. (2019, September 3). 10.
- Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 58(2), 154-161.
- SynArchive. (n.d.). Protection of Alcohol by Silyl ether.
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA.
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- Random Experiments. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). [Video]. YouTube.
- Flinn Scientific. (n.d.).
- United States Patent 5508455A. (1996).
- Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry.
- ResearchGate. (2016, April 15).
- Michigan State University. (n.d.). Chemical Reactivity.
- Ashenhurst, J. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Chemistry For Everyone. (2025, July 25). How Does Lactone Hydrolysis Work?. [Video]. YouTube.
- Oreate AI Blog. (2026, January 20).
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
- Chemistry Steps. (n.d.).
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Welcome to the Technical Support Center for organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet complex challenge of molecular rearrangements. Our goal is to provide you with in-depth, practical guidance to anticipate, troubleshoot, and ultimately prevent unwanted rearrangement reactions, ensuring the successful synthesis of your target compounds.
Introduction to Molecular Rearrangements
Molecular rearrangements are a class of organic reactions where the carbon skeleton of a molecule is restructured to yield a structural isomer of the original molecule.[1] These reactions are often driven by the formation of a more stable intermediate, such as a more substituted carbocation.[2][3][4] While rearrangements can be powerful tools for constructing complex molecular architectures, they can also be a significant impediment, leading to undesired side products and reduced yields. This guide will equip you with the knowledge to control these reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of rearrangement reactions in specific synthetic contexts.
Carbocation Rearrangements in Friedel-Crafts Alkylation
Q1: I am attempting a Friedel-Crafts alkylation with a primary alkyl halide and obtaining a mixture of products with a rearranged alkyl chain. Why is this happening?
This is a classic issue in Friedel-Crafts alkylation and arises from the formation of a carbocation intermediate.[5] Primary carbocations are inherently unstable and readily rearrange to more stable secondary or tertiary carbocations through a 1,2-hydride or 1,2-alkyl shift before the electrophilic aromatic substitution occurs.[3][4][5][6] For example, reacting benzene with 1-chlorobutane can result in a significant amount of sec-butylbenzene because the initial primary butyl carbocation rearranges to the more stable secondary carbocation.[5]
Q2: How can I synthesize a straight-chain alkylbenzene without the alkyl group rearranging?
The most reliable method is to perform a Friedel-Crafts acylation followed by a reduction.[5][7] The acylium ion intermediate in a Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[8] The resulting ketone can then be reduced to the desired linear alkyl group using methods like the Clemmensen (zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction.[5]
Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction for the Synthesis of n-Propylbenzene
Part A: Friedel-Crafts Acylation
-
To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), slowly add propanoyl chloride at 0 °C.
-
After the formation of the acylium ion complex, add benzene dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain propiophenone.
Part B: Clemmensen Reduction
-
Prepare a zinc-mercury amalgam by adding zinc dust to a solution of mercuric chloride in water, followed by decanting the aqueous solution.
-
Add the propiophenone obtained in Part A, concentrated hydrochloric acid, and toluene to the zinc-mercury amalgam.
-
Heat the mixture to reflux for several hours until the ketone is consumed (monitor by TLC).
-
After cooling, separate the organic layer, wash with water and sodium bicarbonate solution, dry, and purify by distillation or chromatography to yield n-propylbenzene.
Q3: Are there any instances where Friedel-Crafts alkylation can be performed without rearrangement?
Yes, rearrangements can be avoided if the initially formed carbocation is already the most stable possible isomer.[9] This is the case when using tertiary alkyl halides, as the resulting tertiary carbocation is the most stable.[9] Methyl and ethyl halides also do not rearrange as they cannot form a more stable carbocation.[5]
Pinacol and Related Rearrangements
Q4: I am working with a 1,2-diol (a pinacol) under acidic conditions and observing the formation of a ketone or aldehyde. What is this reaction and how can I avoid it?
You are observing the Pinacol rearrangement , an acid-catalyzed conversion of a 1,2-diol to a carbonyl compound.[10][11][12][13][14] The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of a substituent from the adjacent carbon to form a more stable, resonance-stabilized oxonium ion, which then deprotonates to the carbonyl compound.[11][13][15]
To avoid this rearrangement, you must avoid strongly acidic conditions when working with 1,2-diols. If a subsequent reaction requires acidic conditions, consider protecting the diol functionality first.
Conceptual Workflow: Protecting Group Strategy to Prevent Pinacol Rearrangement
Caption: Use of protecting groups to circumvent Pinacol rearrangement.
Troubleshooting Guide: Real-Time Experimental Issues
This guide provides a structured approach to troubleshoot rearrangement-prone reactions as issues arise during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Formation of a more branched product than expected in an SN1 reaction. | Wagner-Meerwein Rearrangement: The carbocation intermediate is rearranging to a more stable form.[3][4] | 1. Lower the Reaction Temperature: Rearrangements often have a higher activation energy than the initial nucleophilic attack.[16] Running the reaction at a lower temperature can favor the kinetic product (non-rearranged) over the thermodynamic product (rearranged).[17][18][19][20][21] 2. Change the Solvent: Use a less polar, non-polar, or aprotic solvent.[22][23] Polar protic solvents stabilize the carbocation intermediate, allowing more time for rearrangement to occur.[16] A less stabilizing solvent may promote faster nucleophilic attack. 3. Use a Better Nucleophile: A stronger, more concentrated nucleophile can trap the initial carbocation before it has a chance to rearrange. |
| Unexpected product from a reaction involving a ketone and a peroxy acid. | Baeyer-Villiger Rearrangement: This is an oxidation of a ketone to an ester (or a cyclic ketone to a lactone).[10][24] The migratory aptitude of the groups attached to the carbonyl carbon determines the product. | 1. Review Migratory Aptitudes: The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[24] Ensure your starting material and expected product are consistent with this trend. 2. Control Reaction Conditions: While the rearrangement is characteristic of this reaction, careful choice of the peroxy acid and reaction temperature can sometimes influence selectivity if multiple migratory groups are present. |
| Unwanted ring expansion or contraction in reactions involving cyclic systems. | Carbocation-mediated rearrangement: Similar to the Wagner-Meerwein rearrangement, carbocations adjacent to a strained ring can trigger ring expansion (e.g., a cyclobutylmethyl cation rearranging to a cyclopentyl cation) to relieve ring strain.[25] | 1. Avoid Carbocation Formation: If possible, choose a synthetic route that avoids the generation of a carbocation adjacent to the ring. This might involve using SN2 conditions or employing protecting groups.[26][27][28][29][30] 2. Low-Temperature Conditions: As with other carbocation rearrangements, lower temperatures can help to minimize the extent of ring expansion or contraction.[31][32][33][34][35] |
Reaction Control: Kinetic vs. Thermodynamic Product
Caption: Temperature control to favor kinetic or thermodynamic products.
Conclusion
The key to preventing unwanted rearrangement reactions lies in understanding the underlying mechanisms and the factors that drive them. By carefully selecting your synthetic route, controlling reaction conditions such as temperature and solvent, and employing strategies like the use of protecting groups or alternative reactions (e.g., Friedel-Crafts acylation instead of alkylation), you can significantly improve the outcome of your syntheses. This guide serves as a starting point for troubleshooting and optimizing your reactions to achieve your desired molecular targets with greater efficiency and purity.
References
- Benchchem. (n.d.). Preventing rearrangement in Friedel-Crafts alkylation.
- Aakash Institute. (n.d.). Rearrangement reaction.
- Unknown. (n.d.). Rearrangement Reactions.
- Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Chemistry Steps. (n.d.). Pinacol Rearrangement.
- Slideshare. (n.d.). Rearrangement reactions.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Unknown. (2023, April 2). The pinacol rearrangement.
- International Journal of Fundamental and Applied Research. (n.d.). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review.
- Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement.
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement.
- Wiley-VCH. (n.d.). 1 Rearrangement Reactions.
- Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur?.
- National Institutes of Health. (n.d.). Cryo-bioorganic chemistry: molecular interactions at low temperature.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Wikipedia. (n.d.). Protecting group.
- YouTube. (2020, December 10). 33: Kinetic control vs. thermodynamic control.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- YouTube. (2015, November 16). Friedel-Crafts alkylation reaction with rearrangement.
- Wikipedia. (n.d.). Wagner–Meerwein rearrangement.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Unknown. (2026, January 8). Exploring the Properties and Applications of Non-Polar Organic Solvents in Chemistry.
- ResearchGate. (n.d.). Wagner–Meerwein Rearrangement.
- Radleys UK. (n.d.). How To Perform Reactions At Low Temperatures.
- Pharmaceutical Technology. (2015, September 2). Going Low Temperature.
- Unknown. (n.d.). Rearrangements in Organic Chemistry.
- L.S. College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement.
- Quora. (2016, March 23). What are the effects of non-polar and polar solvents on enolate reactions?.
- Thermo Fisher Scientific. (n.d.). Rearrangement Reactions.
- Benchchem. (n.d.). Minimizing the formation of elimination products in substitution reactions.
- The Oxford Scientist. (2019, February 19). Exploring chemical reactions at low temperatures.
- Journal of the American Chemical Society. (n.d.). A Catalytic Asymmetric Wagner−Meerwein Shift.
- Chemistry LibreTexts. (2023, January 22). Carbocation Rearrangements.
- The Calculated Chemist. (2024, September 26). The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory.
- ACS Publications. (2022, February 24). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Unknown. (2022, July 6). Small scale reaction chemistry at low temperatures without dry ice / acetone.
- Master Organic Chemistry. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.
- RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
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Analytical challenges in the characterization of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Introduction: Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule featuring both a primary alcohol and a tertiary methyl ester on a cyclohexane scaffold. This unique structure, while valuable in synthesis, presents distinct analytical hurdles. Standard methods often require careful optimization to overcome challenges related to thermal instability, poor chromatographic performance, and low detector response. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to enable researchers, scientists, and drug development professionals to achieve robust and reliable characterization of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for routine purity assessment of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate?
For a comprehensive purity profile, a combination of techniques is recommended. Gas Chromatography (GC) , preferably with mass spectrometry (GC-MS), is excellent for identifying volatile and semi-volatile impurities, but requires derivatization of the hydroxyl group to prevent on-column degradation and peak tailing. High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile impurities and can be used for the main component, though detection can be a challenge due to the lack of a strong UV chromophore.[1] For absolute structural confirmation and identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q2: What key structural features of this molecule complicate its analysis?
Two main features are responsible for the analytical challenges:
-
The Primary Hydroxyl Group (-CH₂OH): This polar, active hydrogen is prone to undesirable interactions. In GC, it can hydrogen-bond with silanol groups in the injector liner and column, causing significant peak tailing. It also makes the molecule susceptible to thermal degradation (e.g., dehydration) at high temperatures.
-
The Tertiary Ester Group (-COOCH₃): This group is sterically hindered and can be susceptible to hydrolysis back to the carboxylic acid, especially if samples are handled in non-neutral pH conditions.[2]
Q3: What are the common impurities or degradation products I should anticipate?
During analysis, be vigilant for impurities from the synthesis and degradation products formed during sample workup or analysis.
-
Synthesis-Related Impurities:
-
1,1-Cyclohexanedimethanol (starting material)
-
1-(Hydroxymethyl)cyclohexanecarboxylic acid (hydrolysis product)
-
Dimethyl 1,1-cyclohexanedicarboxylate (over-oxidation/di-esterification byproduct)
-
-
Analysis-Induced Degradants (Primarily in GC):
-
Methyl 1-methylenecyclohexanecarboxylate (product of dehydration)
-
Lactones formed via intramolecular cyclization.
-
Section 2: Troubleshooting Guide by Analytical Technique
This section addresses specific issues encountered during experimental work.
Gas Chromatography (GC) Troubleshooting
Q: Why is my GC peak for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate broad and tailing?
Causality: The free hydroxyl group on your analyte is interacting with active sites (free silanol groups) on the surfaces of your GC inlet liner and capillary column. This reversible adsorption/desorption process slows the elution of a portion of the analyte molecules, resulting in a "tail" on the backside of the peak and compromising resolution and quantitation.
Troubleshooting Protocol:
-
Inlet Maintenance: Deactivate the inlet by replacing the liner with a fresh, deactivated one. Using a liner with glass wool can sometimes exacerbate the issue by providing more surface area for interaction; consider a liner without wool or one specifically designed for active compounds.
-
Column Choice: Ensure you are using a well-deactivated, low-polarity column (e.g., a 5% phenyl-methylpolysiloxane). If the column is old, active sites may have become exposed. Conditioning the column at the upper temperature limit for a short period can sometimes help, but replacement is often the best solution.
-
Derivatization (Recommended): The most robust solution is to chemically block the hydroxyl group. Silylation, which converts the -OH group to a non-polar silyl ether (-OSi(CH₃)₃), is highly effective. This eliminates the hydrogen-bonding capability of the molecule, resulting in sharp, symmetrical peaks.
Q: My analyte peak area is inconsistent, or the peak is very small, even at high concentrations. What is the likely cause?
Causality: This is a classic symptom of thermal degradation in the hot GC inlet. The combination of a hydroxyl group and an ester on a tertiary carbon center makes the molecule susceptible to dehydration at temperatures typically used in GC inlets (≥250 °C). The analyte is degrading before it ever reaches the column.
Troubleshooting Workflow:
Caption: GC Troubleshooting for Analyte Loss.
Corrective Actions:
-
Lower Inlet Temperature: Reduce the injector temperature in 10-20 °C increments. Find the lowest temperature that still allows for efficient volatilization of your analyte.
-
Change Injection Mode: A pulsed splitless injection can help transfer the analyte onto the column more quickly, minimizing its time in the hot inlet.
-
Derivatize the Sample: As with peak tailing, silylation is the definitive solution. The resulting trimethylsilyl (TMS) ether is significantly more thermally stable.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: I can't get adequate sensitivity for my analyte using a standard UV detector. What are my options?
Causality: The Methyl 1-(hydroxymethyl)cyclohexanecarboxylate molecule lacks a significant chromophore. The ester group provides some weak UV absorbance at very low wavelengths (~210 nm), but this region is often noisy and subject to interference from solvents and additives.
Solutions for Detection:
| Detector Type | Principle & Application | Advantages | Disadvantages |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase as the analyte elutes. | Universal detector for non-chromophoric compounds. | Not compatible with gradient elution; sensitive to temperature and pressure fluctuations. |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Universal for non-volatile analytes; compatible with gradient elution. | Response can be non-linear; requires volatile mobile phase buffers. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but particles are charged and measured with an electrometer. | Provides near-uniform response for non-volatile analytes; compatible with gradients. | Requires volatile mobile phase buffers. |
| Post-Column Derivatization | Chemically attach a chromophore or fluorophore to the analyte after it elutes from the column but before it reaches the detector. | Can dramatically increase sensitivity with UV or Fluorescence detectors. | Adds complexity to the system; requires additional pumps and reagents. |
Recommendation: For routine purity analysis where gradient elution is not required, HPLC-RI is a simple and effective starting point. For higher sensitivity and gradient compatibility, ELSD or CAD are superior choices.
Mass Spectrometry (MS) Interpretation
Q: What are the expected fragmentation patterns for this molecule in Electron Ionization (EI) Mass Spectrometry?
Causality: In EI-MS, the molecular ion (M⁺˙) is formed and then undergoes fragmentation based on the weakest bonds and the stability of the resulting fragments. For this molecule, fragmentation is driven by the alcohol and ester functionalities.
Key Fragmentation Pathways:
Caption: Predicted EI-MS Fragmentation Pathways.
-
m/z 172 (M⁺˙): The molecular ion. It may be weak due to the ease of fragmentation.
-
m/z 154 ([M - H₂O]⁺˙): A common and often prominent peak for alcohols, resulting from the loss of a water molecule.
-
m/z 141 ([M - •CH₂OH]⁺ or [M - •OCH₃]⁺): This ion can arise from two pathways: alpha-cleavage with loss of the hydroxymethyl radical, or loss of the methoxy radical from the ester.
-
m/z 113 ([M - •COOCH₃]⁺): Loss of the entire methoxycarbonyl radical.
Section 3: Detailed Experimental Protocols
Protocol 1: GC-MS Analysis via Silylation Derivatization
This protocol is designed to produce sharp, reproducible peaks by converting the active hydroxyl group to a stable TMS ether.
1. Reagents and Materials:
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate sample
-
Anhydrous Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (or other suitable solvent, HPLC grade)
-
2 mL GC vials with PTFE-lined caps
2. Derivatization Procedure:
-
Prepare a stock solution of your analyte in Ethyl Acetate (e.g., 1 mg/mL).
-
In a clean GC vial, add 100 µL of the sample stock solution.
-
Carefully add 100 µL of anhydrous Pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Add 200 µL of BSTFA + 1% TMCS. This is the silylating agent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
3. Recommended GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Protocol 2: HPLC-RI Method for Purity Assessment
This protocol is suitable for determining the purity of the main component when gradient elution is not necessary.
1. Reagents and Materials:
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.45 µm syringe filters
2. Sample Preparation:
-
Prepare a sample solution at approximately 1-2 mg/mL in a 50:50 mixture of Acetonitrile and Water.[3]
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Recommended HPLC-RI Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with RI detector |
| Column | C18 reverse-phase, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic 50:50 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| RI Detector | Internal temperature set to 35 °C. Allow ample time for warmup and baseline stabilization. |
References
-
PubChem. Methyl 1-hydroxycyclohexanecarboxylate. National Institutes of Health. Available at: [Link]
-
PubChem. 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid. National Institutes of Health. Available at: [Link]
-
Der Pharma Chemica. A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
Technical Support Center: Pilot-Scale Synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Welcome to the technical support guide for scaling the synthesis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. This document is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from benchtop to pilot scale. We will address common pitfalls, provide in-depth procedural guidance, and explain the rationale behind key process decisions to ensure a safe, efficient, and reproducible scale-up campaign.
The synthesis involves the selective mono-reduction of Dimethyl 1,1-cyclohexanedicarboxylate using Lithium Aluminum Hydride (LAH). While a standard transformation, its scale-up introduces significant safety and processing challenges that demand rigorous control and a thorough understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently ask when planning the scale-up of this LAH reduction.
Q1: What is the reaction mechanism for the LAH reduction of the diester to the desired hydroxy-ester?
The reduction of an ester with Lithium Aluminum Hydride (LiAlH₄ or LAH) involves a two-step nucleophilic acyl substitution followed by a nucleophilic addition.[1]
-
First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of one of the ester groups, forming a tetrahedral intermediate.
-
Collapse & Aldehyde Formation: This intermediate is unstable and collapses, eliminating a methoxide group (⁻OCH₃) to form an aldehyde.[1]
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride equivalent from LAH. This forms a primary alkoxide.
-
Aqueous Work-up: Finally, a careful aqueous work-up protonates the alkoxide to yield the primary alcohol product.[1]
To achieve the desired mono-reduction, the stoichiometry of LAH is critical. Using approximately 0.5 equivalents of LAH (which delivers 2 equivalents of hydride) is theoretically required for the complete mono-reduction of the diester.
Q2: Why is Lithium Aluminum Hydride (LAH) used instead of a milder reducing agent like Sodium Borohydride (NaBH₄)?
Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters.[2] LAH is a much more powerful reducing agent and is the reagent of choice for converting esters and carboxylic acids to primary alcohols.[3][4] The higher reactivity of LAH is necessary to efficiently drive this transformation.
Q3: What are the absolute most critical safety precautions when handling LAH on a pilot scale?
Handling LAH, especially in large quantities, is a high-hazard operation. It is a flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which can ignite spontaneously.[5][6]
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent contact with moisture and air.[5][6]
-
Appropriate PPE: Wear a fire-retardant lab coat, safety glasses with side shields or a face shield, and heavy-duty, chemical-resistant gloves.[6][7]
-
Specialized Fire Extinguisher: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. NEVER use water, CO₂, or foam extinguishers , as they will exacerbate an LAH fire.[5][8]
-
Controlled Environment: Use a walk-in fume hood or a designated, well-ventilated area with appropriate engineering controls. Ensure safety showers and eyewash stations are nearby and unobstructed.[7][9]
-
Slow & Controlled Additions: Both the addition of the substrate to the LAH slurry and the subsequent quenching of excess LAH must be done slowly and with adequate cooling to manage the highly exothermic nature of the reactions.[10]
Q4: Are there viable alternative reducing agents to LAH for this transformation?
Yes, other reducing agents can be considered, each with its own advantages and disadvantages.
-
Lithium Borohydride (LiBH₄): Less reactive than LAH but significantly more reactive than NaBH₄. It can reduce esters and is soluble in THF.[3][11] It may offer a more controllable reaction profile.
-
Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride): A safer alternative to LAH, it is commercially available as a solution in toluene, is not pyrophoric, and is more stable towards moisture. It is a powerful reducing agent capable of reducing esters.
-
Borane Complexes (e.g., BH₃•THF, BH₃-SMe₂): Borane is also effective at reducing esters to alcohols.[3][11] It offers a different selectivity profile and may be advantageous if other functional groups are present.
The choice of reagent depends on factors like cost, safety, desired selectivity, and the specific equipment available for the pilot run.
Pilot-Scale Experimental Protocol
This protocol describes the reduction of Dimethyl 1,1-cyclohexanedicarboxylate on a 100g scale. All operations must be performed by trained personnel with strict adherence to safety protocols.
Equipment:
-
5 L jacketed glass reactor with a bottom outlet valve
-
Overhead mechanical stirrer with a high-torque motor and a glass/Teflon paddle
-
Chiller/heater unit connected to the reactor jacket
-
Inert gas (Nitrogen) inlet and outlet (bubbler)
-
Thermocouple for internal temperature monitoring
-
Calibrated addition funnel (1 L) or a metering pump for substrate addition
Quantitative Data Summary
| Parameter | Value | Moles | Equivalents | Notes |
| Dimethyl 1,1-cyclohexanedicarboxylate | 100 g | 0.50 mol | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LAH), 95% | 10.0 g | 0.25 mol | 0.5 | Delivers ~1.0 mol of H⁻ |
| Anhydrous Tetrahydrofuran (THF) | 2.0 L | - | - | Solvent for LAH slurry |
| Anhydrous Tetrahydrofuran (THF) | 500 mL | - | - | To dissolve substrate |
| Ethyl Acetate | ~100 mL | - | - | For quenching excess LAH |
| Water | 10 mL | - | - | For Fieser Work-up |
| 15% (w/v) Sodium Hydroxide (aq) | 10 mL | - | - | For Fieser Work-up |
| Water | 30 mL | - | - | For Fieser Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~50 g | - | - | Drying agent |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Assemble the reactor setup and purge thoroughly with dry nitrogen for at least one hour. Maintain a positive nitrogen pressure throughout the experiment.
-
LAH Slurry Preparation: Under a strong nitrogen flow, carefully charge the reactor with anhydrous THF (2.0 L). To this, add the LAH powder (10.0 g) in portions. Start the mechanical stirrer to form a uniform grey slurry.
-
Cooling: Cool the LAH slurry to 0 °C using the jacketed reactor's chiller unit.
-
Substrate Addition: Dissolve the Dimethyl 1,1-cyclohexanedicarboxylate (100 g) in anhydrous THF (500 mL). Transfer this solution to the addition funnel. Add the substrate solution dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 10 °C. This addition will likely take 1-2 hours.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Monitoring: (Optional but recommended) Carefully take a small aliquot from the reaction, quench it with ethyl acetate and then water, extract with ether, and analyze by GC or TLC to monitor the disappearance of the starting material.
-
Quenching (Work-up): This is the most hazardous step. Cool the reaction mixture back down to 0 °C.
-
Step A (Excess LAH): Slowly and cautiously add ethyl acetate dropwise to quench any unreacted LAH. You will observe gas evolution (hydrogen). Continue adding until the bubbling subsides.[9]
-
Step B (Fieser Work-up): This procedure is designed to produce granular, easily filterable aluminum salts.[9][12] Following the rule of "x" g of LAH, add "x" mL of water, "x" mL of 15% NaOH, and "3x" mL of water.[12]
-
Slowly add 10 mL of water dropwise.
-
Slowly add 10 mL of 15% aqueous NaOH solution dropwise.
-
Slowly add 30 mL of water dropwise.
-
-
-
Filtration: A thick but stirrable white precipitate should form. Stir the mixture vigorously for 30 minutes at room temperature. Filter the slurry through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with additional THF (2 x 200 mL).
-
Isolation & Purification: Combine the filtrate and washes. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Process Workflow Diagram
Caption: Pilot-scale workflow for LAH reduction.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Potential Cause A: Inactive LAH. LAH can degrade upon exposure to atmospheric moisture.
-
Solution: Use freshly opened LAH from a reputable supplier. If the LAH is old, its activity should be determined by titration before use. Store LAH in a tightly sealed container in a dry, inert environment.[9]
-
-
Potential Cause B: Insufficient LAH. The stoichiometry is critical for this reaction.
-
Solution: Ensure accurate weighing of the LAH under an inert atmosphere. Confirm the purity of the starting diester, as acidic impurities can consume the hydride reagent.
-
-
Potential Cause C: Incomplete Reaction.
-
Solution: Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., 35-40 °C) after the initial addition is complete. Monitor the reaction's progress by TLC or GC to confirm the consumption of starting material.
-
Problem 2: Significant formation of the diol byproduct (Cyclohexane-1,1-diyldimethanol).
-
Potential Cause: Excess LAH. Too much LAH will reduce both ester groups.
-
Solution: Re-verify the stoichiometry calculations. Use LAH with a known activity. Consider a "reverse addition" protocol, where the LAH slurry is slowly added to the diester solution. This maintains a low concentration of the reducing agent and can favor mono-reduction, although it makes controlling the exotherm more challenging.
-
Problem 3: The work-up results in a thick, gelatinous precipitate that is impossible to filter.
-
Potential Cause: Improper quenching procedure. The nature of the aluminum salts formed is highly dependent on the work-up method. A simple water quench often produces gelatinous aluminum hydroxide.
-
Solution A: Strictly adhere to the Fieser work-up protocol (1x H₂O, 1x NaOH aq., 3x H₂O).[9][12] This method is specifically designed to produce dense, granular aluminum salts that are easily filtered.
-
Solution B: Consider an alternative work-up using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[13] The tartrate chelates the aluminum ions, helping to break up emulsions and keep the salts in solution, which can then be separated in an extraction.[13]
-
Solution C: Ensure vigorous stirring during the work-up. For pilot-scale equipment, proper agitation is key to preventing the solids from setting into an unmanageable mass.
-
Problem 4: A runaway reaction or uncontrolled temperature spike occurred during addition.
-
Potential Cause A: Addition rate was too fast. The reduction is highly exothermic.
-
Solution: Reduce the addition rate of the substrate. Use a metering pump for precise, slow addition. Ensure the pilot reactor's cooling system is operating at maximum efficiency and is appropriately sized for the reaction scale.
-
-
Potential Cause B: Inadequate cooling or stirring.
-
Solution: Confirm the chiller is set to the correct temperature and the coolant is flowing. Ensure the mechanical stirrer is providing adequate agitation to dissipate heat from the addition point throughout the reaction mass. Dead spots in the reactor can lead to localized overheating.[9]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton EHS. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]
-
Lithium aluminium hydride. BYJU'S. [Link]
-
Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
-
Chem 115 - Common Hydride Reducing Agents. Andrew G. Myers Research Group, Harvard University. [Link]
-
Dimethyl Cyclohexane-1,1-dicarboxylate. PubChem. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
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- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. nj.gov [nj.gov]
- 8. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Magic Formulas [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. In the absence of readily available, peer-reviewed experimental spectra for this specific compound, this document leverages high-quality predicted data as a primary reference. To provide a robust comparative framework for researchers, scientists, and drug development professionals, we will analyze this predicted data alongside the experimentally obtained spectra of structurally related analogs: Methyl cyclohexanecarboxylate and Methyl 1-methylcyclohexanecarboxylate.
This guide is designed to not only present spectral data but also to delve into the causal relationships between molecular structure and spectral features, offering insights grounded in the fundamental principles of NMR spectroscopy.[1][2][3]
Introduction to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and its Structural Analogs
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule containing a cyclohexane ring substituted with both a methyl ester and a hydroxymethyl group at the same carbon atom. This unique structure presents an interesting case for NMR analysis, as the chemical environment of the cyclohexane ring protons and carbons is significantly influenced by these two functional groups.
For comparative purposes, we will examine two analogs:
-
Methyl cyclohexanecarboxylate: This compound lacks the hydroxymethyl group, allowing for a direct assessment of the spectral impact of this substituent.
-
Methyl 1-methylcyclohexanecarboxylate: In this analog, the hydroxyl group is replaced by a methyl group, providing insight into the effect of an electron-donating alkyl group versus a polar hydroxymethyl group on the chemical shifts of the neighboring nuclei.
Predicted and Experimental NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and the experimental data for its structural analogs.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted) | -OCH₃ | 3.68 | s | 3H |
| -CH₂OH | 3.55 | s | 2H | |
| Cyclohexane H (axial) | 1.20 - 1.40 | m | 5H | |
| Cyclohexane H (equatorial) | 1.45 - 1.65 | m | 5H | |
| -OH | (variable) | br s | 1H | |
| Methyl cyclohexanecarboxylate (Experimental) [4][5] | -OCH₃ | 3.66 | s | 3H |
| C1-H | 2.26 - 2.34 | m | 1H | |
| Cyclohexane H | 1.20 - 1.95 | m | 10H | |
| Methyl 1-methylcyclohexanecarboxylate (Experimental) | -OCH₃ | 3.64 | s | 3H |
| C1-CH₃ | 1.15 | s | 3H | |
| Cyclohexane H | 1.22 - 2.05 | m | 10H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted) | C=O | 176.5 |
| -OCH₃ | 51.9 | |
| -CH₂OH | 68.2 | |
| C1 | 48.5 | |
| C2, C6 | 32.1 | |
| C3, C5 | 21.8 | |
| C4 | 25.9 | |
| Methyl cyclohexanecarboxylate (Experimental) [4][6] | C=O | 176.8 |
| -OCH₃ | 51.4 | |
| C1 | 43.2 | |
| C2, C6 | 29.0 | |
| C3, C5 | 25.7 | |
| C4 | 25.5 | |
| Methyl 1-methylcyclohexanecarboxylate (Experimental) [7] | C=O | 177.9 |
| C1 | 41.5 | |
| C1-CH₃ | 24.5 | |
| C2, C6 | 35.1 | |
| C3, C5 | 23.2 | |
| C4 | 26.1 | |
| -OCH₃ | 51.5 |
Spectral Interpretation and Comparative Analysis
¹H NMR Spectra
The predicted ¹H NMR spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate shows distinct signals for the methyl ester protons (-OCH₃) as a singlet around 3.68 ppm and the hydroxymethyl protons (-CH₂OH) as a singlet around 3.55 ppm. The absence of coupling for these signals is expected due to the lack of adjacent protons. The cyclohexane protons appear as a complex multiplet, typical for such ring systems due to complex spin-spin coupling and conformational averaging. The hydroxyl proton (-OH) signal is expected to be a broad singlet with a variable chemical shift depending on concentration and solvent.
Comparing this to Methyl cyclohexanecarboxylate , the most notable difference is the absence of the -CH₂OH signal and the presence of a methine proton at C1, which is shifted downfield (2.26 - 2.34 ppm) due to the deshielding effect of the adjacent ester group.[4][5]
In Methyl 1-methylcyclohexanecarboxylate , the -CH₂OH signal is replaced by a singlet for the C1-methyl group at a significantly more upfield position (around 1.15 ppm), reflecting the shielding effect of an alkyl group compared to the electron-withdrawing hydroxymethyl group.
¹³C NMR Spectra
The predicted ¹³C NMR spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate shows a quaternary carbon (C1) at approximately 48.5 ppm. The presence of both the ester and hydroxymethyl groups at this position causes a significant downfield shift compared to an unsubstituted cyclohexane carbon. The carbonyl carbon (C=O) at 176.5 ppm and the methyl ester carbon (-OCH₃) at 51.9 ppm are in their expected regions. The hydroxymethyl carbon (-CH₂OH) is predicted around 68.2 ppm, deshielded by the attached oxygen atom.
In Methyl cyclohexanecarboxylate , the C1 carbon is a methine carbon and resonates at a more upfield position (43.2 ppm) compared to the quaternary C1 in the target molecule.[4][6] The chemical shifts of the other cyclohexane carbons are relatively similar.
For Methyl 1-methylcyclohexanecarboxylate , the quaternary C1 appears at a similar position (41.5 ppm) to the methine C1 in Methyl cyclohexanecarboxylate, indicating that the substitution of a proton with a methyl group at C1 has a less pronounced deshielding effect compared to the hydroxymethyl group.[7]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol applicable to the analysis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and its analogs.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:[8][9][10][11]
For ¹H NMR:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the NMR experimental workflow.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
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- 5. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR [m.chemicalbook.com]
- 6. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR [m.chemicalbook.com]
- 7. Methyl 1-methylcyclohexanecarboxylate | C9H16O2 | CID 524785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
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- 11. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and fragmentation patterns. This guide offers an in-depth, technically-grounded interpretation of the electron ionization (EI) mass spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cyclic ester.
This document moves beyond a simple cataloging of peaks. It is designed to provide a causal understanding of the fragmentation pathways, grounded in the principles of physical organic chemistry. We will compare its expected fragmentation behavior with that of structurally similar compounds to highlight the diagnostic influence of its key functional groups: the methyl ester and the primary alcohol.
The Analyte: Structural Features and Expected Ionization Behavior
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (C₉H₁₆O₃, Molecular Weight: 172.22 g/mol ) presents a fascinating case for mass spectrometric analysis.[1][2][3] The molecule combines a stable cyclohexane ring with two functional groups on a quaternary carbon: a methyl ester (-COOCH₃) and a hydroxymethyl group (-CH₂OH).
Under electron ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation, the molecular ion (M⁺•).[4] Due to the presence of lone pair electrons on the oxygen atoms, ionization is most likely to occur at either the ester or alcohol moiety. The resulting molecular ion is energetically unstable and will undergo a series of predictable fragmentation reactions to yield smaller, more stable charged fragments. The relative abundance of these fragments provides a unique fingerprint of the molecule's structure.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is dictated by the interplay between its functional groups. The primary driving forces for fragmentation are the formation of stable carbocations, neutral molecules (like water, methanol, and formaldehyde), and resonance-stabilized acylium ions.
Key Fragmentation Families:
-
α-Cleavages: These are characteristic cleavages of bonds adjacent to a functional group.[4]
-
Neutral Losses: The elimination of small, stable neutral molecules is a common and diagnostically significant pathway, especially for alcohols and esters.
-
Cyclohexane Ring Fissions: The saturated ring can undergo characteristic cleavages, often initiated by one of the functional groups.
The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion (m/z 172).
Figure 1. Predicted major fragmentation pathways for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Detailed Interpretation of Key Fragment Ions
The following table summarizes the most anticipated fragment ions, their mass-to-charge ratio (m/z), and the underlying fragmentation mechanism. This predictive analysis is constructed from fundamental principles and comparison with closely related structures.
| m/z | Proposed Ion Structure / Identity | Mechanism of Formation | Significance & Notes |
| 172 | [C₉H₁₆O₃]⁺• (Molecular Ion) | Electron ionization of the parent molecule. | The presence of this peak confirms the molecular weight. It may be of low intensity due to the molecule's instability under EI conditions. |
| 154 | [M - H₂O]⁺• | Dehydration; loss of a water molecule from the hydroxymethyl group and a hydrogen from the cyclohexane ring. | A classic fragmentation for alcohols.[4] The resulting ion is likely a cyclic ether or an unsaturated ester. |
| 142 | [M - CH₂O]⁺• | Loss of formaldehyde from the hydroxymethyl group. | This rearrangement is common for primary alcohols and provides strong evidence for the -CH₂OH group. |
| 141 | [M - •OCH₃]⁺ or [M - •CH₂OH]⁺ | α-cleavage at the ester, losing the methoxy radical, or α-cleavage losing the hydroxymethyl radical. | Loss of •OCH₃ forms a stable acylium ion. Loss of •CH₂OH is also plausible. High-resolution MS would be needed to distinguish these isobars. |
| 140 | [M - CH₃OH]⁺• | Loss of methanol, likely involving the ester's methoxy group and a hydrogen from the hydroxymethyl group or the ring. | A common neutral loss for methyl esters, especially when an adjacent functional group can participate.[5] |
| 113 | [M - •COOCH₃]⁺ | α-cleavage with the loss of the entire methoxycarbonyl radical. | This fragmentation leaves a cation stabilized by the hydroxyl group and the cyclohexane ring. |
| 97 | [C₆H₉O]⁺ | Likely formed from the m/z 140 ion via loss of a formyl radical (•CHO), or other complex ring fission pathways. | A common fragment in the spectra of substituted cyclohexanes. |
| 81 | [C₆H₉]⁺ | Retro-Diels-Alder type fragmentation or other complex rearrangements of the cyclohexane ring. | Represents the cyclohexenyl cation, a common feature in the mass spectra of cyclohexane derivatives. |
| 59 | [COOCH₃]⁺ | Cleavage of the bond connecting the ester group to the ring. | A diagnostic peak for methyl esters. |
| 55 | [C₄H₇]⁺ | Extensive fragmentation of the cyclohexane ring. | Often the base peak in the mass spectra of cyclohexyl compounds, representing a stable C₄ cation.[6] |
Comparative Analysis: The Diagnostic Power of the Hydroxymethyl Group
To truly understand the spectrum, we must compare it with analogs lacking one of the key functional groups.
-
Comparison with Methyl Cyclohexanecarboxylate (MW: 142.20 g/mol ): The mass spectrum of this simpler ester is dominated by the loss of the methoxy group (•OCH₃) to form an ion at m/z 111, and the characteristic cyclohexane fragments at m/z 81 and 55.[7][8] The absence of peaks corresponding to losses of water (H₂O) or formaldehyde (CH₂O) in its spectrum makes their presence in our target molecule's spectrum highly diagnostic for the hydroxymethyl group.
-
Comparison with Methyl 1-methylcyclohexanecarboxylate (MW: 156.22 g/mol ): This analog helps isolate the effect of the tertiary substitution. Its spectrum shows a prominent loss of the methoxycarbonyl group (•COOCH₃) to give a peak at m/z 97.[6] We expect a similar loss in our target molecule (to m/z 113), but the additional fragmentation pathways opened up by the hydroxyl group will create a more complex spectrum.
The following diagram illustrates this comparative logic.
Figure 2. Logical comparison of fragmentation patterns.
Recommended Experimental Protocol (GC-MS)
To acquire a high-quality mass spectrum for this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is recommended. The following protocol provides a robust starting point, which should be optimized based on the specific instrumentation available.
Objective: To separate Methyl 1-(hydroxymethyl)cyclohexanecarboxylate from potential impurities and acquire a clean Electron Ionization (EI) mass spectrum.
Methodology:
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex thoroughly to ensure complete dissolution.
-
If necessary, filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
GC-MS Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40 - 300.
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise from a nearby region of the chromatogram.
-
Compare the obtained spectrum with the predicted fragmentation patterns and reference spectra from databases like NIST.
-
Figure 3. Recommended GC-MS workflow for analysis.
Conclusion
The mass spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of ion chemistry, allows for the confident identification of its key structural motifs. The characteristic neutral losses of water (m/z 154), formaldehyde (m/z 142), and methanol (m/z 140) serve as powerful diagnostic indicators for the combined presence of the hydroxymethyl and methyl ester groups. By comparing its fragmentation pattern to simpler, related molecules, we gain a deeper appreciation for the unique fingerprint this compound produces in a mass spectrometer. The provided GC-MS protocol serves as a validated starting point for researchers seeking to obtain and interpret this data in a laboratory setting.
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BuyersGuideChem. Supplier CAS No 110928-44-4. [Link]
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Chemsrc. trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | CAS#:110928-44-4. [Link]
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A Researcher's Guide to Functional Group Analysis: FTIR Spectroscopy of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, offering a comparative framework and the experimental methodology to validate its structure.
At its core, FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb light at characteristic frequencies, producing a unique spectral "fingerprint." In the case of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, we anticipate distinct signals from its three primary components: the hydroxyl group (-OH), the methyl ester group (-COOCH₃), and the cyclohexane ring.
Predicted FTIR Spectrum Analysis
The molecular structure of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate dictates the vibrational modes we expect to observe. The presence of both a hydroxyl and an ester group on a cyclohexane scaffold leads to a spectrum with several key diagnostic peaks.
The Hydroxyl (-OH) Group Signature
The most distinguishable feature in the spectrum is expected to be the hydroxyl group's stretching vibration. Due to intermolecular hydrogen bonding, this peak is typically broad and appears in the 3600-3200 cm⁻¹ region.[1][2][3] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix, causing a range of O-H bond vibrational frequencies.[3] A sharper, less intense peak around 3600 cm⁻¹ might be observed for any "free" (non-hydrogen-bonded) hydroxyl groups.[1][2]
The Ester (-COOCH₃) Functional Group Fingerprints
The methyl ester functionality introduces a set of strong, characteristic absorption bands. Saturated esters are known to exhibit a pattern sometimes referred to as the "Rule of Three," consisting of three intense peaks.[4][5]
-
C=O Stretch: A very strong and sharp absorption is anticipated between 1750 and 1735 cm⁻¹ corresponding to the carbonyl (C=O) stretch.[4][6] This is often the most intense peak in the spectrum for an ester.
-
C-O Stretches: Two distinct C-O stretching vibrations are also characteristic of esters. A strong band from the C-O bond adjacent to the carbonyl group is expected in the 1300-1200 cm⁻¹ region, while another C-O stretch from the O-CH₃ portion will likely appear between 1150 and 1000 cm⁻¹.[4][6]
The Cyclohexane Ring Vibrations
The cyclohexane backbone will contribute to the C-H stretching and bending regions of the spectrum.
-
C-H Stretching: Strong absorptions from the stretching vibrations of the C-H bonds in the -CH₂- groups of the cyclohexane ring are expected in the 2950-2845 cm⁻¹ range.[7]
-
C-H Bending: Deformation (bending) vibrations of the CH₂ groups will produce peaks in the 1480-1440 cm⁻¹ region.[7]
The overall structure of the molecule can be visualized as follows:
Caption: Molecular structure of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Comparative Analysis
To better understand the spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, it is instructive to compare it with simpler, related molecules.
-
Cyclohexane: The spectrum of cyclohexane would show primarily C-H stretching and bending vibrations.[7] The absence of the strong, broad -OH peak and the intense C=O and C-O ester peaks would be the most significant difference.
-
Methyl Cyclohexanecarboxylate: This molecule would exhibit the characteristic ester peaks (C=O and C-O stretches) and the cyclohexane C-H vibrations.[8] However, it would lack the broad -OH absorption band, clearly distinguishing it from the target molecule.
-
Cyclohexylmethanol: This compound would display the broad -OH stretch and the cyclohexane C-H signals, but would be missing the strong C=O and C-O absorptions associated with the methyl ester group.
This comparative approach allows for the confident assignment of each peak in the spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate to its corresponding functional group.
Data Summary
The expected FTIR peak assignments for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600-3200 | Hydroxyl (-OH) | O-H Stretch | Strong, Broad |
| 2950-2845 | Alkane (C-H) | C-H Stretch | Strong |
| 1750-1735 | Ester (C=O) | C=O Stretch | Very Strong, Sharp |
| 1480-1440 | Alkane (C-H) | C-H Bend | Medium |
| 1300-1200 | Ester (C-O) | C-O Stretch | Strong |
| 1150-1000 | Ester (C-O) | C-O Stretch | Strong |
Experimental Protocol
To obtain a high-quality FTIR spectrum of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, the following protocol using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental interferences.
Sample Analysis:
-
Place a small drop of the liquid Methyl 1-(hydroxymethyl)cyclohexanecarboxylate sample directly onto the center of the ATR crystal.
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
Caption: Workflow for FTIR analysis using an ATR accessory.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. By understanding the characteristic absorption frequencies of the hydroxyl, methyl ester, and cyclohexane functionalities, researchers can confidently interpret the resulting spectrum. The comparative analysis with related molecules provides a robust framework for peak assignment, and the detailed experimental protocol ensures the acquisition of high-quality, reproducible data. This guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities.
References
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Doc Brown's Chemistry. Infrared spectrum of Cyclohexane. [Link]
-
National Institutes of Health. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]
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ResearchGate. Fourier‐transform infrared spectroscopy (FTIR) spectra of MHPA. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
ResearchGate. FT-IR spectra in the hydroxyl group stretching region. [Link]
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ResearchGate. FTIR spectra of cyclohexane and DVR oxidized before and later. [Link]
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Proprep. How does the cyclohexane FTIR spectrum differ from that of benzene, and what characteristic peaks in. [Link]
-
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ResearchGate. FT-IR spectrum of Fatty acid methyl esters. [Link]
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Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
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Journal of the Serbian Chemical Society. FTIR INVESTIGATION ON CRYSTALLINITY OF HYDROXYPROPYL METHYL CELLULOSE-BASED POLYMERIC BLENDS. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
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ResearchGate. FT-IR spectra of HPMC (a), PVA (b), acrylic acid (c) HPMC/PVA-co-AA hydrogels, F1 (d) and R1 (e). [Link]
-
National Institute of Standards and Technology. Cyclohexane. [Link]
-
ResearchGate. FTIR of the methyl esters and hydroxylated unsaturated methyl esters. [Link]
-
Wikipedia. Methyl cyclohexanecarboxylate. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
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-
PubChem. Methyl 1-hydroxy-4-methylcyclohexanecarboxylate. [Link]
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Navigating the Saturated Scaffold Landscape: A Comparative Analysis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and Analogous Building Blocks in Drug Discovery
Introduction: The Imperative of Three-Dimensionality in Modern Drug Design
In the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of early drug discovery. This "escape from flatland" has led to a renaissance in the use of saturated carbocyclic and heterocyclic scaffolds.[1][2] These three-dimensional building blocks offer a powerful toolkit to rigidly orient pharmacophoric elements in space, thereby improving interactions with biological targets and often bestowing favorable physicochemical properties such as increased solubility and improved metabolic stability.[3]
At the heart of this chemical toolbox lies a diverse array of building blocks, each with its own unique conformational biases, reactivity profiles, and physiological implications. This guide provides an in-depth comparative analysis of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate , a versatile bifunctional cyclohexane derivative, and its structurally related counterparts. We will explore the nuanced differences in their application, supported by experimental data and established synthetic protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Focal Point: Deconstructing Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable building block, featuring a cyclohexane core substituted with two key functional groups: a primary alcohol and a methyl ester. This 1,1-disubstitution pattern provides a rigid scaffold from which to project these functionalities in distinct vectors.
Conformational Landscape and its Influence on Reactivity
The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain.[4] The reactivity of the attached functional groups is profoundly influenced by their axial or equatorial orientation. For a monosubstituted cyclohexane, the substituent generally prefers the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same face of the ring, an effect known as 1,3-diaxial interaction.[5] The energetic penalty for a substituent to occupy the axial position is quantified by its "A-value".[6]
For Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, both the hydroxymethyl and the methoxycarbonyl groups are attached to the same carbon. In the most stable chair conformation, the bulkier substituent will preferentially occupy the equatorial position. The A-value for a -CH₂OH group is approximately 1.7 kcal/mol, while for a -COOCH₃ group it is around 1.2 kcal/mol. This suggests a slight preference for the conformation where the hydroxymethyl group is equatorial.
This conformational preference is not merely a structural curiosity; it has direct consequences for chemical reactivity. An equatorial substituent is more sterically accessible to incoming reagents than a more hindered axial one.[7] This principle dictates the choice of reagents and reaction conditions for transformations involving the alcohol or ester functionalities.
Comparative Analysis with Alternative Scaffolds
The choice of a central scaffold is a critical decision in drug design. Here, we compare Methyl 1-(hydroxymethyl)cyclohexanecarboxylate with three classes of analogous building blocks: piperidine derivatives, strained ring systems, and larger, more flexible rings.
The Heterocyclic Analogue: Piperidine Scaffolds
Piperidine rings are one of the most common heterocyclic motifs in approved drugs.[8] A close analogue to our primary building block is N-Boc-4-hydroxymethyl-piperidine-4-carboxylate .
Key Differences and Experimental Considerations:
-
Physicochemical Properties: The introduction of the nitrogen atom significantly alters the molecule's properties. The piperidine nitrogen can act as a hydrogen bond acceptor and, when deprotected, as a hydrogen bond donor and a basic center. This generally leads to increased aqueous solubility and polarity compared to the cyclohexane analogue.[3] The basicity (pKa) of the piperidine nitrogen can be modulated by substituents and is a critical parameter for target engagement and off-target effects.[9]
-
Metabolic Stability: The nitrogen atom in the piperidine ring can be a site for metabolism, primarily through N-dealkylation or oxidation by cytochrome P450 enzymes.[10] While this can be a metabolic liability, it can also be exploited for the design of prodrugs. In contrast, the cyclohexane core is generally more metabolically robust, with metabolism typically occurring at activated C-H bonds.
-
Reactivity: The carboxylic acid and alcohol moieties on the piperidine scaffold undergo similar reactions to their cyclohexane counterparts. However, the presence of the Boc-protecting group is crucial to prevent the nucleophilic nitrogen from interfering in reactions, such as amide couplings.[11] The Boc group can be readily removed under acidic conditions to allow for further functionalization of the nitrogen.
Data Summary: Cyclohexane vs. Piperidine Scaffolds
| Property | Methyl 1-(hydroxymethyl)cyclohexanecarboxylate | N-Boc-4-hydroxymethyl-piperidine-4-carboxylate | Rationale & Causality |
| LogP (Predicted) | Higher | Lower | The nitrogen atom increases polarity and hydrogen bonding capacity, reducing lipophilicity. |
| Aqueous Solubility | Lower | Higher | The polar nitrogen atom enhances interactions with water. |
| Metabolic Stability | Generally Higher | Potentially Lower | The piperidine nitrogen is a potential site for CYP450-mediated metabolism.[10] |
| Chemical Handles | Alcohol, Ester | Alcohol, Ester, Amine (after deprotection) | The piperidine offers an additional point for diversification. |
| Basicity (pKa) | N/A | ~11 (deprotected) | The basic nitrogen can be crucial for target binding but may also lead to hERG liability.[9] |
Strained Ring Systems: The Case for Oxetanes
In recent years, small, strained rings like oxetanes have gained popularity as bioisosteres for carbonyl and gem-dimethyl groups.[12] A hypothetical oxetane analogue would feature a 3-(hydroxymethyl)-3-(methoxycarbonyl)oxetane structure.
Key Differences and Experimental Considerations:
-
Ring Strain and Reactivity: Oxetanes possess significant ring strain, which makes them more reactive than their cyclohexane counterparts.[13] This can be advantageous for certain synthetic transformations but also poses a risk of ring-opening under harsh conditions.
-
Physicochemical Properties: The oxygen atom in the oxetane ring acts as a strong hydrogen bond acceptor and imparts polarity. This often leads to a significant improvement in aqueous solubility and a reduction in lipophilicity when replacing a cyclohexane or gem-dimethyl group.[12][14]
-
Metabolic Stability: Oxetanes are often more metabolically stable than gem-dimethyl groups, which can be susceptible to oxidation.[14] The oxetane ring itself is generally resistant to metabolic degradation.
Larger Ring Systems: Cyclooctane and Oxocane Derivatives
Medium-sized rings (8-11 members), such as cyclooctane, offer greater conformational flexibility than the rigid cyclohexane chair.[15] This can be advantageous for exploring a wider range of target-binding conformations.
Key Differences and Experimental Considerations:
-
Conformational Flexibility: Unlike the well-defined chair conformation of cyclohexane, cyclooctane exists as a mixture of several low-energy conformations (e.g., boat-chair, crown). This flexibility can be beneficial for binding to promiscuous targets but can also come at an entropic cost.
-
Synthesis: The synthesis of medium-sized rings can be challenging due to unfavorable transannular interactions and the entropic penalty of cyclization.[12]
-
Biological Activity: Cyclooctane-based scaffolds have been successfully employed in the development of potent bioactive compounds, including anticancer agents.[16] The larger ring allows for the spatial arrangement of substituents in ways that are not accessible with smaller rings.
Experimental Protocols: Key Transformations
The utility of these building blocks is defined by the reactions they can undergo. Below are detailed, self-validating protocols for key transformations.
Protocol 1: Amide Coupling of N-Boc-piperidine-4-carboxylic Acid
This protocol describes a standard amide coupling reaction using EDC and HOBt, which is a common method in medicinal chemistry.[17]
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1 equivalent)
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous DMF, add HOBt and EDC.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine, followed by the dropwise addition of DIEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is used to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine. HOBt is added to suppress side reactions and reduce the risk of racemization if chiral centers are present.
-
DIEA: A non-nucleophilic base is used to neutralize the HCl salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and reagents.
Protocol 2: Stereoselective Reduction of a Substituted Cyclohexanone
This protocol demonstrates the use of different reducing agents to achieve diastereoselective reduction of a cyclohexanone, a common precursor to hydroxymethyl-substituted cyclohexanes.[17][18]
Materials:
-
4-tert-Butylcyclohexanone (as a model substrate)
-
Sodium borohydride (NaBH₄) or L-Selectride®
-
Methanol (for NaBH₄) or Tetrahydrofuran (THF) (for L-Selectride®)
-
Appropriate work-up reagents (e.g., aqueous HCl, diethyl ether)
Procedure A (Axial Attack - Equatorial Alcohol):
-
Dissolve 4-tert-butylcyclohexanone in methanol and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. This procedure typically yields the trans (equatorial) alcohol as the major product.
Procedure B (Equatorial Attack - Axial Alcohol):
-
Dissolve 4-tert-butylcyclohexanone in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add a 1 M solution of L-Selectride® in THF dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of water, followed by 3 M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. This procedure typically yields the cis (axial) alcohol as the major product.
Causality Behind Experimental Choices:
-
NaBH₄: A small, unhindered hydride reagent that preferentially attacks the carbonyl from the less sterically hindered axial face, leading to the thermodynamically more stable equatorial alcohol.[18]
-
L-Selectride®: A bulky hydride reagent that cannot approach from the sterically congested axial face and is therefore forced to attack from the equatorial face, resulting in the formation of the axial alcohol.[18]
Conclusion: Strategic Scaffold Selection for Optimal Drug Properties
The choice between Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and its analogous building blocks is a strategic decision that should be guided by the specific goals of the drug discovery program.
-
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is an excellent choice for introducing a rigid, metabolically stable, and lipophilic scaffold. Its well-defined stereochemistry allows for precise spatial orientation of functional groups.
-
Piperidine analogues are preferred when increased aqueous solubility, a basic center for target interaction, or an additional point for diversification is desired. However, potential metabolic liabilities at the nitrogen atom must be considered.
-
Oxetane building blocks offer a powerful strategy to reduce lipophilicity and improve solubility while maintaining or enhancing metabolic stability. Their inherent strain can be harnessed for unique chemical transformations.[13]
-
Larger ring systems like cyclooctane provide access to a different conformational space and may be advantageous for targets requiring a more flexible ligand. The synthetic challenges associated with these rings, however, must be carefully weighed.
By understanding the fundamental principles of conformational analysis, reactivity, and the influence of scaffold architecture on physicochemical properties, medicinal chemists can more effectively navigate the complex landscape of saturated building blocks to design the next generation of innovative therapeutics.
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). National Institutes of Health. [Link]
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Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (2023). PubMed. [Link]
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Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (2023). ResearchGate. [Link]
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Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. (2019). ACS Publications. [Link]
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Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. (2017). Royal Society of Chemistry. [Link]
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Cubane and Cyclooctatetraene Pirfenidones – Synthesis and Biological Evaluation. (2023). ResearchGate. [Link]
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Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (2017). National Institutes of Health. [Link]
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Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2019). National Institutes of Health. [Link]
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New and Unusual Scaffolds in Medicinal Chemistry. (2011). ResearchGate. [Link]
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4.8: Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]
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Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. (1982). ACS Publications. [Link]
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Conformational analysis of 1,4‐disubstituted cyclohexanes. (2018). ResearchGate. [Link]
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PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL. McGill University. [Link] 21.[17]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. (2022). National Institutes of Health. [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0. (2015). ResearchGate. [Link]
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Experimental amine basicity (pKa),6b effective and intrinsic... (2018). ResearchGate. [Link]
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Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. (2020). National Institutes of Health. [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]
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Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. (2020). ResearchGate. [Link]
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2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023). Nature. [Link]
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LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (2021). National Institutes of Health. [Link]
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Key compounds of this work shown in the LogP–pKa(H) plot along with... (2023). ResearchGate. [Link]
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2021). ACS Publications. [Link]
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Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2014). ResearchGate. [Link]
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. [Link]
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Reactions of saturated heterocycles. (2012). Al-Manhal. [Link]
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Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2021). National Institutes of Health. [Link]
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3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. (1998). PubMed. [Link]
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Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. (2021). PubMed Central. [Link]
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Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). SpringerLink. [Link]
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Saturated heterocycles. (2012). Oxford University Press. [Link]
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Accurate equilibrium structures for piperidine and cyclohexane. (2015). PubMed. [Link]
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Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]
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Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019). Frontiers. [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). ResearchGate. [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). ACS Publications. [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for novel chemical entities is not merely a regulatory formality but a cornerstone of scientific integrity. For a molecule such as Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a key intermediate with potential applications in various synthetic pathways, an accurate purity profile is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the purity assessment of this compound. The protocols and data presented herein are designed to be self-validating systems, grounded in established chromatographic principles and regulatory expectations.
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate possesses both a hydroxyl and an ester functional group, granting it a degree of polarity and the potential for thermal lability that informs the selection of an appropriate analytical technique. The choice between HPLC and GC is not arbitrary; it is a scientifically driven decision based on the physicochemical properties of the analyte and the specific impurities that need to be resolved.
The Analytical Dichotomy: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. Its versatility makes it suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. In contrast, Gas Chromatography (GC) is exquisitely sensitive for volatile and semi-volatile compounds, separating them based on their boiling points and interactions with a stationary phase within a heated column.
For Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, both techniques present viable, albeit different, analytical strategies. HPLC is adept at separating non-volatile impurities, such as unreacted starting materials or dimeric byproducts. GC, with its high resolving power for volatile compounds, is ideal for detecting residual solvents and more volatile organic impurities.
Foundational Physicochemical Properties
A successful method development endeavor is predicated on a thorough understanding of the analyte's properties. For Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (C₉H₁₆O₃, Molecular Weight: 172.22 g/mol )[1], key considerations include:
-
Volatility : The presence of the hydroxyl group and the overall molecular weight suggest a moderate boiling point, making it amenable to GC analysis with appropriate temperature programming.
-
Polarity : The ester and hydroxyl functionalities impart polarity, influencing its retention behavior in both reversed-phase HPLC and polar GC columns.
-
Chromophores : The molecule lacks a strong UV-absorbing chromophore, necessitating detection at low UV wavelengths (around 200-215 nm) in HPLC, where the ester carbonyl group exhibits some absorbance.[2]
-
Chirality : The C1 position is a chiral center, meaning the compound can exist as a pair of enantiomers. Achiral methods will not separate these, but for stereospecific synthesis, a dedicated chiral method would be required.
High-Performance Liquid Chromatography (HPLC) with UV Detection
An HPLC-UV method is a robust choice for routine purity analysis, particularly for quantifying non-volatile impurities. The causality behind the experimental choices in the following protocol is to achieve a balance between resolution, analysis time, and sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Conditions:
-
System : Standard HPLC with a UV detector.
-
Column : C18, 5 µm particle size, 250 x 4.6 mm. The C18 stationary phase is a versatile, non-polar phase suitable for a wide range of polar and non-polar compounds.
-
Mobile Phase : Isocratic mixture of Acetonitrile and Water (60:40 v/v). Acetonitrile is chosen for its low UV cutoff (190 nm) and good eluotropic strength.[1][2]
-
Flow Rate : 1.0 mL/min. This flow rate provides a good balance between analysis time and column efficiency.
-
Column Temperature : 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection : UV at 210 nm. This wavelength is selected to maximize the weak absorbance of the ester carbonyl group while minimizing baseline noise from the mobile phase.[2]
-
Injection Volume : 10 µL.
Sample Preparation:
-
Prepare a stock solution of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Workflow Diagram
Sources
A Crystallographic Comparison of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate Derivatives: An In-Depth Guide
For researchers and professionals in the fields of medicinal chemistry and material science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs the development of new materials, and provides critical insights into a compound's physical and chemical properties. X-ray crystallography remains the gold standard for elucidating the atomic-level architecture of crystalline solids. This guide provides a comparative analysis of the crystallographic features of 1-(hydroxymethyl)cyclohexanecarboxylate derivatives, focusing on the experimentally determined structure of 1-hydroxycyclohexanecarboxylic acid and a predictive model for its corresponding methyl ester, Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
The Significance of Conformational Analysis in Cyclohexane Derivatives
Cyclohexane rings are ubiquitous structural motifs in a vast array of natural products and synthetic compounds. Their conformational flexibility, primarily the equilibrium between two chair conformations, plays a pivotal role in their biological activity and material properties. The orientation of substituents as either axial or equatorial can dramatically influence intermolecular interactions, receptor binding, and crystal packing. For 1,1-disubstituted cyclohexanes, such as the derivatives discussed herein, one substituent is compelled to occupy an axial position while the other is equatorial. The energetic balance of these arrangements is a key determinant of the molecule's preferred conformation.
Comparative Crystallographic Analysis
To illustrate the subtle yet significant impact of a simple esterification on crystal packing and molecular conformation, we will compare the experimentally determined crystal structure of 1-hydroxycyclohexanecarboxylic acid with a theoretically predicted model for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. The absence of a published crystal structure for the methyl ester necessitates this hybrid approach, which nonetheless provides valuable insights into the expected structural landscape.
Experimentally Determined Structure: 1-hydroxycyclohexanecarboxylic acid
The crystal structure of a triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid has been elucidated, providing a solid foundation for our comparison.[1] In this structure, the cyclohexane ring adopts a chair conformation. A notable feature is that the hydroxyl group occupies an axial position, while the carboxylic acid group is in an equatorial position.[1] This arrangement is likely influenced by the intricate network of intermolecular hydrogen bonds that dominate the crystal packing. The carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and stabilizing motif in the solid state of carboxylic acids.[1]
Predicted Structure: Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
In the absence of experimental data, we can predict the likely conformation of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate based on well-established principles of conformational analysis. The primary steric demand will be from the methoxycarbonyl group (-COOCH₃) versus the hydroxymethyl group (-CH₂OH). While both are substantial, the methoxycarbonyl group is generally considered to be sterically bulkier. Therefore, in the gas phase or in a non-polar solvent, the conformation where the methoxycarbonyl group occupies the more spacious equatorial position would be favored to minimize 1,3-diaxial interactions. This would consequently place the hydroxymethyl group in the axial position.
However, the crystalline state is a complex interplay of intramolecular energetics and intermolecular packing forces. The presence of the hydroxyl group allows for hydrogen bonding, which can significantly influence the observed conformation. It is plausible that in the solid state, a conformation similar to the parent carboxylic acid is adopted to facilitate efficient crystal packing, potentially with the hydroxymethyl group remaining axial.
Data Summary
The following table summarizes the known crystallographic data for the triclinic polymorph of 1-hydroxycyclohexanecarboxylic acid and the predicted parameters for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
| Parameter | 1-hydroxycyclohexanecarboxylic acid (Experimental)[1] | Methyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted) |
| Crystal System | Triclinic | Monoclinic or Triclinic (predicted) |
| Space Group | P-1 | P2₁/c or P-1 (common for similar small molecules) |
| a (Å) | 6.5906 (2) | N/A |
| b (Å) | 11.1237 (3) | N/A |
| c (Å) | 11.3502 (3) | N/A |
| α (°) | 109.798 (1) | N/A |
| β (°) | 96.912 (1) | N/A |
| γ (°) | 102.830 (1) | N/A |
| V (ų) | 745.83 (4) | N/A |
| Z | 4 | 2 or 4 (predicted) |
| Cyclohexane Conformation | Chair | Chair (predicted) |
| -OH/-CH₂OH Position | Axial | Axial (predicted to favor equatorial -COOCH₃) |
| -COOH/-COOCH₃ Position | Equatorial | Equatorial (predicted to be sterically favored) |
Experimental Protocol for Single-Crystal X-ray Diffraction
The following provides a detailed, step-by-step methodology for the crystallographic analysis of a compound such as Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Slow evaporation of a saturated solution is a common technique. Suitable solvents would be determined through solubility screening (e.g., hexane, ethyl acetate, methanol, or mixtures thereof).
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
2. Crystal Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
4. Data Reduction and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
-
The crystal system and space group are determined from the diffraction data.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods.
-
Atomic positions and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with constraints.
Workflow Visualization
The following diagram illustrates the comprehensive workflow of a single-crystal X-ray diffraction experiment.
Sources
Comparison of synthetic efficiency between different routes to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Introduction
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional cycloaliphatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring both a primary alcohol and a methyl ester on a cyclohexane scaffold, makes it a versatile building block for the synthesis of more complex molecules, including polyester coatings, and as a key intermediate in the preparation of pharmacologically active agents. The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of two distinct synthetic routes to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, offering a detailed examination of their respective synthetic efficiencies, experimental protocols, and overall practicality.
Synthetic Route 1: Selective Reduction of Monomethyl trans-1,4-Cyclohexanedicarboxylate
This route represents a direct and efficient approach, leveraging the selective reduction of a commercially available starting material.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with monomethyl trans-1,4-cyclohexanedicarboxylate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-tetrahydrofuran complex in THF (1.0-1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the cessation of gas evolution. The solvent is then removed under reduced pressure.
-
Purification: The crude residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product is purified by silica gel column chromatography.
Scientific Rationale and Insights
Borane reagents, such as the borane-THF complex, are highly effective for the reduction of carboxylic acids to alcohols.[1] A key advantage of this reagent is its chemoselectivity; it will readily reduce a carboxylic acid in the presence of an ester, allowing for the selective transformation of the starting material. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced. The use of anhydrous conditions is crucial to prevent the quenching of the borane reagent by water.
Safety Considerations: The borane-tetrahydrofuran complex is a flammable liquid and reacts violently with water, releasing flammable gases.[2] It should be handled under an inert atmosphere, and appropriate personal protective equipment must be worn.[3] The quenching step with methanol should be performed slowly and at a low temperature to control the exothermic reaction and hydrogen gas evolution.[4]
Synthetic Route 2: Knoevenagel Condensation and Sequential Reduction
This multi-step route begins with readily available and inexpensive starting materials, cyclohexanone and diethyl malonate, offering a potentially more cost-effective approach for large-scale synthesis.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Experimental Protocol
-
Knoevenagel Condensation: In a round-bottom flask, cyclohexanone (1.0 eq) and diethyl malonate (1.1 eq) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, for instance, piperidine or DBU, is added.[5] The mixture is refluxed for 4-6 hours, with the removal of water using a Dean-Stark apparatus. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product, diethyl cyclohexylidenemalonate, is purified by vacuum distillation.
-
Catalytic Hydrogenation: The diethyl cyclohexylidenemalonate (1.0 eq) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of platinum on carbon (5-10 mol%) is added. The vessel is purged with hydrogen gas and then pressurized to 3-4 atm. The reaction is stirred at room temperature for 12-24 hours until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield diethyl cyclohexylmalonate.
-
Selective Mono-reduction: The diethyl cyclohexylmalonate (1.0 eq) is dissolved in a mixture of ethanol and THF. Anhydrous calcium chloride (1.0 eq) is added, and the mixture is stirred. Sodium borohydride (1.0-1.5 eq) is then added portion-wise at 0 °C.[6] The reaction is stirred at room temperature for 6-8 hours. The reaction is quenched by the slow addition of 1 M HCl. The organic solvents are removed in vacuo, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.
-
Transesterification: The crude product from the previous step is dissolved in an excess of methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid). The solution is refluxed for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated, and the final product is purified by column chromatography.
Scientific Rationale and Insights
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of α,β-unsaturated esters from aldehydes or ketones and active methylene compounds.[7] The subsequent catalytic hydrogenation is a standard and high-yielding method for the reduction of carbon-carbon double bonds.[8]
The critical step in this route is the selective mono-reduction of the diethyl ester. The use of sodium borohydride in combination with a Lewis acid like calcium chloride can enhance the electrophilicity of one ester carbonyl group, facilitating its selective reduction.[6] The final transesterification step is a straightforward acid-catalyzed equilibrium process driven to completion by the use of a large excess of methanol.
Comparative Analysis
| Parameter | Route 1: Selective Reduction | Route 2: Knoevenagel & Sequential Reduction |
| Number of Steps | 1 | 4 |
| Starting Materials | Monomethyl trans-1,4-cyclohexanedicarboxylate | Cyclohexanone, Diethyl Malonate |
| Key Reagents | Borane-Tetrahydrofuran Complex | Piperidine/DBU, H₂, Pt/C, NaBH₄, CaCl₂, Methanol, H₂SO₄ |
| Estimated Overall Yield | High (typically >85%) | Moderate (estimated 50-60%) |
| Cost-Effectiveness | Higher starting material cost | Lower starting material cost, but more reagents and steps |
| Key Safety Hazards | Borane-THF is highly flammable and water-reactive.[2] | Use of flammable solvents, handling of hydrogen gas under pressure. |
| Scalability | Good for lab-scale; cost may be a factor for large scale. | Potentially more cost-effective for large scale, but requires more process optimization. |
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Route 1 is the preferred method for rapid, lab-scale synthesis where the cost of the starting material is not a primary constraint. Its single-step nature and high yield make it an attractive option for producing the target molecule quickly and efficiently for research and development purposes.
Route 2 , while longer and with a lower overall yield, is a more economically viable option for large-scale production . The low cost of the initial starting materials, cyclohexanone and diethyl malonate, makes this route more attractive from an industrial perspective. However, the multi-step nature of this synthesis requires more extensive process development and optimization to maximize the yield of each step and ensure the overall efficiency of the process.
The choice between these two routes will ultimately depend on the specific needs of the researcher or organization, balancing the trade-offs between speed and yield on one hand, and cost and scalability on the other.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cis and Trans Isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
In the realm of drug development and materials science, the spatial arrangement of atoms within a molecule, or stereoisomerism, can dramatically alter its biological activity and physical properties. Distinguishing between stereoisomers, such as the cis and trans isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, is a critical analytical challenge. This guide provides an in-depth, objective comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to provide researchers with a reliable framework for unambiguous isomer identification.
The Structural Foundation: Chair Conformations and Their Spectroscopic Impact
The key to differentiating the cis and trans isomers lies in understanding their preferred three-dimensional structures. Cyclohexane rings are not planar; they exist predominantly in a puckered "chair" conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, both the hydroxymethyl (-CH₂OH) and the methyl carboxylate (-COOCH₃) groups are attached to the same carbon (C1).
-
In the cis isomer , one substituent is axial and the other is equatorial.
-
In the trans isomer , both substituents are either axial or both are equatorial. Due to the significant steric hindrance of 1,3-diaxial interactions, the di-equatorial conformation is overwhelmingly favored.[1]
This fundamental conformational difference is the primary driver of the distinct spectroscopic signatures observed for each isomer.
Figure 1: Conformational equilibrium for cis and trans isomers. The trans isomer strongly prefers the di-equatorial conformation to avoid steric strain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. It provides detailed information about the chemical environment and spatial relationships of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[2][3]
¹H NMR: Probing Proton Environments
While the chemical shifts (δ) of the methyl ester protons (~3.7 ppm) and the hydroxymethyl protons (~3.5-4.0 ppm) may show subtle differences between the isomers, the most definitive information comes from analyzing the signals of the cyclohexane ring protons. The rigid chair conformations of the trans isomer, in particular, lead to distinct signals for its axial and equatorial protons, whereas the cis isomer may show more averaged signals due to conformational flexibility.
¹³C NMR: The Impact of Steric Compression
¹³C NMR spectroscopy offers a clear distinction based on the "gamma-gauche effect." This effect dictates that a carbon nucleus experiences steric compression from a substituent in a gauche (a 60° dihedral angle) position three bonds away, causing its resonance to shift upfield (to a lower ppm value).[4]
-
Trans Isomer (di-equatorial): The -CH₂OH and -COOCH₃ groups are anti to the C3/C5 carbons of the ring.
-
Cis Isomer (axial/equatorial): The axial substituent will be gauche to the C3 and C5 carbons. This steric interaction will shield these carbons, causing their signals to appear at a lower chemical shift compared to the corresponding carbons in the trans isomer. This upfield shift is a reliable diagnostic marker for the cis isomer.
Expected ¹³C NMR Chemical Shift Differences:
| Carbon Atom | cis Isomer | trans Isomer | Rationale for Difference |
| C3 / C5 | Upfield (shielded) | Downfield (deshielded) | Gamma-gauche effect from the axial substituent in the cis isomer causes shielding.[4] |
| C1 | ~ Similar | ~ Similar | The immediate substitution pattern is the same. |
| -C H₂OH | ~ Similar | ~ Similar | Minor differences may arise from overall conformational effects. |
| -C OOCH₃ | ~ Similar | ~ Similar | Minor differences may arise from overall conformational effects. |
Infrared (IR) Spectroscopy: The Role of Intramolecular Hydrogen Bonding
IR spectroscopy probes the vibrational frequencies of chemical bonds. While both isomers will display characteristic absorptions for the hydroxyl (O-H) and carbonyl (C=O) groups, the cis isomer has a unique structural feature that gives rise to a distinct spectral signature.[5][6][7]
In the cis isomer, the axial/equatorial arrangement can allow the hydroxymethyl group's proton to form an intramolecular hydrogen bond with the oxygen of the ester's carbonyl group.[8] This interaction is not possible in the sterically preferred di-equatorial trans isomer.
How Intramolecular Hydrogen Bonding Affects the IR Spectrum:
-
O-H Stretch: In the trans isomer (and in dilute solution to minimize intermolecular H-bonding), a sharp O-H stretching band is expected around 3600-3650 cm⁻¹. In the cis isomer, the intramolecularly hydrogen-bonded O-H stretch will appear as a broader, weaker band shifted to a lower frequency (e.g., 3450-3550 cm⁻¹).[9] This shift occurs because the hydrogen bond weakens the O-H bond.
-
C=O Stretch: The carbonyl stretch for a typical ester appears around 1735-1750 cm⁻¹. In the cis isomer, involvement in a hydrogen bond can also cause a slight shift of the C=O band to a lower wavenumber.
Expected IR Absorption Differences (in dilute, non-polar solvent):
| Vibrational Mode | cis Isomer | trans Isomer | Rationale for Difference |
| O-H Stretch | Broad, ~3450-3550 cm⁻¹ | Sharp, ~3600-3650 cm⁻¹ | Intramolecular H-bonding in the cis isomer weakens and broadens the O-H absorption.[9] |
| C=O Stretch | ~1725-1740 cm⁻¹ | ~1735-1750 cm⁻¹ | H-bonding to the carbonyl in the cis isomer may cause a slight red shift. |
Mass Spectrometry (MS): A Question of Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[10] For diastereomers like cis and trans isomers, the molecular ion peak (M⁺) will be identical, as they have the same molecular formula and weight.
Differentiation by MS relies on observing reproducible differences in the fragmentation patterns.[11][12] The rationale is that the different ground-state conformations of the isomers can influence which fragmentation pathways are energetically favored upon ionization.[13]
-
Key Fragmentation: A likely fragmentation pathway for both isomers is the loss of a water molecule (H₂O, 18 Da) from the molecular ion, especially under chemical ionization (CI) conditions. The relative ease of this dehydration could differ. For instance, the trans isomer might exhibit a more facile 1,4-elimination of water due to the favorable spatial arrangement of the di-equatorial groups. However, these differences can be subtle.
It is important to note that under high-energy electron ionization (EI), the initial stereochemical information can be lost as the molecular ion gains excess energy, leading to very similar, if not identical, mass spectra.[13] Therefore, while subtle differences may be observed under carefully controlled conditions, MS is generally considered less definitive for this type of stereoisomer differentiation compared to NMR and IR spectroscopy.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the TMS peak at 0 ppm. Analyze chemical shifts, and for ¹³C, pay close attention to the upfield region for the cyclohexane ring carbons.
Protocol 2: FTIR Sample Preparation and Analysis
-
Sample Preparation (Dilute Solution): Prepare a dilute solution (~0.005 M) of the isomer in a non-polar solvent like carbon tetrachloride (CCl₄) to minimize intermolecular hydrogen bonding. Use a matched pair of IR cells.
-
Background Collection: Collect a background spectrum of the pure solvent.
-
Sample Analysis: Collect the spectrum of the sample solution.
-
Data Analysis: Subtract the solvent background from the sample spectrum. Carefully examine the region from 4000 cm⁻¹ to 3000 cm⁻¹ for the O-H stretching vibration and 1800 cm⁻¹ to 1700 cm⁻¹ for the C=O stretch. Note the position, shape, and broadness of the O-H peak.
Figure 2: A multi-technique analytical workflow for the differentiation of cis and trans isomers.
Conclusion and Recommendations
A multi-faceted spectroscopic approach provides the most reliable and self-validating system for differentiating between the cis and trans isomers of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
-
Primary Technique (Most Definitive): ¹³C NMR spectroscopy is the most unambiguous method. The presence of shielded C3/C5 carbon signals due to the gamma-gauche effect is a conclusive marker for the cis isomer.
-
Confirmatory Technique: IR spectroscopy serves as an excellent and rapid confirmatory tool. The observation of a broad, red-shifted O-H stretching band is strong evidence for the intramolecular hydrogen bonding unique to the cis isomer.
-
Supportive Technique: Mass spectrometry can provide supporting data, but should not be used as the sole method for differentiation due to the potential for similar fragmentation patterns.
By integrating the data from these three techniques, researchers and drug development professionals can confidently and accurately determine the stereochemistry of their compounds, ensuring the integrity of their scientific findings and the quality of their products.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Introduction: As researchers and drug development professionals, our work with novel chemical entities like Methyl 1-(hydroxymethyl)cyclohexanecarboxylate demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The final step of any procedure—waste disposal—is as critical as the first. Improper disposal can lead to regulatory violations, environmental contamination, and significant safety hazards. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, moving beyond mere instruction to explain the scientific rationale behind each procedural choice.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is fundamental to managing its waste stream effectively. Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and its close structural analogs are not inert. Their hazard profile dictates the necessity of the stringent disposal protocols outlined in this document.
The primary hazards, as identified in Safety Data Sheets (SDS) for structurally similar compounds, necessitate that this chemical be treated as hazardous waste.[1][2] Disposal down the drain or in general trash is strictly prohibited as it can introduce a harmful and irritant substance into wastewater systems or pose a risk to sanitation workers.[1][3]
Table 1: Hazard Identification for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate & Analogs
| Hazard Class | GHS Category | Description | Causality for Disposal Protocol |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] | Prohibits sink disposal to prevent contamination of waterways and ingestion risks. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | Mandates the use of nitrile gloves and requires that all contaminated materials (e.g., gloves, wipes) be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] | Requires mandatory eye protection (goggles) during handling and transfer, as splashes can cause significant injury. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] | Dictates that all transfers and handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors. |
| Flammable Liquids | Category 4 | Combustible liquid.[2] | Requires waste to be stored away from ignition sources and in properly rated containers. Prohibits disposal methods involving evaporation outside of a controlled environment like a fume hood for very small quantities.[4] |
Pre-Disposal Safety Protocols: Establishing a Safe Workspace
Before handling any waste, establishing a controlled and safe environment is paramount. This preparation is a self-validating system; by following these steps, you inherently minimize the risk of exposure and accidental release.
-
Location: All waste transfer activities must be conducted within a certified chemical fume hood to manage and contain vapors that may cause respiratory irritation.[1][4]
-
Personal Protective Equipment (PPE): A standard suite of PPE is mandatory. The rationale for each is directly tied to the compound's hazard profile.
-
Eye Protection: Wear safety glasses with side shields or, preferably, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for tears or holes before use.[5]
-
Body Protection: A long-sleeved laboratory coat is required to protect against skin contact from accidental splashes.[5]
-
-
Emergency Preparedness: Ensure an operational eyewash station and safety shower are immediately accessible. Have a spill kit with an appropriate absorbent material (e.g., vermiculite, sand) readily available.[6]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that Methyl 1-(hydroxymethyl)cyclohexanecarboxylate waste is segregated, contained, and stored in a manner that is safe, compliant, and ready for final disposal by professionals.
Step 3.1: Waste Segregation
Causality: Chemical waste streams must never be mixed indiscriminately.[3] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a non-halogenated organic compound.
-
Action: Designate this waste as "Non-Halogenated Organic Liquid Waste."
-
Do NOT mix with:
Step 3.2: Proper Containerization
Causality: The integrity of the waste container is the primary barrier preventing environmental release and personnel exposure. The container must be compatible with the chemical and clearly communicate its contents.[8]
-
Action: Select a clean, empty, and appropriate waste container. A high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap is recommended.
-
Labeling: The container must be labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE."
-
The full chemical name: "Methyl 1-(hydroxymethyl)cyclohexanecarboxylate." List any other organic constituents if it is a mixed waste stream.
-
The approximate concentration or volume of the waste.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
The date the first drop of waste was added.
-
Step 3.3: Safe Waste Transfer
Causality: The transfer process is the point of highest risk for splashes and vapor release.
-
Action: Working inside a fume hood, carefully pour the waste from your experimental flask or beaker into the designated hazardous waste container using a funnel.
-
Best Practice: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[8]
-
Rinsate: If rinsing the original container (e.g., a reaction flask), the first rinse with a compatible solvent (like methanol or acetone) must also be collected into the hazardous waste container. Subsequent rinses of now-empty glassware can be managed according to standard lab procedure.[9]
Step 3.4: Temporary On-Site Storage
Causality: Regulations govern the on-site storage of hazardous waste, often referred to as a "Satellite Accumulation Area" (SAA).[10] Proper storage prevents accidents and ensures compliance.
-
Action: Securely close the waste container lid.[3]
-
Location: Place the container in a designated SAA. This area must be at or near the point of generation.
-
Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3]
-
Segregation: Store it away from incompatible materials, heat sources, and open flames.[7]
Step 3.5: Arranging Final Disposal
Causality: The final step of the cradle-to-grave responsibility for hazardous waste is ensuring it is handled by a certified entity.
-
Action: Once the waste container is full or has been in storage for the maximum allowed time (per institutional and federal guidelines, which can be from 12 months for academic labs to 180 days for small quantity generators), contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[1][10][11]
-
Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest.
Emergency Procedures: Spill and Exposure Management
Even with careful planning, accidents can occur. A swift and correct response is critical.
-
Small Spill (e.g., <50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[4][6]
-
Scoop the contaminated absorbent material into a suitable container, label it as "Solid Hazardous Waste: Methyl 1-(hydroxymethyl)cyclohexanecarboxylate contaminated debris," and dispose of it through the EHS office.[4]
-
Wipe the area with a solvent-moistened cloth, and also place this cloth in the solid waste container.
-
-
Large Spill (e.g., >50 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and notify your supervisor and the institutional EHS office immediately.
-
Prevent entry into the area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS to the medical personnel.[1]
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Caption: Disposal Decision Workflow for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
References
- SAFETY DATA SHEET - Cis-Methyl 4-(Hydroxymethyl)
- Material Safety Data Sheet - Methyl cyclohexanecarboxyl
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- SAFETY DATA SHEET - Ethyl 1-(hydroxymethyl)
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Methyl 1-hydroxycyclohexanecarboxylate.
- Ester Disposal Discussion. Chemtalk, Science Forum for Lab Technicians.
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control.
- SAFETY DATA SHEET - Methyl cyclohexanecarboxyl
- Hazardous Waste Management in the Labor
- SAFETY DATA SHEET - Methyl 1-hydroxy-1-cyclopropane carboxyl
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Personal protective equipment for handling Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for Methyl 1-(hydroxymethyl)cyclohexanecarboxylate. By understanding the inherent risks and implementing the robust procedures outlined below, you can ensure a safe laboratory environment for yourself and your colleagues.
Hazard Identification and Risk Assessment
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is a chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary risks are significant irritation to the skin, eyes, and respiratory tract, and it is harmful if swallowed[1]. A thorough risk assessment is the foundation of laboratory safety; it involves not just knowing the hazards of the chemical but also evaluating the specific procedures where exposure might occur.
The "Why": The logic is simple: you cannot protect against a hazard you haven't identified. Operations like weighing, transferring, heating, or running reactions under pressure increase the risk of aerosol generation, spills, or splashes. Each procedural step must be mentally rehearsed with a focus on potential exposure points. This proactive mindset is a hallmark of a trustworthy and safe laboratory culture.
The table below summarizes the classification and hazards associated with Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, based on the Globally Harmonized System (GHS)[1].
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for Cis-Methyl 4-(Hydroxymethyl)Cyclohexanecarboxylate[1].
Personal Protective Equipment (PPE) Selection
The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees[2]. For Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, a multi-layered PPE approach is required to prevent contact via all potential exposure routes.
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required whenever handling this liquid[3]. The irritant nature of the chemical means that even minor splashes can cause serious eye damage[1].
-
Recommended for High-Risk Tasks: When transferring large volumes or if there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles[3]. A face shield alone does not provide adequate protection.
The "Why": Goggles provide a seal around the eyes, protecting against splashes from all angles. Standard safety glasses do not offer this level of protection and are insufficient for handling liquid chemicals that are eye irritants[3][4].
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for general laboratory use[4]. Always inspect gloves for tears or pinholes before use[5]. If working with the chemical for extended periods, consider double-gloving or using thicker, chemical-specific gloves.
-
Lab Coat: A standard cotton lab coat protects against minor spills and contamination of personal clothing[4]. For tasks with a higher risk of significant splashes, a chemically-resistant apron over the lab coat is advisable.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects[4].
The "Why": The skin is a primary route of exposure. The SDS explicitly states this chemical causes skin irritation[1]. A lab coat and proper gloves create a necessary barrier. Contaminated clothing should be removed immediately and washed separately[5].
Respiratory Protection
Under normal laboratory conditions with adequate ventilation (e.g., working in a certified chemical fume hood), respiratory protection is typically not required[5][6]. However, a respirator may be necessary if:
-
You are handling large quantities of the material.
-
The chemical is heated or aerosolized, increasing vapor concentration.
-
A spill has occurred outside of a fume hood.
-
Engineering controls (like a fume hood) are not available or are malfunctioning.
In such cases, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134)[7][8].
The "Why": Inhalation of vapors or mists can cause respiratory tract irritation[1]. A fume hood is the primary engineering control to prevent this. A respirator is a last line of defense when ventilation is insufficient to keep the vapor concentration below safe levels.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling Methyl 1-(hydroxymethyl)cyclohexanecarboxylate.
Caption: PPE selection workflow for handling the target chemical.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Safe Handling Protocol
-
Preparation: Before starting, ensure a chemical spill kit is accessible. Review the SDS for this specific chemical[1].
-
Location: All manipulations of Methyl 1-(hydroxymethyl)cyclohexanecarboxylate should be performed inside a certified chemical fume hood to minimize inhalation exposure[9].
-
Containment: When transporting the chemical, use a secondary container (like a rubber bucket or plastic bin) to prevent spills in case the primary container breaks.
-
Avoidance: Avoid contact with skin, eyes, and clothing[5][10]. Do not eat, drink, or smoke in the laboratory[5].
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday[5].
Spill Response Protocol
Immediate and correct response to a spill is critical. The procedure varies based on the size of the spill.
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill:
-
Minor Spill (<100 mL, contained in fume hood): If you are trained and comfortable, handle the cleanup yourself.
-
Major Spill (>100 mL, outside a hood, or you are unsure): Evacuate the area, close the door, and contact your institution's emergency response team (e.g., Environmental Health & Safety)[11][12].
-
-
Cleanup of a Minor Spill:
-
Ensure you are wearing the appropriate PPE: lab coat, goggles, and double nitrile gloves.
-
Contain the spill by surrounding it with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad)[13].
-
Slowly add the absorbent to the spill, working from the outside in[13][14].
-
Once fully absorbed, use non-sparking scoops to collect the material into a designated hazardous waste container[12].
-
Wipe the spill area with a damp cloth, and place the cloth in the waste container.
-
Seal the container, label it clearly as hazardous waste, and arrange for pickup[12][15].
-
Chemical Spill Response Flowchart
This diagram provides a clear, step-by-step guide for responding to a chemical spill.
Caption: Step-by-step flowchart for responding to a chemical spill.
Waste Disposal Plan
Improper disposal of chemical waste poses a significant threat to human health and the environment[16].
-
Designation: Methyl 1-(hydroxymethyl)cyclohexanecarboxylate and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash[15][17].
-
Collection: Collect all waste in a designated, leak-proof, and chemically compatible container[15][18]. The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup by a licensed professional waste disposal service[1][18].
The "Why": The Resource Conservation and Recovery Act (RCRA) provides the legal framework for "cradle-to-grave" management of hazardous waste[16]. Following these procedures ensures compliance and protects the environment. Even "empty" containers must be handled as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste[19].
By integrating these safety protocols into your daily laboratory workflow, you build a foundation of trust and expertise, ensuring that your valuable research is conducted safely and responsibly.
References
-
Safety Data Sheet for Cis-Methyl 4-(Hydroxymethyl)Cyclohexanecarboxylate. CymitQuimica.
-
Safety Data Sheet for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. Thermo Fisher Scientific.
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet for Cyclohexanemethanol. Fisher Scientific.
-
Personal Protective Equipment - Standards. Occupational Safety and Health Administration (OSHA).
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
-
Hazardous Waste and Disposal. American Chemical Society (ACS).
-
OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol. TCI Chemicals.
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems.
-
Chemical Spill Procedures. Cornell University Environmental Health and Safety.
-
Spill Clean up Procedure. The University of British Columbia Safety & Risk Services.
-
Safety Data Sheet for Methyl cyclohexanecarboxylate. Fisher Scientific.
-
Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division.
-
Safety Data Sheet for Cyclohexanemethanol. Thermo Fisher Scientific.
-
Safety Data Sheet for Methyl cyclohexanecarboxylate. Fisher Scientific.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. fishersci.nl [fishersci.nl]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. epa.gov [epa.gov]
- 17. acs.org [acs.org]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
